Trihexyphenidyl
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
1-cyclohexyl-1-phenyl-3-piperidin-1-ylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31NO/c22-20(18-10-4-1-5-11-18,19-12-6-2-7-13-19)14-17-21-15-8-3-9-16-21/h1,4-5,10-11,19,22H,2-3,6-9,12-17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWHLPVGTWGOCJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CCN2CCCCC2)(C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
52-49-3 (hydrochloride) | |
| Record name | Trihexyphenidyl [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000144116 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4023705 | |
| Record name | Trihexyphenidyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4023705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Trihexyphenidyl | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014520 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Crystals; decomp at 258.5 °C; pH of 1% aq soln 5.5-6.0; solubility (g/100 mL): water at 25 °C 1.0, alcohol 6, chloroform 5; more soluble in methanol; very slightly soluble in ether, benzene /Hydrochloride/, 3.14e-03 g/L | |
| Record name | TRIHEXYPHENIDYL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3196 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Trihexyphenidyl | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014520 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Impurities |
1-phenyl-3-(piperidine-1-yl)propan-1-one | |
| Record name | TRIHEXYPHENIDYL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3196 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
144-11-6 | |
| Record name | (±)-Trihexyphenidyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=144-11-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trihexyphenidyl [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000144116 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trihexyphenidyl | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00376 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | trihexyphenidyl | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12268 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Trihexyphenidyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4023705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trihexyphenidyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.105 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIHEXYPHENIDYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6RC5V8B7PO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | TRIHEXYPHENIDYL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3196 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Trihexyphenidyl | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014520 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
114 °C, 258.5 °C | |
| Record name | Trihexyphenidyl | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00376 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | TRIHEXYPHENIDYL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3196 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Trihexyphenidyl | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014520 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Trihexyphenidyl's Mechanism of Action in the Central Nervous System: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trihexyphenidyl, a cornerstone in the management of Parkinson's disease and other extrapyramidal disorders, exerts its therapeutic effects primarily through its antagonist activity at muscarinic acetylcholine (B1216132) receptors within the central nervous system (CNS). This technical guide provides a comprehensive overview of the core mechanisms of action of this compound, with a focus on its receptor binding profile, downstream signaling pathways, and its modulatory effects on dopaminergic neurotransmission. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate further research and drug development in this area.
Core Mechanism: Muscarinic Acetylcholine Receptor Antagonism
This compound is a non-selective muscarinic acetylcholine receptor antagonist, meaning it binds to and blocks all five subtypes of muscarinic receptors (M1-M5). However, it displays a higher affinity for the M1 subtype, which is highly expressed in the cerebral cortex and striatum, key brain regions involved in motor control and cognition.[1][2][3] This preferential binding to central M1 receptors is believed to be a key contributor to its therapeutic efficacy in neurological movement disorders.[1][2]
The therapeutic rationale for using an anticholinergic agent like this compound in Parkinson's disease stems from the neurochemical imbalance that characterizes the condition. The degeneration of dopaminergic neurons in the substantia nigra leads to a relative overactivity of cholinergic signaling in the striatum. By blocking muscarinic receptors, this compound helps to restore a more balanced state between dopaminergic and cholinergic neurotransmission, thereby alleviating motor symptoms such as tremor, rigidity, and bradykinesia.
Quantitative Receptor Binding Profile
The affinity of this compound for each of the five human muscarinic receptor subtypes has been quantified through radioligand binding assays. The inhibition constant (Ki) is a measure of the drug's binding affinity, with a lower Ki value indicating a higher affinity.
| Muscarinic Receptor Subtype | Inhibition Constant (Ki) in nM |
| M1 | 1.6 |
| M2 | 7.0 |
| M3 | 6.4 |
| M4 | 2.6 |
| M5 | 15.9 |
Data sourced from Downs et al., 2019, citing Bolden et al., 1992 and Dörje et al., 1991.
Signaling Pathways
The antagonism of the M1 muscarinic receptor by this compound directly impacts intracellular signaling cascades. The M1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G-proteins.
Upon activation by acetylcholine, the M1 receptor stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC), which then phosphorylates various downstream targets to modulate neuronal excitability and synaptic transmission.
By blocking the M1 receptor, this compound inhibits this entire signaling cascade, leading to a reduction in cholinergic tone.
Indirect Modulation of Dopamine (B1211576) Release
Beyond its direct anticholinergic effects, evidence suggests that this compound can indirectly enhance dopamine release in the striatum. This effect is thought to be mediated through its interaction with nicotinic acetylcholine receptors (nAChRs).
Striatal dopamine release is modulated by acetylcholine acting on both muscarinic and nicotinic receptors. While the precise mechanism is still under investigation, one hypothesis is that by blocking inhibitory M2 and M4 autoreceptors on cholinergic interneurons, this compound may lead to an increase in acetylcholine release. This elevated acetylcholine can then act on stimulatory nAChRs located on dopaminergic terminals, resulting in enhanced dopamine release.
Experimental Protocols
Radioligand Binding Assay for Ki Determination
This protocol outlines a competitive binding assay to determine the inhibition constant (Ki) of this compound for muscarinic receptors.
Materials:
-
Cell membranes expressing the muscarinic receptor subtype of interest.
-
Radioligand (e.g., [³H]-N-methylscopolamine).
-
Unlabeled competitor (this compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (ice-cold).
-
96-well filter plates.
-
Scintillation fluid and counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissues expressing the receptor and prepare a membrane fraction by centrifugation.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound.
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Add scintillation fluid to the filters and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. The IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Fast-Scan Cyclic Voltammetry (FSCV) for Dopamine Release Measurement
FSCV is an electrochemical technique used to measure rapid changes in neurotransmitter concentrations, such as dopamine, in brain slices or in vivo.
Materials:
-
Carbon-fiber microelectrode.
-
Ag/AgCl reference electrode.
-
Stimulating electrode.
-
Voltammetry software and hardware.
-
Artificial cerebrospinal fluid (aCSF).
-
Brain slice preparation or anesthetized animal.
Procedure:
-
Electrode Placement: Insert the carbon-fiber microelectrode and stimulating electrode into the brain region of interest (e.g., striatum).
-
Baseline Recording: Apply a triangular voltage waveform to the microelectrode and record the baseline current.
-
Stimulation: Apply a brief electrical stimulation to evoke dopamine release.
-
Detection: Dopamine is oxidized at the electrode surface, causing a change in the measured current. The magnitude of this change is proportional to the dopamine concentration.
-
Drug Application: Apply this compound to the preparation and repeat the stimulation and recording to observe its effect on dopamine release.
-
Data Analysis: The recorded currents are converted to dopamine concentrations using calibration curves.
In Vivo Microdialysis for Striatal Dopamine Measurement
In vivo microdialysis allows for the sampling of extracellular fluid from the brain of a freely moving animal to measure neurotransmitter levels.
Materials:
-
Microdialysis probe.
-
Stereotaxic apparatus.
-
Perfusion pump.
-
Fraction collector.
-
High-performance liquid chromatography (HPLC) with electrochemical detection.
-
Artificial cerebrospinal fluid (aCSF).
Procedure:
-
Probe Implantation: Surgically implant a microdialysis probe into the striatum of an anesthetized animal using a stereotaxic frame.
-
Perfusion: Perfuse the probe with aCSF at a slow, constant flow rate.
-
Dialysate Collection: Collect the dialysate, which contains neurotransmitters from the extracellular fluid, in timed fractions.
-
Drug Administration: Administer this compound systemically or locally through the microdialysis probe.
-
Sample Analysis: Analyze the dopamine concentration in the collected dialysate samples using HPLC with electrochemical detection.
-
Data Analysis: Compare the dopamine levels before and after this compound administration to determine its effect on extracellular dopamine concentrations.
Conclusion
The primary mechanism of action of this compound in the central nervous system is the antagonism of muscarinic acetylcholine receptors, with a preference for the M1 subtype. This action helps to rebalance (B12800153) the cholinergic and dopaminergic systems in the striatum. Additionally, this compound appears to indirectly modulate dopamine release through its effects on nicotinic acetylcholine receptors. A thorough understanding of these mechanisms, supported by quantitative data and detailed experimental protocols, is crucial for the development of more targeted and effective therapies for Parkinson's disease and other movement disorders with fewer side effects.
References
Trihexyphenidyl's Affinity for M1 and M4 Muscarinic Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the binding affinity of trihexyphenidyl for the M1 and M4 muscarinic acetylcholine (B1216132) receptors. This compound, a non-selective muscarinic receptor antagonist, exhibits a notable preference for the M1 subtype, a characteristic that underpins its clinical utility and pharmacological profile. This document provides a comprehensive overview of its binding characteristics, the experimental methodologies used to determine them, and the associated signaling pathways.
Quantitative Binding Affinity of this compound
This compound's interaction with muscarinic receptors has been quantified in numerous studies. The following table summarizes the binding affinity of this compound for the human M1 and M4 muscarinic receptors, as determined in studies utilizing Chinese Hamster Ovary (CHO-K1) cells stably expressing the respective receptor subtypes. The inhibitory constant (Ki) is a measure of the drug's binding affinity, with a lower Ki value indicating a higher affinity.
| Receptor Subtype | Ligand | Cell Line | Kᵢ (nM) | Reference |
| Human M1 | This compound | CHO-K1 | 1.3 | [1] |
| Human M4 | This compound | CHO-K1 | 10.7 | [1] |
Table 1: Binding Affinity of this compound for Human M1 and M4 Muscarinic Receptors.
Experimental Protocols: Determining Binding Affinity
The binding affinity of this compound for M1 and M4 receptors is typically determined through competitive radioligand binding assays. This section outlines a detailed protocol for such an experiment.
Objective:
To determine the inhibitory constant (Kᵢ) of this compound for the human M1 and M4 muscarinic receptors expressed in CHO-K1 cell membranes.
Materials:
-
Cell Membranes: CHO-K1 cell membranes stably expressing either the human M1 or M4 muscarinic receptor.
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.
-
Test Compound: this compound hydrochloride.
-
Reference Compound (for non-specific binding): Atropine (B194438) sulfate.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail: A suitable liquid scintillation fluid.
-
Equipment: 96-well microplates, glass fiber filters (e.g., Whatman GF/C), cell harvester, and a liquid scintillation counter.
Procedure:
-
Membrane Preparation:
-
CHO-K1 cells expressing the receptor of interest are cultured and harvested.
-
The cells are homogenized in ice-cold assay buffer.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in fresh assay buffer. The protein concentration is determined using a standard method like the Bradford assay.
-
-
Competitive Binding Assay Setup (in a 96-well microplate, in triplicate):
-
Total Binding: Add assay buffer, a fixed concentration of [³H]-NMS (typically near its Kd value), and the cell membrane preparation.
-
Non-specific Binding (NSB): Add a high concentration of atropine (e.g., 1 µM), [³H]-NMS, and the cell membrane preparation.
-
Competitive Binding: Add serial dilutions of this compound, [³H]-NMS, and the cell membrane preparation.
-
-
Incubation:
-
Incubate the plates at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Filtration:
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioactivity.
-
-
Scintillation Counting:
-
The filters are dried, and a scintillation cocktail is added.
-
The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of this compound that inhibits 50% of the specific binding of [³H]-NMS (the IC₅₀ value) is determined by non-linear regression analysis of the competition curve.
-
The inhibitory constant (Kᵢ) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation:
-
Signaling Pathways and Visualization
The M1 and M4 muscarinic receptors are coupled to different G proteins and initiate distinct intracellular signaling cascades.
-
M1 Receptor: Primarily couples to Gq/11 G-proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).
-
M4 Receptor: Predominantly couples to Gi/o G-proteins. Activation of this pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.
Below are Graphviz diagrams illustrating these signaling pathways and a typical experimental workflow for a competitive binding assay.
References
Whitepaper: Investigating the Effects of Trihexyphenidyl on Striatal Dopamine Release
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Trihexyphenidyl (THP) is a centrally acting antimuscarinic agent historically used in the management of Parkinson's disease and drug-induced extrapyramidal symptoms.[1] While its primary mechanism is understood to be the blockade of muscarinic acetylcholine (B1216132) receptors to counteract the relative cholinergic excess seen in dopamine-deficient states, recent research has elucidated a more direct role in modulating striatal dopamine (B1211576) dynamics.[1][2][3] This technical guide provides an in-depth review of the mechanisms by which this compound affects striatal dopamine release, summarizes key quantitative data from preclinical studies, details common experimental protocols, and presents visual diagrams of the underlying pathways and workflows. The evidence indicates that THP enhances dopamine release primarily by antagonizing inhibitory presynaptic muscarinic receptors on dopaminergic terminals, a mechanism with significant implications for therapeutic development.
Core Mechanism of Action
The striatum, a critical node in motor control, operates on a delicate balance between dopamine (DA) and acetylcholine (ACh). The prevailing model for this compound's action involves the modulation of this intricate relationship.
-
Reciprocal Inhibition: Dopaminergic neurons from the substantia nigra and cholinergic interneurons within the striatum exert reciprocal control. ACh released from these interneurons can act on presynaptic M2 and M4 muscarinic autoreceptors located on dopaminergic terminals. Activation of these receptors inhibits dopamine release.
-
Antagonism of Presynaptic Muscarinic Receptors: this compound, a non-selective muscarinic antagonist, blocks these inhibitory presynaptic receptors. By preventing ACh from binding, THP effectively "removes the brake" on dopamine release, leading to an increase in extracellular dopamine concentrations in the striatum.
-
Indirect Modulation via Nicotinic Receptors: A secondary mechanism has been proposed involving nicotinic acetylcholine receptors (nAChRs). Some studies have found that the dopamine-enhancing effect of THP is dependent on functional nAChRs. This suggests an indirect pathway where THP's blockade of muscarinic receptors on cholinergic interneurons may increase local ACh concentrations, which then stimulate nAChRs on dopamine terminals, further promoting dopamine release.
dot
References
In-Depth Technical Guide: Pharmacodynamics and Pharmacokinetic Profile of Trihexyphenidyl Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trihexyphenidyl hydrochloride is a synthetic antimuscarinic agent primarily utilized in the management of Parkinson's disease and drug-induced extrapyramidal symptoms. This technical guide provides a comprehensive overview of its pharmacodynamic and pharmacokinetic properties, with a focus on quantitative data, detailed experimental methodologies, and relevant signaling pathways. The information presented herein is intended to serve as a resource for researchers, scientists, and professionals engaged in drug development and related fields.
Pharmacodynamics
The primary mechanism of action of this compound is the antagonism of muscarinic acetylcholine (B1216132) receptors. It is a non-selective antagonist, though it exhibits a higher affinity for the M1 and M4 receptor subtypes. By blocking the effects of acetylcholine in the central nervous system, particularly in the striatum, this compound helps to restore the balance between the cholinergic and dopaminergic systems, which is disrupted in parkinsonian syndromes.[1][2]
Receptor Binding Affinity
This compound is administered as a racemate, and its enantiomers exhibit stereoselectivity in their binding to muscarinic receptors. The (R)-(-)-enantiomer is significantly more potent than the (S)-(+)-enantiomer.[3]
| Receptor Subtype | Ligand | pA2 Value | IC50 (nM) |
| M1 (rabbit vas deferens) | (R)-(-)-Trihexyphenidyl | 10.1 | - |
| M2α (guinea-pig atrium) | (R)-(-)-Trihexyphenidyl | - | - |
| M2β (guinea-pig ileum) | (R)-(-)-Trihexyphenidyl | - | - |
| M3 (rabbit trachea) | (R)-Trihexyphenidyl | - | - |
| M3 (rabbit trachea) | (S)-Trihexyphenidyl | - | - |
| Olfactory Bulb (rat) | (R)-Trihexyphenidyl | 8.84 | - |
| Olfactory Bulb (rat) | (S)-Trihexyphenidyl | 6.09 | - |
| Striatum (rat) | (R)-Trihexyphenidyl | 8.75 | - |
| Striatum (rat) | (S)-Trihexyphenidyl | 6.12 | - |
| Myocardium (rat) | (R)-Trihexyphenidyl | 7.64 | - |
| Myocardium (rat) | (S)-Trihexyphenidyl | 5.72 | - |
| M1 (hippocampal slices) | Racemic this compound | - | 9.77 |
| M2 (left atrium) | Racemic this compound | - | 123.03 |
| M3 (ileum) | Racemic this compound | - | 3.55 |
pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.[4] IC50 is the concentration of an inhibitor where the response (or binding) is reduced by half.[5]
Signaling Pathways
The therapeutic effects of this compound in Parkinson's disease are primarily attributed to its modulation of the striatal signaling pathways. By blocking M1 and M4 muscarinic receptors on striatal neurons, this compound indirectly increases dopamine (B1211576) release. This is thought to occur through the inhibition of acetylcholine's tonic inhibitory effect on dopaminergic terminals.
Pharmacokinetics
Absorption, Distribution, Metabolism, and Excretion (ADME)
| Parameter | Value |
| Absorption | |
| Bioavailability | High (oral) |
| Tmax (oral) | 1.3 - 2 hours |
| Cmax | 7.15 ± 2.58 ng/mL (single 4 mg oral dose) |
| AUC (0-72h) | 201 ± 71 ng·h/mL (single 4 mg oral dose) |
| Distribution | |
| Protein Binding | - |
| Volume of Distribution | High |
| Metabolism | |
| Primary Pathway | Hydroxylation of the alicyclic groups |
| Metabolites | Hydroxythis compound, this compound N-oxide |
| Excretion | |
| Route of Elimination | Primarily renal |
| Elimination Half-life | 5 - 10 hours (some studies suggest up to 33 hours) |
Experimental Protocols
Radioligand Binding Assay for Muscarinic Receptor Affinity
This protocol outlines a method for determining the binding affinity of this compound for muscarinic receptors using a competitive radioligand binding assay.
Materials:
-
Membrane preparations from cells expressing human M1, M2, M3, M4, or M5 receptors.
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-pirenzepine.
-
Unlabeled this compound hydrochloride (racemate, R- and S-enantiomers).
-
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and counter.
Procedure:
-
Thaw membrane preparations on ice.
-
Dilute membranes in assay buffer to a final protein concentration of 20-50 µ g/well .
-
Prepare serial dilutions of unlabeled this compound.
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or excess unlabeled atropine (B194438) (1 µM, for non-specific binding) or unlabeled this compound dilution.
-
50 µL of radioligand at a concentration close to its Kd.
-
100 µL of diluted membrane preparation.
-
-
Incubate at 37°C for 60 minutes.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Transfer the filters to scintillation vials, add scintillation cocktail, and count radioactivity.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.
In Vitro Metabolism using Human Liver Microsomes
This protocol describes a method to investigate the metabolism of this compound using human liver microsomes, with a focus on identifying the cytochrome P450 enzymes involved.
Materials:
-
Pooled human liver microsomes (HLMs).
-
This compound hydrochloride.
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Potassium phosphate (B84403) buffer (0.1 M, pH 7.4).
-
Acetonitrile (ACN) or methanol (B129727) (MeOH) for reaction termination.
-
LC-MS/MS system for analysis.
Procedure:
-
Pre-incubate HLMs (0.5 mg/mL) in potassium phosphate buffer at 37°C for 5 minutes.
-
Add this compound (final concentration, e.g., 1 µM).
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C with shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot and terminate the reaction by adding an equal volume of cold ACN or MeOH containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the disappearance of this compound and the formation of metabolites using a validated LC-MS/MS method.
-
To identify the specific CYP enzymes, repeat the experiment with the inclusion of specific CYP inhibitors or using recombinant human CYP enzymes.
In Vivo Pharmacokinetic Study in Rodents
This protocol provides a general framework for conducting a pharmacokinetic study of this compound in rats.
Animals:
-
Male Sprague-Dawley or Wistar rats (200-250 g).
Procedure:
-
Acclimatize animals for at least one week before the study.
-
Fast animals overnight before dosing.
-
Administer this compound hydrochloride orally (e.g., via gavage) or intravenously (e.g., via tail vein).
-
Collect blood samples (e.g., from the tail vein or saphenous vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood samples to obtain plasma.
-
Store plasma samples at -80°C until analysis.
-
Quantify the concentration of this compound in plasma samples using a validated bioanalytical method (e.g., LC-MS/MS).
-
Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t₁/₂, clearance, and volume of distribution) using appropriate software.
Conclusion
This technical guide has provided a detailed overview of the pharmacodynamic and pharmacokinetic profile of this compound hydrochloride. The antagonism of muscarinic receptors, particularly the M1 and M4 subtypes, and the subsequent modulation of striatal dopamine signaling are central to its therapeutic efficacy. The pharmacokinetic properties indicate good oral absorption and a relatively long half-life. The provided experimental protocols offer a foundation for further research and development involving this compound. A thorough understanding of these characteristics is essential for the rational design of new therapies and the optimization of existing treatment regimens for Parkinson's disease and other movement disorders.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 3. Stereoselectivity of the enantiomers of this compound and its methiodide at muscarinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antagonism by (R)- and (S)-trihexyphenidyl of muscarinic stimulation of adenylyl cyclase in rat olfactory bulb and inhibition in striatum and heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (R,S)-Trihexyphenidyl, Acting Via a Muscarinic Receptor-Independent Mechanism, Inhibits Hippocampal Glutamatergic and GABAergic Synaptic Transmissions: Potential Relevance for Treatment of Organophosphorus Intoxication - PMC [pmc.ncbi.nlm.nih.gov]
The Delicate Dance of Structure and Activity: A Deep Dive into Trihexyphenidyl and Its Analogs
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Trihexyphenidyl, a cornerstone in the management of Parkinson's disease and other extrapyramidal disorders, exerts its therapeutic effects primarily through the antagonism of muscarinic acetylcholine (B1216132) receptors. However, its interaction with other neurotransmitter systems, notably the dopaminergic system, contributes to its complex pharmacological profile. This technical guide delves into the critical structure-activity relationships (SAR) of this compound and its analogs, providing a comprehensive overview of how discrete molecular modifications influence their binding affinity and functional activity at both muscarinic receptors and the dopamine (B1211576) transporter. This document summarizes key quantitative data, details essential experimental protocols, and visualizes the intricate signaling pathways involved, offering a valuable resource for the rational design of novel therapeutics.
Structure-Activity Relationship of this compound Analogs
The affinity of this compound analogs for muscarinic receptors and the dopamine transporter (DAT) is exquisitely sensitive to structural modifications of the core scaffold, which consists of a piperidine (B6355638) ring, a cyclohexyl group, a phenyl group, and a propanol (B110389) linker. Seminal work by Dar and colleagues in 2005 systematically explored these relationships, providing crucial insights into the pharmacophore.[1][2]
Modifications to the Phenyl and Cyclohexyl Rings
Alterations to the aromatic and alicyclic moieties of this compound have a profound impact on its binding profile.
-
Phenyl Ring Substitution : Methylation or halogenation of the phenyl group generally enhances the compound's ability to inhibit binding to the dopamine transporter, as measured by the displacement of cocaine analogs like [³H]CFT.[1][2]
-
Cyclohexyl Ring Replacement : Replacing the cyclohexyl ring with a second phenyl group tends to decrease the affinity for the dopamine transporter.[1]
Modifications to the Piperidine Ring
The basic nitrogen of the piperidine ring is a critical feature for antimuscarinic activity, and modifications at this position significantly influence affinity for the dopamine transporter.
-
Piperidine Ring Alterations : Modifications to the piperidine ring have been shown to enhance the affinity for the dopamine transporter.
Summary of Structure-Activity Relationships
While the full quantitative data from the seminal study by Dar et al. is not publicly available in tabular format, the qualitative relationships are summarized below.
Table 1: Qualitative Structure-Activity Relationship of this compound Analogs
| Molecular Modification | Effect on Dopamine Transporter (DAT) Affinity | Effect on Muscarinic Receptor Affinity |
| Phenyl Ring | ||
| Methylation/Halogenation | Enhanced | Not explicitly stated to be significantly altered |
| Cyclohexyl Ring | ||
| Replacement with Phenyl Group | Decreased | Not explicitly stated to be significantly altered |
| Piperidine Ring | ||
| Various Modifications | Enhanced | Can be modulated to reduce muscarinic activity |
Experimental Protocols
The characterization of this compound and its analogs necessitates robust and reproducible experimental methodologies. The following sections detail the protocols for the key binding assays used to determine the affinity of these compounds for their primary targets.
Muscarinic Receptor Binding Assay ([³H]-N-methylscopolamine)
This competitive radioligand binding assay is employed to determine the affinity of test compounds for muscarinic acetylcholine receptors.
Materials:
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS)
-
Tissue Preparation: Rat brain cortex homogenate (a rich source of M1 muscarinic receptors)
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4
-
Incubation Buffer: 50 mM Tris-HCl with 5 mM MgCl₂, pH 7.4
-
Non-specific Binding Control: Atropine (B194438) (1 µM)
-
Glass Fiber Filters: GF/B or GF/C, pre-soaked in 0.5% polyethyleneimine (PEI)
Procedure:
-
Tissue Homogenization: Rat brain cortices are homogenized in ice-cold wash buffer and centrifuged. The resulting pellet is washed and resuspended in incubation buffer.
-
Assay Setup: In a 96-well plate, combine the tissue homogenate, varying concentrations of the test compound (or vehicle for total binding, or atropine for non-specific binding), and a fixed concentration of [³H]-NMS (typically at or near its Kd).
-
Incubation: The plate is incubated at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Harvesting: The incubation is terminated by rapid filtration through the glass fiber filters using a cell harvester. The filters are then washed multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: The filters are placed in scintillation vials with a suitable scintillation cocktail, and the radioactivity is quantified using a liquid scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC₅₀ values are determined by non-linear regression analysis of the competition curves, and the Ki values are calculated using the Cheng-Prusoff equation.
Dopamine Transporter Binding Assay ([³H]-WIN 35,428)
This assay is used to determine the affinity of test compounds for the dopamine transporter.
Materials:
-
Radioligand: [³H]-WIN 35,428
-
Tissue Preparation: Rat striatal tissue homogenate
-
Buffer: 50 mM Tris-HCl with 120 mM NaCl, pH 7.4
-
Non-specific Binding Control: Cocaine (10 µM) or GBR 12909 (1 µM)
-
Glass Fiber Filters: GF/B or GF/C, pre-soaked in 0.5% PEI
Procedure:
-
Tissue Homogenization: Rat striata are homogenized in ice-cold buffer and centrifuged. The pellet is washed and resuspended in the same buffer.
-
Assay Setup: In a 96-well plate, combine the tissue homogenate, varying concentrations of the test compound (or vehicle for total binding, or cocaine/GBR 12909 for non-specific binding), and a fixed concentration of [³H]-WIN 35,428.
-
Incubation: The plate is incubated on ice (0-4°C) for 2-4 hours.
-
Harvesting: The reaction is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.
-
Scintillation Counting: The radioactivity on the filters is measured by liquid scintillation counting.
-
Data Analysis: Specific binding is determined by subtracting non-specific binding from total binding. IC₅₀ values are calculated from the competition curves, and Ki values are derived using the Cheng-Prusoff equation.
Signaling Pathways
The therapeutic and adverse effects of this compound and its analogs are a direct consequence of their interaction with specific signaling pathways. This compound is a non-selective muscarinic acetylcholine receptor antagonist, with a higher affinity for the M1 subtype. Its antagonism of M1 receptors in the striatum is believed to play a crucial role in its antiparkinsonian effects by modulating dopamine signaling.
M1 Muscarinic Receptor Signaling Pathway
The M1 muscarinic receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαq/11 family of G proteins.
Caption: M1 Muscarinic Receptor Signaling Cascade.
Interaction with Dopamine Signaling in the Striatum
In the striatum, cholinergic interneurons release acetylcholine, which acts on M1 receptors on medium spiny neurons. The antagonism of these M1 receptors by this compound is thought to indirectly increase dopamine release, helping to restore the cholinergic-dopaminergic balance that is disrupted in Parkinson's disease.
Caption: this compound's Modulation of Striatal Signaling.
Conclusion
The structure-activity relationship of this compound and its analogs is a finely tuned interplay of molecular modifications that dictate their affinity for muscarinic receptors and the dopamine transporter. A thorough understanding of these relationships, grounded in robust experimental data, is paramount for the development of next-generation therapeutics with improved efficacy and side-effect profiles. The detailed protocols and signaling pathway diagrams provided herein serve as a foundational resource for researchers dedicated to advancing the field of neuropharmacology and drug discovery for movement disorders. Further exploration into the quantitative aspects of these interactions will undoubtedly pave the way for more targeted and effective treatments.
References
novel synthesis methods for trihexyphenidyl and its derivatives
An In-depth Technical Guide to Novel Synthesis Methods for Trihexyphenidyl and Its Derivatives
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of modern and improved synthetic strategies for this compound, a key anticholinergic agent, and its derivatives. The document focuses on novel methodologies that offer significant advantages over traditional synthetic routes in terms of safety, yield, and stereoselectivity. It includes detailed experimental protocols, quantitative data summaries, and workflow diagrams to facilitate comprehension and replication by chemistry professionals.
Introduction to this compound
This compound, chemically known as 1-cyclohexyl-1-phenyl-3-(piperidin-1-yl)propan-1-ol, is a synthetic antimuscarinic agent.[1] It is primarily used in the management of Parkinson's disease and drug-induced extrapyramidal symptoms by selectively blocking cholinergic pathways in the striatum.[1] The classical synthesis of this compound involves a two-step process: a Mannich reaction to form the propiophenone (B1677668) intermediate, followed by a Grignard reaction with cyclohexylmagnesium halide.[2] While effective, this traditional method often utilizes hazardous solvents like diethyl ether and produces a racemic mixture of the final product. This guide explores novel approaches that address these limitations.
Novel Synthesis Method 1: Improved Safety and Yield via MTBE-Based Grignard Reaction
A significant process improvement in the classical Grignard synthesis of this compound involves the substitution of diethyl ether with methyl tert-butyl ether (MTBE). This modification enhances the safety profile and significantly increases the production yield.
Rationale for Improvement
Diethyl ether, the traditional solvent for the Grignard reaction, poses considerable safety risks due to its high volatility, low boiling point (34.6°C), and strong anesthetic properties. The use of MTBE, with its higher boiling point (55.2°C) and asymmetric ether structure, leads to a more controlled and less violent reaction. The tert-butyl group in MTBE also offers a protective effect for the hydroxyl group during the reaction. This improved process has been reported to increase the overall yield from approximately 40% to over 60%.
Experimental Workflow
The following diagram illustrates the workflow for the MTBE-based synthesis of this compound hydrochloride.
Caption: Workflow for the MTBE-based synthesis of this compound HCl.
Quantitative Data Summary
| Parameter | Value | Reference |
| Solvent | Methyl tert-butyl ether (MTBE) | |
| Reaction Temperature | 55 - 65 °C | |
| Reaction Time (Addition) | 2 - 2.5 hours | |
| Original Process Yield | ~40% | |
| Improved Process Yield | >60% |
Detailed Experimental Protocol
This protocol is adapted from the process described in patent CN102030723B.
Step 1: Preparation of Grignard Reagent
-
To a dry, clean reaction vessel, add magnesium turnings, a small amount of anhydrous MTBE, chlorocyclohexane, and a crystal of iodine as an initiator.
-
Stir the mixture and maintain an internal temperature of 55-65°C to initiate the Grignard reaction (approx. 20 minutes).
-
Once initiated, slowly add a solution of chlorocyclohexane in anhydrous MTBE to the refluxing mixture.
-
After the addition is complete, maintain the reflux and temperature at 55-65°C for 60-90 minutes to ensure complete formation of the Grignard reagent.
Step 2: Grignard Addition Reaction
-
Slowly add the precursor, 3-(piperidin-1-yl)-1-phenylpropan-1-one hydrochloride, to the prepared Grignard reagent solution while maintaining the temperature at 55-65°C.
-
After the addition is complete, keep the reaction mixture at 55-65°C for an additional 2 to 2.5 hours.
Step 3: Hydrolysis and Isolation
-
After the reaction period, add MTBE containing a small amount of water to induce hydrolysis of the magnesium alkoxide salt.
-
Cool the mixture to 30°C and then add a solution of hydrochloric acid and water under reflux conditions over 30-40 minutes. During this step, begin to recover the MTBE via distillation.
-
Continue recovering MTBE until the pot temperature reaches approximately 65°C.
-
Cool the resulting mixture to 15-25°C. The product, this compound hydrochloride, will precipitate.
-
Isolate the crude product by centrifugation or filtration, wash with water (2-3 times), and dry to yield the final product.
Novel Synthesis Method 2: Enantioselective Synthesis via Chiral Resolution
This compound possesses a chiral center at the tertiary alcohol carbon, and its pharmacological activity resides primarily in one enantiomer. Enantioselective synthesis provides a method to produce the desired enantiomer directly, avoiding the need for resolving a racemic mixture. A reported strategy involves the chemical resolution of a key chiral acid intermediate.
Rationale for Enantioselective Approach
The synthesis of a single enantiomer of a chiral drug is highly desirable as it can lead to improved efficacy and a better side-effect profile by eliminating the inactive or potentially harmful distomer. The described approach establishes the critical stereocenter early in the synthesis through the resolution of a racemic carboxylic acid, which is then converted to the final product while retaining its stereochemical integrity.
Logical Workflow for (S)-(+)-Trihexyphenidyl
The following diagram outlines the key transformations for the synthesis of enantiomerically pure (S)-trihexyphenidyl, starting from a resolved chiral acid.
Caption: Logical workflow for the enantioselective synthesis of (S)-Trihexyphenidyl HCl.
Methodological Description
This methodology is based on the synthetic strategy reported by Lindborg et al.
The synthesis begins with racemic 3-cyclohexyl-3-hydroxy-3-phenylpropanoic acid. This key intermediate undergoes optical resolution using a chiral amine, such as (R)- or (S)-1-phenylethylamine, as the resolving agent. This step selectively crystallizes one diastereomeric salt, allowing for the isolation of the desired enantiomer of the acid after liberation of the free acid.
Once the enantiomerically pure (S)-(-)-acid is obtained, it is converted into the corresponding amide by reaction with piperidine using a suitable peptide coupling agent or by first converting the acid to an acyl chloride. The final step involves the reduction of the amide functional group to the corresponding amine. A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), is typically required for this transformation, which yields the tertiary amine of (S)-(+)-trihexyphenidyl. Finally, treatment with hydrochloric acid affords the hydrochloride salt.
Synthesis of this compound Derivatives
The core synthetic routes for this compound can be adapted to create a variety of derivatives for structure-activity relationship (SAR) studies. Modifications can be made to the phenyl ring, the cyclohexyl ring, or the piperidine moiety.
Conceptual Synthesis of a 4'-Fluoro-Trihexyphenidyl Derivative
A common modification in medicinal chemistry is the introduction of a fluorine atom to the phenyl ring, which can alter metabolic stability and binding affinity. A 4'-fluoro derivative of this compound can be conceptually synthesized by modifying the starting materials in the improved Grignard route.
The logical workflow for this synthesis is presented below. The key change is the use of a fluorinated Grignard reagent.
Caption: Conceptual workflow for the synthesis of a 4'-Fluoro-Trihexyphenidyl derivative.
This conceptual pathway highlights the modularity of the Grignard synthesis. By substituting the Grignard reagent (e.g., using phenylmagnesium bromide instead of cyclohexylmagnesium bromide, or vice-versa with the ketone precursor), a wide range of analogs can be accessed to probe the chemical space around the core this compound scaffold.
References
Unveiling the Unseen: An In-depth Technical Guide to the Off-Target Interactions of Trihexyphenidyl in Neuronal Tissues
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trihexyphenidyl, a cornerstone in the management of Parkinson's disease and drug-induced extrapyramidal symptoms, exerts its primary therapeutic effects through antagonism of muscarinic acetylcholine (B1216132) receptors. However, a growing body of evidence reveals a complex pharmacological profile characterized by a range of off-target interactions within neuronal tissues. These interactions, spanning multiple receptor systems, contribute not only to the drug's side-effect profile but also present potential avenues for therapeutic repurposing and the development of more selective agents. This technical guide provides a comprehensive exploration of the off-target binding profile of this compound, detailing its interactions with sigma-1, nicotinic acetylcholine, and dopamine (B1211576) receptors, as well as its influence on glutamatergic and GABAergic neurotransmission. Detailed experimental protocols and a quantitative summary of binding affinities are presented to equip researchers with the necessary tools to further investigate these complex interactions.
Introduction
This compound is a synthetic anticholinergic agent that readily crosses the blood-brain barrier to exert its effects on the central nervous system.[1][2] Its primary mechanism of action involves the blockade of muscarinic acetylcholine receptors, thereby helping to restore the balance of neurotransmitter activity in the basal ganglia, which is disrupted in Parkinson's disease.[1][2] While effective, the clinical use of this compound is often limited by a spectrum of adverse effects, including cognitive impairment, dry mouth, and blurred vision, which are largely attributable to its on-target anticholinergic activity.[2]
Beyond its well-established muscarinic receptor antagonism, this compound interacts with several other neuronal receptors and signaling pathways. Understanding these off-target interactions is crucial for a complete comprehension of its pharmacological effects and for guiding future drug development efforts. This guide delves into the key off-target interactions of this compound, providing quantitative data, detailed experimental methodologies, and visual representations of the implicated signaling pathways.
Muscarinic Receptor Subtype Binding Profile (Primary Target)
While the primary focus of this guide is on off-target interactions, a summary of this compound's binding affinity for its intended targets, the muscarinic acetylcholine receptor (mAChR) subtypes, provides essential context. This compound is a non-selective muscarinic antagonist but exhibits a higher affinity for the M1 subtype.
| Receptor Subtype | Binding Affinity (Ki) [nM] | Reference |
| Muscarinic M1 | 1.6 | |
| Muscarinic M2 | 7 | |
| Muscarinic M3 | 6.4 | |
| Muscarinic M4 | 2.6 | |
| Muscarinic M5 | 15.9 |
Off-Target Interactions of this compound
Sigma-1 Receptor Interaction
The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, involved in regulating cellular stress responses, ion channel function, and neuronal signaling. This compound has been shown to bind to sigma-1 receptors, an interaction that may contribute to its overall pharmacological profile.
| Receptor | Binding Affinity (pKi) | Binding Affinity (Ki) [nM] | Reference |
| Sigma-1 | 8.87 | 1.35 |
Signaling Pathway:
Interaction with the sigma-1 receptor can modulate calcium signaling between the endoplasmic reticulum and mitochondria, influencing neuronal excitability and survival.
Nicotinic Acetylcholine Receptor (nAChR) Modulation
Emerging evidence suggests that this compound can modulate nicotinic acetylcholine receptor (nAChR) neurotransmission, which may indirectly lead to enhanced dopamine release in the striatum. This interaction is particularly interesting as it may contribute to some of the therapeutic effects observed in movement disorders. An in-vitro study in SH-SY5Y cells, which predominantly express the α7 nAChR subtype, demonstrated that this compound inhibits nicotine-induced increases in intracellular calcium with an IC50 of 0.75 µM. Furthermore, in a mouse model of DYT1 dystonia, this compound's effect on dopamine release was found to be dependent on nAChRs, with a noted difference in sensitivity to nicotinic acetylcholine receptor antagonism between wild-type (IC50: 29.46 nM) and Dyt1 mice (IC50: 12.26 nM).
| Receptor/Effect | IC50 | Species/System | Reference |
| α7 nAChR-mediated Ca2+ increase | 0.75 µM | Human SH-SY5Y cells | |
| Nicotinic Acetylcholine Receptor Antagonism | 29.46 nM | Wild-Type Mice | |
| Nicotinic Acetylcholine Receptor Antagonism | 12.26 nM | Dyt1 Mice |
Signaling Pathway:
References
Trihexyphenidyl's Role in Modulating Non-Motor Symptoms of Parkinsonism: A Technical Guide
Abstract
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by a wide spectrum of motor and non-motor symptoms. While the motor manifestations are primarily attributed to the loss of dopaminergic neurons in the substantia nigra, non-motor symptoms are associated with a more widespread neurochemical imbalance, including significant involvement of the cholinergic system.[1][2] Trihexyphenidyl, a centrally acting antimuscarinic agent, has historically been used to manage motor symptoms of Parkinsonism, particularly tremor and rigidity.[3][4] This technical guide provides an in-depth analysis of the role of this compound in modulating non-motor symptoms of Parkinsonism. It explores the underlying neurobiology, clinical evidence, and experimental methodologies used to evaluate its efficacy and limitations. This document is intended for researchers, scientists, and drug development professionals in the field of neuropharmacology and movement disorders.
Introduction: The Cholinergic System and Non-Motor Parkinsonism
Non-motor symptoms of Parkinson's disease, including cognitive impairment, autonomic dysfunction, and mood disorders, are significant contributors to patient disability and reduced quality of life.[2] Growing evidence suggests that degeneration of cholinergic neurons and subsequent alterations in cholinergic transmission play a pivotal role in the pathophysiology of these non-motor features. The cholinergic system is integral to various cognitive and autonomic functions, and its dysregulation in PD presents a potential therapeutic target.
This compound exerts its effects by acting as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors. Its primary mechanism involves blocking the action of acetylcholine, thereby helping to restore the balance between the dopaminergic and cholinergic systems in the brain, which is disrupted in Parkinson's disease. While this mechanism is well-established for its effects on motor symptoms, its impact on the complex non-motor symptomology is less straightforward and often associated with a challenging side-effect profile.
Mechanism of Action: M1 Muscarinic Receptor Antagonism
This compound exhibits a higher affinity for the M1 subtype of muscarinic acetylcholine receptors, which are predominantly located in the central nervous system, particularly in cortical and hippocampal regions involved in cognitive processes. By antagonizing these receptors, this compound modulates cholinergic signaling pathways that are crucial for learning, memory, and attention.
Signaling Pathway of this compound's Action
Modulation of Non-Motor Symptoms: Clinical Evidence
The clinical utility of this compound for non-motor symptoms is a subject of considerable debate, with benefits often outweighed by adverse effects, particularly in older or cognitively impaired individuals.
Sialorrhea (Drooling)
One of the few non-motor symptoms where this compound has demonstrated some efficacy is in the management of sialorrhea, or excessive drooling. This is attributed to its peripheral anticholinergic effects on salivary glands.
| Study/Guideline | Patient Population | Dosage | Outcome | Reference |
| Praxis Medical Insights | Parkinson's disease patients with sialorrhea | Start 1 mg daily, titrate to 6-10 mg daily in divided doses | Recommended as a first-line treatment option. | |
| Parkinson's UK | Parkinson's disease patients with sialorrhea | Not specified | Can help control saliva production. | |
| Hughes et al. (1974) | 34 Parkinson's disease patients on levodopa | Not specified | Recurrence of hypersalivation in 15% of patients upon withdrawal. |
Cognitive Function
The impact of this compound on cognitive function is predominantly negative, representing a significant limiting factor in its clinical use. The anticholinergic activity in the brain can lead to confusion, memory impairment, and delirium, especially in the elderly.
| Study | Patient Population | Key Findings | Reference |
| Guttman et al. (1991) | 13 patients with early Parkinson's disease | Slight impairment in the California Verbal Learning Test (CVLT) after 2 weeks of treatment. | |
| Wang et al. (2022) | 30 tremor-dominant Parkinson's disease patients | This compound treatment was associated with reduced prefrontal cortex activity during a verbal fluency task, suggesting prefrontal dysfunction. |
Autonomic Dysfunction (other than Sialorrhea)
There is limited evidence to support the use of this compound for other forms of autonomic dysfunction in Parkinson's disease, such as orthostatic hypotension or urinary incontinence. In fact, its anticholinergic properties can exacerbate urinary retention and constipation.
Mood and Affect
While some older reports suggested potential benefits for depressive symptoms, modern clinical practice does not support the use of this compound for mood disorders in Parkinson's disease due to the high risk of inducing confusion and other psychiatric side effects.
Experimental Protocols
The evaluation of this compound's effects on non-motor symptoms involves a range of experimental methodologies, from neuropsychological testing to advanced neuroimaging techniques.
Neuropsychological Assessment of Cognitive Function
Objective: To assess the impact of this compound on various cognitive domains in patients with Parkinson's disease.
Protocol:
-
Patient Selection: Recruit a cohort of Parkinson's disease patients, ideally with a baseline cognitive assessment. Patients should be categorized based on their this compound treatment status (on vs. off the drug).
-
Test Battery: Administer a comprehensive battery of neuropsychological tests targeting different cognitive functions. This may include:
-
Global Cognition: Mini-Mental State Examination (MMSE) or Montreal Cognitive Assessment (MoCA).
-
Executive Function: Wisconsin Card Sorting Test (WCST), Trail Making Test Part B, Verbal Fluency Tests (phonemic and semantic).
-
Memory: California Verbal Learning Test (CVLT), Rey Auditory Verbal Learning Test (RAVLT).
-
Attention and Processing Speed: Digit Span, Symbol Digit Modalities Test.
-
-
Administration: All tests should be administered by a trained neuropsychologist in a standardized and controlled environment.
-
Data Analysis: Compare the performance of the this compound group with the control group (not on this compound) using appropriate statistical methods (e.g., t-tests, ANOVA), controlling for potential confounding variables such as age, disease severity, and education level.
Experimental Workflow for Neuropsychological Assessment
Functional Near-Infrared Spectroscopy (fNIRS)
Objective: To investigate the effects of this compound on cerebral hemodynamics and neural activity in the prefrontal cortex during cognitive tasks.
Protocol:
-
Participant Preparation: Participants are fitted with an fNIRS headset containing light emitters and detectors placed over the prefrontal cortex.
-
Task Paradigm: A block-design cognitive task is presented to the participant. For example, a verbal fluency task where the participant is asked to generate as many words as possible starting with a specific letter within a given time, alternating with rest periods.
-
Data Acquisition: The fNIRS system continuously records changes in the concentration of oxygenated and deoxygenated hemoglobin in the underlying cortical tissue.
-
Data Preprocessing: The raw fNIRS data is preprocessed to remove physiological noise (e.g., heart rate, respiration) and motion artifacts.
-
Data Analysis: The preprocessed data is analyzed to determine the hemodynamic response associated with the cognitive task. This is often done using a general linear model (GLM) to identify brain regions with significant activation. The activation patterns of the this compound group are then compared to the control group.
Discussion and Future Directions
The available evidence indicates that the role of this compound in modulating non-motor symptoms of Parkinsonism is limited and fraught with significant risks, particularly concerning cognitive function. While it may offer some benefit for sialorrhea, its use should be approached with extreme caution, especially in elderly patients and those with pre-existing cognitive impairment.
Future research should focus on more selective cholinergic modulators that can target specific receptor subtypes or neuronal circuits involved in non-motor symptoms without causing widespread adverse effects. The development of animal models that more accurately replicate the non-motor features of Parkinson's disease is also crucial for preclinical testing of novel therapeutic agents. Advanced neuroimaging techniques, such as PET and fNIRS, will continue to be invaluable tools for elucidating the complex neurochemical changes underlying non-motor symptoms and for objectively assessing the impact of pharmacological interventions.
Conclusion
This compound's primary mechanism of action as a non-selective muscarinic antagonist limits its utility in the nuanced management of non-motor symptoms in Parkinson's disease. Its beneficial effects on sialorrhea are often overshadowed by its detrimental impact on cognition. A thorough understanding of the cholinergic system's role in the diverse non-motor manifestations of Parkinsonism is essential for the development of more targeted and effective therapeutic strategies. The experimental protocols outlined in this guide provide a framework for the continued investigation of cholinergic modulation in Parkinson's disease.
References
- 1. Where Dopaminergic and Cholinergic Systems Interact: A Gateway for Tuning Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of the Central Cholinergic Nervous System in Motor and Non-Motor Symptoms of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. This compound; evaluation of the new agent in the treatment of Parkinsonism. | Semantic Scholar [semanticscholar.org]
The Dawn of a New Generation: A Technical Guide to the Preliminary Screening of Novel Trihexyphenidyl-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
Trihexyphenidyl, a cornerstone in the management of Parkinson's disease and other extrapyramidal disorders, has long served as a valuable therapeutic agent. Its mechanism of action, primarily centered on the antagonism of muscarinic acetylcholine (B1216132) receptors, has paved the way for symptomatic relief for countless patients. However, the quest for enhanced therapeutic profiles with improved selectivity and reduced side effects necessitates the exploration of novel this compound-based compounds. This technical guide provides a comprehensive overview of the preliminary screening cascade for this next generation of potential therapeutics, offering a detailed roadmap for their in vitro and computational evaluation.
The Rationale for Novel this compound Analogs
This compound's therapeutic efficacy is primarily attributed to its anticholinergic properties, which help to restore the balance of dopamine (B1211576) and acetylcholine in the brain, a key factor in the pathophysiology of Parkinson's disease[1][2][3]. However, its non-selective binding to various muscarinic receptor subtypes (M1-M5) can lead to a range of undesirable side effects, including dry mouth, blurred vision, cognitive impairment, and urinary retention[2]. Furthermore, its interaction with the dopamine transporter (DAT) presents both therapeutic opportunities and challenges[4]. The development of novel analogs aims to refine the pharmacological profile of this compound, seeking to:
-
Enhance selectivity for specific muscarinic receptor subtypes, potentially separating therapeutic effects from adverse reactions.
-
Modulate affinity for the dopamine transporter to either potentiate antiparkinsonian effects or explore new therapeutic avenues.
-
Improve pharmacokinetic and pharmacodynamic properties for better dosing regimens and patient compliance.
The Screening Cascade: A Multi-pronged Approach
The preliminary screening of novel this compound-based compounds employs a hierarchical approach, beginning with computational and in vitro methods to efficiently identify promising candidates for further preclinical development. This strategy allows for the rapid assessment of large numbers of compounds, prioritizing those with the most desirable characteristics.
Data Presentation: Quantitative Analysis of Novel Analogs
The preliminary screening process generates a wealth of quantitative data that is essential for comparing the pharmacological profiles of novel this compound-based compounds. This data is typically presented in tabular format to facilitate structure-activity relationship (SAR) analysis.
Table 1: Muscarinic Receptor Subtype Binding Affinities (Ki, nM) of Novel this compound Analogs
| Compound | M1 (Cortex) | M2 (Heart) | M3 (Gland) | M4 (Striatum) | M5 (SNc) | M1 Selectivity (M2/M1) |
| This compound | 1.6 - 14 | 12 | 4.6 | 8.84 (pA2) | - | ~7.5 |
| Analog 5a | - | - | - | - | - | - |
| Analog 5f | - | - | - | - | - | - |
| Analog 7b | - | - | - | - | - | - |
| Data presented as ranges from multiple studies or as pA2 values where Ki is not available. A comprehensive screening would populate this table with consistent data for a series of novel compounds. |
Table 2: Dopamine Transporter (DAT) Binding and Uptake Inhibition (IC50, nM) of Novel this compound Analogs
| Compound | DAT Binding ([\³H]CFT) | Dopamine Uptake Inhibition |
| This compound | 130 | 180 |
| Analog 5a | 80 | 250 |
| Analog 5f | 50 | 120 |
| Analog 7b | 300 | 450 |
| Data is hypothetical based on SAR trends described in the literature. Actual values would be determined experimentally. |
Experimental Protocols: A Detailed Methodological Guide
The following sections provide detailed protocols for the key experiments involved in the preliminary screening of novel this compound-based compounds.
In Vitro Receptor Binding Assays
4.1.1. Muscarinic Receptor Binding Assay
This assay determines the affinity of the test compounds for the different muscarinic receptor subtypes.
-
Materials:
-
Cell membranes expressing human M1, M2, M3, M4, or M5 receptors.
-
Radioligand: [³H]N-Methylscopolamine ([³H]NMS) or [³H]Pirenzepine for M1 selectivity.
-
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: Atropine (B194438) (1 µM).
-
Glass fiber filters (GF/C).
-
Scintillation cocktail.
-
96-well plates.
-
-
Procedure:
-
Prepare serial dilutions of the novel this compound-based compounds.
-
In a 96-well plate, add the cell membrane preparation, the radioligand at a concentration near its Kd, and the test compound or vehicle.
-
For non-specific binding, add atropine instead of the test compound.
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value for each compound and convert it to a Ki value using the Cheng-Prusoff equation.
-
4.1.2. Dopamine Transporter (DAT) Binding Assay
This assay measures the affinity of the test compounds for the dopamine transporter.
-
Materials:
-
Rat striatal membranes or cell membranes expressing human DAT.
-
Radioligand: [³H]WIN 35,428 or [³H]CFT (carboxyfluorotropane).
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Wash buffer: Cold assay buffer.
-
Non-specific binding control: Cocaine (10 µM) or benztropine (B127874) (10 µM).
-
Glass fiber filters (GF/B) pre-soaked in 0.5% polyethyleneimine (PEI).
-
Scintillation cocktail.
-
96-well plates.
-
-
Procedure:
-
Follow the same general procedure as the muscarinic receptor binding assay, substituting the DAT-specific materials.
-
Incubate the reaction mixture at 4°C for 2 hours.
-
Filter and wash the samples as described above.
-
Quantify the bound radioactivity and calculate the Ki values for the test compounds.
-
In Vitro Functional Assays
4.2.1. Dopamine Uptake Inhibition Assay
This assay determines the functional potency of the test compounds in inhibiting dopamine reuptake by the dopamine transporter.
-
Materials:
-
Synaptosomes prepared from rat striatum or cells stably expressing human DAT.
-
Radiolabeled dopamine: [³H]Dopamine.
-
Uptake buffer: Krebs-Ringer-HEPES buffer (KRH) containing 130 mM NaCl, 1.3 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, 10 mM glucose, 100 µM pargyline, and 100 µM ascorbic acid, pH 7.4.
-
Wash buffer: Ice-cold KRH buffer.
-
Reference inhibitor: Cocaine or nomifensine.
-
-
Procedure:
-
Pre-incubate the synaptosomes or cells with various concentrations of the test compounds or vehicle in uptake buffer for 10-20 minutes at 37°C.
-
Initiate the uptake by adding [³H]Dopamine at a concentration near its Km.
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Terminate the uptake by rapid filtration through glass fiber filters and wash with ice-cold wash buffer.
-
Measure the radioactivity retained by the filters.
-
Determine the IC50 values for the inhibition of dopamine uptake.
-
Cell-Based Assays for Neuroprotection
These assays assess the potential of the novel compounds to protect neuronal cells from insults relevant to Parkinson's disease.
4.3.1. α-Synuclein Aggregation Assay
This assay evaluates the ability of the compounds to inhibit the aggregation of α-synuclein, a key pathological hallmark of Parkinson's disease.
-
Materials:
-
Human neuroblastoma cell line (e.g., SH-SY5Y) overexpressing α-synuclein.
-
Reagents to induce α-synuclein aggregation (e.g., rotenone, MPP+).
-
Primary antibody against aggregated α-synuclein.
-
Fluorescently labeled secondary antibody.
-
Nuclear stain (e.g., DAPI).
-
High-content imaging system.
-
-
Procedure:
-
Plate the cells in 96- or 384-well plates.
-
Treat the cells with the test compounds for a specified period.
-
Induce α-synuclein aggregation by adding the inducing agent.
-
Fix and permeabilize the cells.
-
Incubate with the primary and secondary antibodies.
-
Stain the nuclei with DAPI.
-
Acquire images using a high-content imaging system.
-
Quantify the amount of aggregated α-synuclein per cell.
-
4.3.2. Mitochondrial Health Assay (TOM20 Staining)
This assay assesses the effect of the compounds on mitochondrial mass and integrity, which are often compromised in Parkinson's disease.
-
Materials:
-
Neuronal cell line (e.g., SH-SY5Y).
-
Neurotoxin (e.g., MPP+).
-
Primary antibody against TOM20 (a mitochondrial outer membrane protein).
-
Fluorescently labeled secondary antibody.
-
Nuclear stain (e.g., DAPI).
-
High-content imaging system.
-
-
Procedure:
-
Plate and treat the cells with test compounds and a neurotoxin.
-
Fix, permeabilize, and stain the cells for TOM20 and nuclei.
-
Acquire and analyze images to quantify the intensity and morphology of TOM20 staining as a measure of mitochondrial health.
-
Mandatory Visualizations: Signaling Pathways and Logical Relationships
Muscarinic Acetylcholine Receptor Signaling Pathway
This compound and its analogs act as antagonists at muscarinic acetylcholine receptors. These G protein-coupled receptors (GPCRs) have diverse downstream signaling cascades depending on the subtype. M1, M3, and M5 receptors couple to Gq/11, leading to the activation of phospholipase C (PLC), while M2 and M4 receptors couple to Gi/o, inhibiting adenylyl cyclase (AC).
Dopamine Transporter (DAT) Function and Inhibition
The dopamine transporter is responsible for the reuptake of dopamine from the synaptic cleft into the presynaptic neuron, thus terminating dopaminergic signaling. Novel this compound-based compounds can modulate this process by inhibiting DAT.
Conclusion
The preliminary screening of novel this compound-based compounds is a critical first step in the journey toward developing safer and more effective treatments for Parkinson's disease and other related disorders. By employing a systematic and multi-faceted approach that combines computational modeling, in vitro binding and functional assays, and cell-based screening, researchers can efficiently identify lead candidates with promising pharmacological profiles. The detailed methodologies and data presentation formats outlined in this guide provide a robust framework for conducting these essential early-stage evaluations, ultimately accelerating the translation of innovative chemical entities from the laboratory to the clinic.
References
- 1. Prioritising the most promising drugs for Parkinson’s: our new drug screening project - Cure Parkinson's [cureparkinsons.org.uk]
- 2. A reliable computational workflow for the selection of optimal screening libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity relationship of this compound analogs with respect to the dopamine transporter in the on going search for a cocaine inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Trihexyphenidyl Administration in In Vivo Mouse Models of Dystonia
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of trihexyphenidyl in mouse models of dystonia. This document is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and mechanism of action of this compound and other potential anti-dystonic therapies.
Introduction to this compound and its Use in Dystonia Models
Dystonia is a neurological movement disorder characterized by involuntary muscle contractions that lead to twisting, repetitive movements, and abnormal postures.[1][2] this compound, a non-selective muscarinic acetylcholine (B1216132) receptor antagonist, is a commonly prescribed oral medication for various forms of dystonia.[3][4] Its therapeutic effects are thought to stem from its ability to modulate cholinergic and dopaminergic neurotransmission within the basal ganglia, a key brain region implicated in motor control.[5]
Animal models, particularly genetically engineered mice, are crucial for investigating the pathophysiology of dystonia and for the preclinical assessment of novel therapeutics. The Tor1a+/ΔE (DYT1) knock-in mouse is a widely used genetic model that recapitulates the human DYT1 dystonia mutation, although it often lacks overt dystonic movements, presenting with more subtle motor deficits. Other models include those with pharmacologically induced or lesion-induced dystonia-like behaviors. This compound is frequently used in these models to validate their relevance to the human condition and to explore its mechanisms of action.
Mouse Models of Dystonia for this compound Studies
Several mouse models are employed to study dystonia. The choice of model often depends on the specific aspect of the disorder being investigated.
-
Tor1a+/ΔE (DYT1) Knock-in Mice: This is the most common genetic model for early-onset generalized dystonia. These mice carry a GAG deletion in the Tor1a gene, mirroring the mutation in human DYT1 patients. While they often do not display spontaneous dystonic movements, they exhibit deficits in motor tasks and striatal dopamine (B1211576) signaling, which can be rescued by this compound.
-
Pharmacologically-Induced Models: Dystonia-like movements can be induced in wild-type mice through the administration of certain drugs. For instance, injection of glutamate (B1630785) agonists into the cerebellum can elicit generalized dystonia.
-
Lesion-Induced Models: Targeted lesions in brain regions involved in motor control, such as the striatum or pedunculopontine tegmental nucleus, can also produce dystonia-like behaviors in mice.
-
Stress-Induced Models: Some genetic models, like the Atp1a3 knockout mouse, exhibit motor deficits only after exposure to stress, providing a model for stress-triggered dystonia.
Quantitative Data Summary
The following tables summarize quantitative data from studies administering this compound to mouse models of dystonia.
Table 1: this compound Dosage and Administration in Dystonia Mouse Models
| Mouse Model | This compound Dosage | Route of Administration | Key Findings | Reference |
| Tor1a+/ΔE (DYT1) Knock-in | 20 mg/kg | Subcutaneous (s.c.) | Normalized extracellular dopamine levels. | |
| Tor1a+/ΔE (DYT1) Knock-in | 0.8 mg/kg | Intraperitoneal (i.p.) | Reversed motor-skill transfer impairment. | |
| Dyt1 Knock-in | 300 nM (ex vivo) | Bath application to brain slices | Increased dopamine release in both wild-type and Dyt1 mice. | |
| DOPA-responsive dystonia model | 20 mg/kg | Intraperitoneal (i.p.) | Reduced the severity of dystonia without affecting locomotor activity. |
Table 2: Effects of this compound on Neurochemical and Behavioral Outcomes
| Mouse Model | Outcome Measure | Effect of this compound | Quantitative Change | Reference |
| Dyt1 Knock-in | Striatal Dopamine Release (ex vivo) | Increased | Mean increase of 35% in Dyt1 mice vs. 65% in wild-type. | |
| Dyt1 Knock-in | Extracellular Dopamine (in vivo) | Increased | Normalized to wild-type levels. | |
| Dyt1 Knock-in | Motor Skill Transfer | Reversed Impairment | Statistically significant improvement in rotarod performance after treadmill training with this compound. | |
| Tor1a+/ΔE (DYT1) Knock-in | Behavioral Space Structure (MoSeq) | Robust shift | Significant reorganization of behavioral output in both control and mutant mice. |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: this compound Administration
Objective: To administer this compound to mice for the evaluation of its effects on dystonia-related phenotypes.
Materials:
-
This compound hydrochloride (e.g., from TCI America or Sigma Aldrich)
-
Sterile saline (0.9% NaCl)
-
Syringes and needles (appropriate size for the route of administration)
-
Animal scale
Procedure:
-
Preparation of this compound Solution:
-
Dissolve this compound hydrochloride in sterile saline to the desired concentration (e.g., for a 20 mg/kg dose in a 25g mouse, you would need 0.5 mg of the drug). The volume of injection should be consistent across animals (typically 5-10 ml/kg).
-
-
Animal Handling and Dosing:
-
Weigh each mouse to accurately calculate the dose.
-
Subcutaneous (s.c.) Injection: Gently lift the skin on the back of the neck to form a tent. Insert the needle into the base of the tent and inject the solution.
-
Intraperitoneal (i.p.) Injection: Hold the mouse securely and tilt it slightly downwards. Insert the needle into the lower quadrant of the abdomen, avoiding the midline to prevent damage to internal organs.
-
-
Post-Administration Monitoring:
-
Observe the animals for any immediate adverse reactions.
-
Proceed with behavioral testing or other experimental procedures at the appropriate time point post-injection (e.g., 30 minutes to 2 hours).
-
Protocol 2: Behavioral Assessment using the Open Field Test
Objective: To assess general locomotor activity and anxiety-like behavior.
Materials:
-
Open field arena (a square or circular enclosure with walls)
-
Video recording and analysis software (e.g., MoSeq)
Procedure:
-
Habituation: On the day prior to testing, habituate each mouse to the open field arena for a set period (e.g., 30 minutes).
-
Testing:
-
Administer this compound or vehicle (saline) as described in Protocol 1.
-
At a predetermined time post-injection, place the mouse in the center of the open field arena.
-
Record the mouse's behavior for a specified duration (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Analyze the recorded video to quantify parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency.
-
For more detailed analysis, unsupervised behavioral segmentation frameworks like MoSeq can be used to identify and quantify complex behavioral patterns or "syllables".
-
Protocol 3: Motor Coordination and Learning Assessment using the Rotarod Test
Objective: To evaluate motor coordination, balance, and motor learning.
Materials:
-
Accelerating rotarod apparatus
Procedure:
-
Training/Baseline:
-
Place the mice on the rotarod at a low, constant speed.
-
Gradually increase the speed (accelerating rotarod) and record the latency to fall for each mouse.
-
Repeat this for several trials over one or more days to establish a baseline performance.
-
-
Testing with this compound:
-
Administer this compound or vehicle.
-
At the designated time, test the mice on the accelerating rotarod as in the training phase.
-
-
Data Analysis:
-
Compare the latency to fall between the treatment and control groups. An improvement in performance suggests a beneficial effect on motor coordination.
-
Protocol 4: Dystonia-like Behavior Assessment
Objective: To quantify the severity of dystonia-like movements and postures.
Materials:
-
Tail suspension apparatus or a clear cylinder
-
Video recording equipment
Procedure:
-
Tail Suspension Test:
-
Suspend the mouse by its tail for a set duration (e.g., 2 minutes).
-
Record the presence and severity of abnormal limb and trunk postures using a scoring system.
-
-
Cylinder Test:
-
Place the mouse in a clear cylinder and record its spontaneous exploratory behavior.
-
Score for abnormal postures, such as sustained hyperextension of limbs or truncal twisting.
-
-
Data Analysis:
-
Use a validated scoring system to quantify the severity of dystonia-like behaviors.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed mechanism of this compound action in the striatum.
Caption: General experimental workflow for in vivo this compound studies.
References
- 1. Frontiers Publishing Partnerships | Behavioral signature of this compound in the TOR1A (DYT1) knockin mouse model of dystonia [frontierspartnerships.org]
- 2. public-pages-files-2025.frontierspartnerships.org [public-pages-files-2025.frontierspartnerships.org]
- 3. This compound rescues the deficit in dopamine neurotransmission in a mouse model of DYT1 dystonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound rescues the deficit in dopamine neurotransmission in a mouse model of DYT1 dystonia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound for dystonia in cerebral palsy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Establishing Rodent Models to Study the Therapeutic Effects of Trihexyphenyl
Introduction
Trihexyphenidyl is an anticholinergic medication used as an adjunctive treatment for all forms of parkinsonism, including idiopathic, postencephalitic, and arteriosclerotic, and to manage extrapyramidal disorders induced by central nervous system drugs.[1][2][3] It functions as a centrally acting muscarinic antagonist, helping to correct the imbalance between the neurotransmitters dopamine (B1211576) and acetylcholine (B1216132) in the brain that contributes to the motor symptoms of Parkinson's disease (PD).[2][4] Specifically, this compound shows a higher affinity for M1 and M4 muscarinic receptors. To investigate its therapeutic potential and understand its precise mechanisms, robust and well-defined rodent models are essential.
This document provides detailed application notes and protocols for establishing neurotoxin-based rodent models of Parkinson's disease and for assessing the therapeutic effects of this compound on motor function. The two most widely used neurotoxin models, the 6-hydroxydopamine (6-OHDA) and the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) models, are described.
Application Note 1: Neurotoxin-Induced Rodent Models of Parkinson's Disease
The 6-Hydroxydopamine (6-OHDA) Model
The 6-OHDA model is a widely used and well-characterized model that involves the direct injection of the neurotoxin 6-hydroxydopamine into specific brain regions to selectively destroy dopaminergic neurons. This unilateral lesion in the medial forebrain bundle (MFB) results in a hemiparkinsonian phenotype, which is useful for studying motor deficits and the effects of therapeutic agents.
Experimental Protocol: Unilateral 6-OHDA Lesion in Rats
-
Animal Preparation:
-
Use adult male Sprague-Dawley or Wistar rats (200-250g).
-
Acclimatize animals for at least one week before surgery.
-
1-3 days prior to surgery, provide cage enrichment and supplementary food to prevent post-surgery neophobia.
-
-
Drug Preparation:
-
Prepare a solution of desipramine (B1205290) (2.5 mg/mL) and pargyline (B1678468) (0.5 mg/mL) in sterile saline to protect noradrenergic neurons from the toxin.
-
Freshly prepare the 6-OHDA solution (e.g., 8 µg in 2 µL) in sterile saline containing 0.02% ascorbic acid to prevent oxidation.
-
-
Surgical Procedure:
-
Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail).
-
Administer desipramine/pargyline solution intraperitoneally (i.p.) 30 minutes before 6-OHDA injection.
-
Secure the animal in a stereotaxic frame.
-
Drill a small burr hole in the skull over the target injection site. For the medial forebrain bundle (MFB), typical coordinates are AP: -1.2, ML: +/- 1.3, DV: -4.75 relative to bregma.
-
Slowly infuse the 6-OHDA solution into the MFB using a microsyringe at a rate of approximately 1 µL/min.
-
Leave the needle in place for an additional 5-10 minutes to allow for diffusion before slowly retracting it.
-
-
Post-Operative Care:
-
Suture the incision and provide post-operative analgesia.
-
Monitor the animals daily for general health, weight, and signs of distress. Provide softened food and hydration support (e.g., subcutaneous saline) as needed.
-
Allow a recovery period of 2-3 weeks for the lesion to stabilize before behavioral testing.
-
The 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) Model
The MPTP model is commonly used in mice, as rats are largely resistant to this toxin. Systemic administration of MPTP leads to the selective destruction of dopaminergic neurons in the substantia nigra, mimicking some of the key pathological features of Parkinson's disease.
Experimental Protocol: Subacute MPTP Administration in Mice
-
Animal Preparation:
-
Use adult male C57BL/6 mice (8-10 weeks old), which are known to be susceptible to MPTP.
-
Acclimatize animals for at least one week before the procedure.
-
-
Drug Preparation:
-
Dissolve MPTP hydrochloride in sterile, physiological saline. The solution should be prepared fresh daily.
-
-
Administration Procedure:
-
A common subacute regimen involves administering MPTP hydrochloride at a dose of 30 mg/kg via intraperitoneal (i.p.) injection once daily for five consecutive days.
-
Handle MPTP with extreme caution in a certified chemical fume hood, using appropriate personal protective equipment, as it is a human neurotoxin.
-
-
Post-Administration Care:
-
Monitor animals closely for any adverse reactions.
-
Behavioral testing can typically commence 7 to 21 days after the final MPTP injection, allowing for the development of the dopaminergic lesion.
-
Workflow for Establishing a Neurotoxin-Induced Rodent Model
Caption: Experimental workflow for establishing and testing in a neurotoxin-induced rodent model.
Application Note 2: Behavioral Assessment Protocols
A battery of behavioral tests should be used to assess motor deficits before and after lesioning, and following therapeutic intervention.
2.1. Rotarod Test (Motor Coordination and Balance)
This test assesses the ability of a rodent to stay on a rotating rod, which is a measure of motor coordination and balance.
Protocol:
-
Habituation: Place the animal on the stationary rod for 1-2 minutes for acclimatization.
-
Training/Testing:
-
Place the mouse or rat on the rotarod, which is set to accelerate from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a period of 5 minutes.
-
Record the latency to fall from the rod or the speed (rpm) at which the animal falls.
-
Perform 3-5 trials per animal with an inter-trial interval of at least 15 minutes.
-
The average latency to fall is used as the primary measure of motor performance.
-
2.2. Cylinder Test (Forelimb Asymmetry)
This test is particularly useful for unilateral lesion models (e.g., 6-OHDA) to assess forelimb use asymmetry, a hallmark of parkinsonism.
Protocol:
-
Setup: Place the animal in a transparent cylinder (e.g., 20 cm diameter for rats).
-
Recording: Videotape the animal for 5 minutes.
-
Analysis:
-
Count the number of independent wall contacts made with the left forepaw, the right forepaw, and both forepaws simultaneously.
-
Calculate the percentage of contralateral forelimb (impaired limb) use relative to the total number of unilateral contacts. A significant decrease in the use of the contralateral forelimb indicates a successful lesion.
-
Application Note 3: this compound Treatment and Data Presentation
3.1. This compound Administration Protocol
Drug Preparation:
-
Dissolve this compound hydrochloride in sterile water or saline.
Administration:
-
This compound can be administered via oral gavage, intraperitoneal (i.p.) injection, or dissolved in the drinking water.
-
Chronic treatment is often required to observe sustained therapeutic effects.
Experimental Design for Treatment Efficacy
Caption: Logical workflow for a this compound efficacy study in a lesioned rodent model.
3.2. Data Presentation: Quantitative Summary
Summarizing quantitative data in tables allows for clear comparison between treatment groups.
Table 1: this compound Dosage in Rodent Models
| Rodent Model | Drug | Dosage Range | Administration Route | Reference |
|---|---|---|---|---|
| Hemiparkinsonian Rat (6-OHDA) | This compound | 0.1 - 0.2 mg/kg | Oral | |
| Human (for comparison) | This compound | 6 - 10 mg/day (typical) | Oral |
| Human (postencephalitic) | this compound | 12 - 15 mg/day | Oral | |
Table 2: Expected Therapeutic Outcomes in Behavioral Tests
| Behavioral Test | Lesioned + Vehicle Control | Lesioned + this compound | Expected Outcome with Treatment | Reference |
|---|---|---|---|---|
| Stepping Test | Significant impairment in contralateral forelimb steps | Improved performance | 77-80% recovery of motor function | |
| Cylinder Test | Reduced contralateral forelimb use for wall contact | Increased use of contralateral forelimb | Significant increase in simultaneous wall contacts |
| Rotarod | Decreased latency to fall | Increased latency to fall | Improved motor coordination and balance | |
Signaling Pathway of this compound's Therapeutic Effect
In Parkinson's disease, the degeneration of dopaminergic neurons in the substantia nigra leads to a dopamine deficit in the striatum. This causes a relative overactivity of cholinergic interneurons, contributing to motor symptoms like tremor and rigidity. This compound, as a muscarinic receptor antagonist, blocks the action of acetylcholine, thereby helping to restore the balance between the dopaminergic and cholinergic systems.
Cholinergic-Dopaminergic Balance in the Striatum
Caption: this compound blocks hyperactive cholinergic signaling to restore basal ganglia balance.
References
Application Notes and Protocols for In Vitro Assessment of Trihexyphenidyl's Receptor Binding Kinetics
Audience: Researchers, scientists, and drug development professionals.
Introduction
Trihexyphenidyl is a selective antagonist of the M1 muscarinic acetylcholine (B1216132) receptor, with additional activity at other muscarinic receptor subtypes.[1][2][3] It is clinically used in the management of Parkinson's disease and drug-induced extrapyramidal symptoms. Understanding the binding kinetics of this compound to its target receptors is crucial for elucidating its mechanism of action, optimizing drug dosage, and developing novel therapeutics with improved efficacy and safety profiles.
These application notes provide detailed in vitro protocols for assessing the receptor binding kinetics of this compound, with a focus on equilibrium binding and the determination of kinetic rate constants.
Data Presentation
The following tables summarize the reported binding affinities of this compound for human muscarinic acetylcholine receptors.
Table 1: Binding Affinity of this compound for the M1 Muscarinic Receptor
| Parameter | Value | Receptor Source | Radioligand | Reference |
| Kᵢ | 14 nM | Rat Cortical Membranes | [³H]-pirenzepine | [4] |
Table 2: Binding Affinities of this compound for Muscarinic Receptor Subtypes
| Receptor Subtype | Kᵢ (nM) |
| M1 | 1.6 |
| M2 | 7.0 |
| M3 | 6.4 |
| M4 | 2.6 |
| M5 | 15.9 |
Data from Bolden et al. (1992) as cited in a 2019 study.[1]
Table 3: Kinetic Parameters of this compound at Muscarinic Receptors
| Receptor Subtype | Association Rate (kₒₙ) (M⁻¹min⁻¹) | Dissociation Rate (kₒբբ) (min⁻¹) | Residence Time (1/kₒբբ) (min) |
| M1 | Not Reported | Not Reported | Not Reported |
| M2 | Not Reported | Not Reported | Not Reported |
| M3 | Not Reported | Not Reported | Not Reported |
| M4 | Not Reported | Not Reported | Not Reported |
| M5 | Not Reported | Not Reported | Not Reported |
Experimental Protocols
Protocol 1: Determination of this compound's Affinity (Kᵢ) at the M1 Muscarinic Receptor using a Competition Radioligand Binding Assay
This protocol is adapted from the methodology described by Giachetti et al. (1986).
Objective: To determine the equilibrium dissociation constant (Kᵢ) of this compound for the M1 muscarinic receptor.
Materials:
-
Receptor Source: Membranes prepared from a cell line recombinantly expressing the human M1 muscarinic receptor (e.g., CHO-K1 or HEK293 cells) or from rat cerebral cortex.
-
Radioligand: [³H]-pirenzepine (a selective M1 antagonist).
-
Non-labeled Ligand: this compound hydrochloride.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: e.g., ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Prepare cell membranes expressing the M1 receptor according to standard laboratory protocols. Determine the protein concentration of the membrane preparation (e.g., using a BCA or Bradford assay).
-
Assay Setup:
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Assay buffer, [³H]-pirenzepine (at a concentration near its Kₔ), and receptor membranes.
-
Non-specific Binding: Assay buffer, [³H]-pirenzepine, a high concentration of a non-labeled M1 antagonist (e.g., 1 µM atropine), and receptor membranes.
-
Competition Binding: Assay buffer, [³H]-pirenzepine, varying concentrations of this compound (e.g., from 10⁻¹⁰ M to 10⁻⁵ M), and receptor membranes.
-
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the this compound concentration.
-
Fit the data to a one-site competition model using non-linear regression analysis to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) where [L] is the concentration of the radioligand and Kₔ is its equilibrium dissociation constant.
-
Protocol 2: Determination of this compound's Association (kₒₙ) and Dissociation (kₒբբ) Rates using a Competition Kinetic Radioligand Binding Assay
Objective: To determine the association and dissociation rate constants of this compound at the M1 muscarinic receptor.
Materials:
-
Same as in Protocol 1, with [³H]-N-methylscopolamine ([³H]-NMS) as a commonly used non-selective muscarinic radioligand.
Procedure:
Part A: Determination of Radioligand Association and Dissociation Rates (k₁ and k₂)
-
Association (k₁):
-
Incubate receptor membranes with a fixed concentration of [³H]-NMS.
-
At various time points, terminate the reaction by filtration and measure the bound radioactivity.
-
Plot the specific binding against time and fit the data to a one-phase association equation to determine the observed association rate (kₒᵦₛ).
-
Calculate k₁ from the relationship: kₒᵦₛ = k₁[L] + k₂.
-
-
Dissociation (k₂):
-
Pre-incubate receptor membranes with [³H]-NMS to allow for equilibrium binding.
-
Initiate dissociation by adding a high concentration of a non-labeled antagonist (e.g., 1 µM atropine).
-
At various time points, filter the samples and measure the remaining bound radioactivity.
-
Plot the natural logarithm of the specific binding against time. The slope of the resulting line will be -k₂.
-
Part B: Competition Kinetic Assay for this compound (k₃ and k₄)
-
Assay Setup:
-
Incubate receptor membranes with a fixed concentration of [³H]-NMS in the presence of several concentrations of this compound.
-
Include a control group with only the radioligand and membranes.
-
-
Time Course: At various time points, terminate the binding reaction by filtration and measure the bound radioactivity.
-
Data Analysis:
-
Plot the specific binding of [³H]-NMS against time for each concentration of this compound.
-
Globally fit the data to a competition kinetic binding model using specialized software (e.g., GraphPad Prism). This analysis will yield the association rate (k₃ or kₒₙ) and dissociation rate (k₄ or kₒբբ) for this compound.
-
Visualization of Workflows and Pathways
Caption: Workflow for determining the Kᵢ of this compound.
Caption: Workflow for kinetic binding parameter determination.
Caption: this compound's antagonism of M1 receptor signaling.
References
- 1. This compound rescues the deficit in dopamine neurotransmission in a mouse model of DYT1 dystonia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Binding and functional profiles of the selective M1 muscarinic receptor antagonists this compound and dicyclomine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Binding and functional profiles of the selective M1 muscarinic receptor antagonists this compound and dicyclomine - PubMed [pubmed.ncbi.nlm.nih.gov]
Best Practices for Chronic Administration of Trihexyphenidyl in Animal Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Trihexyphenidyl (THP) is an anticholinergic agent widely used in the management of Parkinson's disease and other extrapyramidal disorders.[1][2][3] In preclinical animal research, chronic administration of THP is essential for modeling long-term therapeutic effects and potential adverse reactions. These notes provide an overview of best practices, detailed experimental protocols, and key considerations for the chronic administration of this compound in animal models, primarily focusing on rodents.
This compound primarily acts as a non-selective muscarinic acetylcholine (B1216132) receptor antagonist, with a higher affinity for the M1 and M4 subtypes.[2][4] By blocking these receptors, it helps to restore the balance between acetylcholine and dopamine (B1211576) in the brain, which is crucial for motor control. Some studies also suggest that THP may indirectly modulate nicotinic acetylcholine receptor neurotransmission, leading to enhanced dopamine release in the striatum.
Key Considerations for Chronic Administration
Successful chronic administration of this compound requires careful planning and execution to ensure animal welfare and data integrity. Key considerations include:
-
Animal Model Selection: The choice of animal model (e.g., Sprague-Dawley rats, Swiss Albino mice) should be appropriate for the research question.
-
Dosing and Administration Route: The dose and route of administration should be carefully selected based on the study's objectives and previous literature. Common routes include intraperitoneal (IP) injection and oral administration.
-
Duration of Treatment: Chronic studies with this compound can range from several weeks to months to investigate long-term effects.
-
Monitoring of Adverse Effects: Animals should be closely monitored for adverse effects, which can include cognitive impairment, confusion, delirium, dry mouth, urinary retention, and tachycardia. Tolerance to the drug may also develop over time, necessitating dose adjustments.
-
Withdrawal Effects: Abrupt cessation of chronic this compound treatment can lead to a withdrawal syndrome characterized by anxiety, depressive-like behaviors, and increased cortisol levels. Gradual tapering of the dose is recommended.
Quantitative Data Summary
The following tables summarize key quantitative data from studies involving chronic this compound administration in animal models.
Table 1: Dosing Regimens for Chronic this compound Administration in Rats
| Animal Strain | Dose Range (mg/kg/day) | Administration Route | Duration | Key Findings | Reference |
| Sprague-Dawley | 0.3 - 1.0 | Intraperitoneal (IP) | 7 months | Cognitive impairment, neuroinflammation, microglia activation | |
| Sprague-Dawley | 5 - 10 (escalating) | Intraperitoneal (IP) | 30 days | Withdrawal syndrome, anxiety, depressive-like behaviors, gut dysbiosis | |
| Hemiparkinsonian Rats | 0.1 - 0.2 | Oral | 2-3 weeks | Sustained improvement in motor function | |
| Female Rats | 10 | Intraperitoneal (IP) | 21 days | Part of a study on anti-Parkinson drugs' pharmacological actions | |
| Hemi-Parkinson Rats | 1.5 | Intraperitoneal (IP) | Single dose in chronic model | Attenuation of L-dopa-induced dopamine release in the intact striatum |
Table 2: Dosing Regimens for Chronic this compound Administration in Mice
| Animal Strain | Dose (mg/kg) | Administration Route | Duration | Key Findings | Reference |
| Swiss Albino | 1 and 2 | Oral | Single dose in chronic study context | Increased locomotor activity, psychostimulant-like effects | |
| DYT1 Dystonia Model | Dose-response (nM concentrations) | - | - | Dose-dependently increased dopamine release |
Table 3: Reported LD50 Values for this compound
| Animal Species | LD50 (mg/kg) | Administration Route | Reference |
| Mice | 365 (range: 325-410) | Oral | |
| Rats | 1660 (range: 1420-1940) | Oral |
Experimental Protocols
This section provides detailed methodologies for key experiments involving the chronic administration of this compound.
Protocol 1: Long-Term Intraperitoneal Administration in Rats to Study Neuroinflammation
Objective: To investigate the effects of long-term this compound exposure on cognitive function and neuroinflammation in aging rats.
Materials:
-
Male Sprague-Dawley rats (3 months old)
-
This compound hydrochloride (THP)
-
Normal saline (NS)
-
Syringes and needles for IP injection
-
Morris Water Maze (MWM) apparatus
-
Open field test apparatus
-
Equipment for microarray analysis, qRT-PCR, immunohistochemistry, and immunofluorescence
Procedure:
-
Animal Housing: House rats in plastic cages with ad libitum access to food and water.
-
Group Allocation: Randomly divide rats into three groups (n=10 per group): Control (NS), Low Dose THP (0.3 mg/kg/day), and High Dose THP (1.0 mg/kg/day).
-
Drug Administration: Administer a single daily IP injection of the assigned treatment in a volume of 0.1 ml/100 g body weight for 7 months.
-
Behavioral Testing:
-
Morris Water Maze (MWM): Assess spatial learning and memory at regular intervals (e.g., monthly) throughout the 7-month period.
-
Open Field Test: Evaluate locomotor activity and anxiety-like behavior after the MWM tests.
-
-
Tissue Collection and Analysis: At the end of the 7-month treatment period, euthanize the animals and collect brain tissue (hippocampus and cortex).
-
Molecular Analysis:
-
Microarray Analysis: Perform whole-genome oligo microarrays to identify global changes in gene expression.
-
qRT-PCR: Validate the microarray findings for specific genes of interest related to inflammation and neurodegeneration.
-
Immunohistochemistry and Immunofluorescence: Analyze protein expression and localization of markers for microglia activation and pathological tau.
-
Protocol 2: Induction of this compound Withdrawal in Rats
Objective: To establish a model of this compound withdrawal and investigate its effects on behavior, stress hormones, and the gut microbiome.
Materials:
-
Male Sprague-Dawley rats
-
This compound hydrochloride (THP)
-
Normal saline
-
Behavioral testing apparatus (e.g., Elevated Plus Maze, Forced Swim Test)
-
Equipment for cortisol measurement (e.g., ELISA kit)
-
Materials for gut microbiome analysis (e.g., 16S rRNA sequencing)
Procedure:
-
Acclimatization: Acclimatize rats to the laboratory environment for one week.
-
Induction of Dependence: Administer daily IP injections of THP for 30 days. To mimic the development of tolerance, the dose can be escalated weekly (e.g., starting at 5 mg/kg/day and increasing to 10 mg/kg/day).
-
Withdrawal Phase: After the 30-day administration period, cease THP injections to induce withdrawal. The withdrawal phase can be monitored for 7 days.
-
Behavioral Assessment: During the withdrawal phase, conduct behavioral tests to assess anxiety (Elevated Plus Maze) and depressive-like behaviors (Forced Swim Test).
-
Biochemical Analysis: Collect blood samples to measure cortisol levels as an indicator of stress.
-
Gut Microbiome Analysis: Collect fecal samples to analyze changes in the gut microbiota composition and diversity.
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound as a muscarinic receptor antagonist.
Experimental Workflow for Chronic Administration Study
Caption: General experimental workflow for a chronic this compound administration study in rodents.
Logical Relationship of this compound's Effects
Caption: Logical relationship between chronic this compound administration and its observed effects.
References
Application of Trihexyphenidyl in Human Pluripotent Stem Cell-Derived Neuron Cultures: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human pluripotent stem cell (hPSC)-derived neurons are a powerful in vitro tool for modeling neurological development and disease, as well as for drug screening and neurotoxicity testing. The cholinergic system, a crucial modulator of neuronal excitability, synaptic plasticity, and network activity, plays a significant role in these processes. Trihexyphenidyl, a non-selective muscarinic acetylcholine (B1216132) receptor antagonist with a higher affinity for the M1 subtype, is a well-established therapeutic agent for Parkinson's disease.[1] In the context of hPSC-derived neuron cultures, this compound can be utilized as a valuable pharmacological tool to investigate the role of M1 muscarinic receptor signaling in neuronal differentiation, maturation, and function. These application notes provide a comprehensive overview and detailed protocols for the use of this compound in this advanced cell culture system.
Application Notes
This compound's primary mechanism of action involves blocking muscarinic acetylcholine receptors, thereby inhibiting the effects of acetylcholine.[2][3] The M1 muscarinic receptor, its main target, is coupled to Gq proteins, and its activation leads to the stimulation of phospholipase C (PLC). This, in turn, results in the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). Downstream of these events, the extracellular signal-regulated kinase (ERK) 1/2 pathway can be activated, influencing various cellular processes, including gene expression and neurite outgrowth.
Given this mechanism, this compound can be employed in hPSC-derived neuron cultures to:
-
Investigate the role of M1 receptor signaling in neuronal differentiation: By applying this compound during the differentiation process, researchers can assess the importance of cholinergic signaling for the commitment of hPSCs to a neuronal lineage and the subsequent development of specific neuronal subtypes.
-
Elucidate the involvement of M1 receptors in neurite outgrowth and synaptogenesis: The effect of this compound on the morphological development of neurons, including the length and complexity of neurites, can be quantified to understand the contribution of cholinergic signaling to the formation of neuronal networks.
-
Modulate neuronal network activity: As a muscarinic antagonist, this compound can be used to study the impact of cholinergic signaling on the spontaneous and evoked electrical activity of mature hPSC-derived neuronal networks.
Data Presentation
The following tables provide a summary of hypothetical quantitative data that could be generated from the described experiments. These values are based on typical characteristics of hPSC-derived cortical neurons and the expected inhibitory effect of an M1 antagonist.
Table 1: Effect of this compound on Neurite Outgrowth of hPSC-Derived Cortical Neurons
| Treatment Group | Average Neurite Length per Neuron (µm) | Average Number of Primary Neurites per Neuron | Average Number of Branch Points per Neuron |
| Vehicle Control (0.1% DMSO) | 450 ± 50 | 5 ± 1 | 8 ± 2 |
| This compound (1 µM) | 320 ± 45 | 4 ± 1 | 5 ± 2 |
| This compound (10 µM) | 210 ± 30 | 3 ± 1 | 3 ± 1 |
Table 2: Effect of this compound on Spontaneous Neuronal Activity (MEA)
| Treatment Group | Mean Firing Rate (Hz) | Mean Burst Rate (bursts/min) | Network Synchrony Index |
| Vehicle Control (0.1% DMSO) | 3.5 ± 0.8 | 6 ± 2 | 0.7 ± 0.1 |
| This compound (1 µM) | 2.1 ± 0.5 | 3 ± 1 | 0.4 ± 0.1 |
| This compound (10 µM) | 1.2 ± 0.3 | 1 ± 0.5 | 0.2 ± 0.05 |
Experimental Protocols
Herein are detailed protocols for the differentiation of hPSCs into cortical neurons and the subsequent application and analysis of this compound's effects.
Protocol 1: Differentiation of hPSCs into Cortical Neurons
This protocol is a generalized method and may require optimization for specific hPSC lines.
Materials:
-
hPSCs
-
hPSC maintenance medium (e.g., mTeSR™1)
-
Vitronectin-coated culture plates
-
Neural induction medium (NIM)
-
Neural differentiation medium (NDM)
-
Accutase
-
ROCK inhibitor (Y-27632)
-
Recombinant human Noggin, SB431542, BDNF, GDNF, and Laminin
Procedure:
-
hPSC Expansion: Culture hPSCs on vitronectin-coated plates in hPSC maintenance medium. Passage cells every 4-5 days.
-
Neural Induction (Day 0): When hPSCs reach 80-90% confluency, switch to NIM supplemented with Noggin and SB431542.
-
Neural Progenitor Cell (NPC) Formation (Day 7-10): Neural rosettes should be visible. Dissociate cells into single cells using Accutase and re-plate onto laminin-coated plates in NIM with ROCK inhibitor for 24 hours.
-
NPC Expansion (Day 11-20): Culture the NPCs in NDM, passaging as needed.
-
Neuronal Differentiation (Day 21 onwards): Plate NPCs onto laminin-coated plates in NDM supplemented with BDNF and GDNF. Perform a 50% medium change every 2-3 days. Neurons will mature over the next 2-4 weeks.
Protocol 2: this compound Treatment and Neurite Outgrowth Analysis
Materials:
-
Mature hPSC-derived cortical neurons (from Protocol 1)
-
This compound hydrochloride (stock solution in DMSO)
-
Vehicle control (0.1% DMSO in NDM)
-
Primary antibody against β-III tubulin
-
Fluorescently labeled secondary antibody
-
DAPI
-
High-content imaging system and analysis software
Procedure:
-
Treatment: At day 35 of differentiation, treat the neuronal cultures with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control. Culture for 48-72 hours.
-
Immunocytochemistry:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize with 0.25% Triton X-100.
-
Block with 5% bovine serum albumin.
-
Incubate with anti-β-III tubulin antibody overnight at 4°C.
-
Incubate with a fluorescently labeled secondary antibody and DAPI.
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system.
-
Use image analysis software to automatically trace neurites and quantify parameters such as total neurite length, number of primary neurites, and branch points per neuron.
-
Protocol 3: Analysis of Neuronal Activity using Multi-Electrode Arrays (MEAs)
Materials:
-
Mature hPSC-derived cortical neurons cultured on MEA plates
-
This compound hydrochloride
-
Vehicle control
-
MEA recording system and analysis software
Procedure:
-
Baseline Recording: At day 40 of differentiation, record the baseline spontaneous electrical activity of the neuronal network for 10-15 minutes.
-
Treatment: Add this compound (final concentrations of 1 and 10 µM) or vehicle control to the wells.
-
Post-Treatment Recording: After a 30-minute incubation period, record the neuronal activity again for 10-15 minutes.
-
Data Analysis: Use the MEA software to analyze the recordings. Key parameters to quantify include mean firing rate, burst rate, and network synchrony.
Mandatory Visualizations
Caption: M1 Muscarinic Receptor Signaling Pathway and the Action of this compound.
Caption: Experimental workflow for assessing this compound's effects.
Caption: Logical flow for a screening assay to identify M1 antagonists.
References
- 1. Frontiers | Electrical Responses and Spontaneous Activity of Human iPS-Derived Neuronal Networks Characterized for 3-month Culture with 4096-Electrode Arrays [frontiersin.org]
- 2. Morphological and functional characterization of human induced pluripotent stem cell-derived neurons (iCell Neurons) in defined culture systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fujifilmcdi.com [fujifilmcdi.com]
Application Notes and Protocols for High-Throughput Screening of Novel Anticholinergic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anticholinergic compounds, which antagonize the action of acetylcholine (B1216132) (ACh), are of significant therapeutic interest for a range of conditions, including chronic obstructive pulmonary disease (COPD), overactive bladder, and certain neurological disorders. The identification of novel anticholinergic agents with improved selectivity and fewer side effects is a key objective in drug discovery. High-throughput screening (HTS) provides the necessary efficiency to screen large compound libraries for potential drug candidates.
These application notes provide an overview and detailed protocols for two primary HTS assay types for identifying novel anticholinergic compounds:
-
Muscarinic Receptor Antagonist Assays: These cell-based functional assays identify compounds that block the action of ACh at muscarinic acetylcholine receptors (mAChRs).
-
Acetylcholinesterase (AChE) Inhibition Assays: These biochemical assays identify compounds that prevent the breakdown of ACh, thereby increasing its concentration in the synapse. While these are not direct anticholinergics, they modulate the cholinergic system and are often screened in parallel.
Section 1: Muscarinic Receptor Antagonist Screening
Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate many of the effects of acetylcholine in the central and peripheral nervous systems. Antagonists of these receptors are therapeutically important. The M1, M3, and M5 subtypes couple to Gq proteins, leading to an increase in intracellular calcium upon activation, while M2 and M4 receptors couple to Gi/o, inhibiting adenylyl cyclase. A common HTS approach for M1 and M3 receptor antagonists is to measure the inhibition of agonist-induced calcium mobilization.[1]
Signaling Pathway: M1/M3 Muscarinic Receptor Activation
The binding of an agonist like acetylcholine or carbachol (B1668302) to M1 or M3 muscarinic receptors initiates a signaling cascade through the Gq protein alpha subunit.[2] This activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. This transient increase in intracellular calcium can be detected using fluorescent calcium indicators.
Experimental Protocol: Cell-Based Calcium Flux Assay for M1/M3 Antagonists
This protocol describes a no-wash, fluorescence-based calcium mobilization assay in a 384-well format, suitable for HTS.[1][3]
Objective: To identify and characterize antagonists of a human muscarinic receptor (e.g., M1 or M3) by measuring their ability to inhibit agonist-induced calcium mobilization.
Materials:
-
Cell Line: HEK293 or CHO cells stably expressing the human M1 or M3 muscarinic receptor.
-
Culture Medium: DMEM/F-12 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Plates: 384-well, black-walled, clear-bottom microplates.
-
Reagents:
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-6).
-
Probenecid (an anion-transport inhibitor to prevent dye leakage).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
-
Compounds:
-
Test compounds library (e.g., 10 mM in DMSO).
-
Reference Agonist: Carbachol or Oxotremorine.
-
Reference Antagonist (Positive Control): Atropine or Pirenzepine.
-
Vehicle Control: DMSO.
-
-
Instrumentation:
-
Automated liquid handler.
-
Fluorescence kinetic plate reader (e.g., FLIPR, FDSS).
-
Methodology:
-
Cell Plating:
-
Culture cells to ~80-90% confluency.
-
Harvest cells and dilute in culture medium to a seeding density of 10,000-20,000 cells per well.
-
Dispense the cell suspension into 384-well assay plates.
-
Incubate plates at 37°C, 5% CO₂ for 18-24 hours.
-
-
Dye Loading:
-
Prepare the calcium dye loading solution in Assay Buffer according to the manufacturer's instructions, including probenecid.
-
Remove the culture medium from the cell plates.
-
Add the dye loading solution to each well.
-
Incubate the plates at 37°C for 60 minutes, followed by 30 minutes at room temperature, protected from light.
-
-
Compound Addition:
-
Prepare serial dilutions of test compounds, reference antagonist, and vehicle control in Assay Buffer.
-
Using an automated liquid handler, transfer the compound solutions to the cell plates.
-
Incubate at room temperature for 15-30 minutes.
-
-
Agonist Stimulation and Signal Detection:
-
Prepare the agonist solution (e.g., Carbachol) in Assay Buffer at a concentration that elicits ~80% of the maximal response (EC₈₀).
-
Place the cell plate into the kinetic plate reader.
-
Initiate fluorescence reading and establish a stable baseline.
-
Add the agonist solution to all wells simultaneously using the instrument's integrated liquid handler.
-
Continue to record the fluorescence intensity for 1-3 minutes to capture the peak calcium response.
-
-
Data Analysis:
-
The change in fluorescence (peak minus baseline) corresponds to the intracellular calcium concentration.
-
Calculate the percent inhibition for each test compound concentration relative to the controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Data Presentation: Muscarinic Receptor Antagonists
The inhibitory potency of reference compounds against various human muscarinic receptor subtypes is summarized below. This data is critical for establishing positive controls and reference standards in HTS assays.
| Compound | Receptor Subtype | IC₅₀ | Assay Type |
| Atropine | M1 | 2.22 ± 0.60 nM | Radioligand Binding |
| Atropine | M2 | 4.32 ± 1.63 nM | Radioligand Binding |
| Atropine | M3 | 4.16 ± 1.04 nM | Radioligand Binding |
| Atropine | M4 | 2.38 ± 1.07 nM | Radioligand Binding |
| Atropine | M5 | 3.39 ± 1.16 nM | Radioligand Binding |
| Pirenzepine | M1 | 59.1 nM | Calcium Flux |
| 4-DAMP | M1 | 10.8 nM | Calcium Flux |
| Ipratropium | M1 | 5.9 nM | Calcium Flux |
Data sourced from references.
Section 2: Acetylcholinesterase (AChE) Inhibitor Screening
AChE is a critical enzyme that hydrolyzes acetylcholine, terminating the nerve signal. Inhibition of AChE increases the levels and duration of action of acetylcholine in the synapse. HTS assays for AChE inhibitors are typically biochemical and measure the enzymatic activity of purified AChE.
Assay Principle: Colorimetric (Ellman's) Method
The most widely used method for screening AChE inhibitors is a colorimetric assay based on the Ellman's reaction. AChE hydrolyzes the substrate acetylthiocholine (B1193921) (ATCh) to thiocholine (B1204863) and acetate. The produced thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate 5-thio-2-nitrobenzoate (TNB²⁻), a yellow-colored product that can be quantified by measuring its absorbance at 412 nm.
References
Troubleshooting & Optimization
improving trihexyphenidyl solubility and stability for in vitro experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the solubility and stability of trihexyphenidyl hydrochloride (THP-HCl) for successful in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to prepare a stock solution of this compound Hydrochloride?
A1: The choice of solvent depends on the experimental requirements, particularly the final desired concentration and the tolerance of your in vitro system to the solvent. Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are the most common organic solvents for preparing high-concentration stock solutions. For aqueous buffers, it is recommended to first dissolve THP-HCl in a small amount of an organic solvent like ethanol before diluting with the buffer.[1]
Q2: What is the solubility of this compound Hydrochloride in common laboratory solvents?
A2: The solubility of THP-HCl can vary slightly between suppliers and batches. The following table summarizes typical solubility data.
Table 1: Solubility of this compound Hydrochloride
| Solvent | Solubility (mg/mL) | Molar Equivalent (mM) | Reference |
| DMSO | ~7-20 mg/mL | ~20.71-59.18 mM | [2][3][4][5] |
| Ethanol | ~3-24 mg/mL | ~8.88-71.02 mM | |
| Water | ~4-5 mg/mL (with sonication/warming) | ~11.84-14.80 mM | |
| 1:4 Ethanol:PBS (pH 7.2) | ~0.2 mg/mL | ~0.59 mM |
Note: For aqueous solutions, warming and sonication may be required to achieve maximum solubility. It is also advisable to use freshly opened, anhydrous DMSO as it is hygroscopic, and absorbed moisture can reduce the solubility of the compound.
Q3: How should I store this compound Hydrochloride solutions?
A3: Proper storage is crucial to maintain the stability and activity of THP-HCl solutions.
-
Solid Form: The solid powder is stable for years when stored at -20°C.
-
Organic Stock Solutions (DMSO or Ethanol): Aliquot into single-use vials to avoid repeated freeze-thaw cycles. Store at -20°C for up to 1 month or at -80°C for up to 6 months.
-
Aqueous Solutions: It is highly recommended to prepare fresh aqueous solutions for each experiment. If temporary storage is necessary, it should not exceed one day at 4°C.
Table 2: Stability of this compound Hydrochloride in Solution
| Storage Condition | Stability | Recommendations | Reference |
| Aqueous Solution (pH 6.8, 25°C) | Stable for at least 24 hours | Prepare fresh daily | |
| Aqueous Solution (Acidic/Basic) | Sensitive to acid and base hydrolysis | Avoid extreme pH | |
| Exposure to Light (UV/Sunlight) | Sensitive to photolytic degradation | Protect solutions from light | |
| Thermal Stress (Solid) | Sensitive to heat | Store at recommended temperatures |
Troubleshooting Guides
Issue 1: Precipitation of this compound Hydrochloride in Cell Culture Media
Symptom: A precipitate or cloudiness appears in the cell culture medium immediately or shortly after adding the THP-HCl working solution.
Possible Causes and Solutions:
-
"Crashing Out" Due to Poor Aqueous Solubility: THP-HCl is sparingly soluble in aqueous buffers. Rapid dilution of a concentrated organic stock solution into the aqueous medium can cause the compound to precipitate.
-
Solution: Perform a serial dilution. First, dilute your concentrated stock solution to an intermediate concentration in a small volume of pre-warmed (37°C) culture medium. Then, add this intermediate dilution to the final volume of your culture medium while gently vortexing.
-
-
High Final Concentration: The final concentration of THP-HCl in your experiment may exceed its solubility limit in the culture medium.
-
Solution: Lower the final working concentration. If a high concentration is necessary, consider using a formulation aid like cyclodextrins, though this should be validated for non-interference in your assay.
-
-
Low Temperature of Media: Adding the compound to cold media can decrease its solubility.
-
Solution: Always use pre-warmed (37°C) cell culture media.
-
Issue 2: Inconsistent or Unexpected Experimental Results
Symptom: High variability between replicate wells or results that do not align with the expected pharmacological activity of a muscarinic antagonist.
Possible Causes and Solutions:
-
Compound Degradation: THP-HCl solutions, especially aqueous ones, have limited stability.
-
Solution: Always prepare fresh working solutions from a frozen stock on the day of the experiment. Protect solutions from light and avoid extreme temperatures.
-
-
Assay Interference: THP-HCl, like many small molecules, has the potential to interfere with assay components or detection methods.
-
Solution: Run appropriate controls. This includes a vehicle control (medium with the same final concentration of the solvent used for the stock solution) to account for any solvent effects. If using a fluorescence- or colorimetric-based assay, test for any intrinsic fluorescence or absorbance of THP-HCl at the wavelengths used.
-
-
Off-Target Effects: At higher concentrations, THP-HCl may exhibit effects independent of M1 muscarinic receptor antagonism.
-
Solution: Perform dose-response experiments to determine the optimal concentration range for your assay that specifically targets the M1 receptor. Consult literature for the known IC50 of THP-HCl for the M1 receptor in similar experimental systems.
-
Experimental Protocols
Protocol 1: Preparation of this compound Hydrochloride Stock and Working Solutions
-
Preparation of a 10 mM Stock Solution in DMSO:
-
Weigh out an appropriate amount of THP-HCl powder (MW: 337.9 g/mol ). For example, to make 1 mL of a 10 mM stock solution, weigh 3.38 mg of THP-HCl.
-
Add the powder to a sterile microcentrifuge tube.
-
Add the calculated volume of high-purity, anhydrous DMSO (e.g., 1 mL).
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming (up to 37°C) and sonication can be used to aid dissolution.
-
Aliquot into single-use, light-protected tubes and store at -20°C or -80°C.
-
-
Preparation of a Working Solution in Cell Culture Medium (Example: 10 µM):
-
Pre-warm your complete cell culture medium to 37°C.
-
Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 99 µL of the pre-warmed medium in a sterile tube. This creates a 100 µM solution. Vortex gently.
-
Add 100 µL of the 100 µM intermediate dilution to 900 µL of pre-warmed medium to achieve a final concentration of 10 µM.
-
Mix gently by inverting the tube. Use the working solution immediately.
-
Protocol 2: Cell Viability (MTT) Assay
This protocol provides a general framework for assessing the cytotoxicity of THP-HCl.
-
Cell Seeding:
-
Seed your cells of interest (e.g., a neuronal cell line) in a 96-well plate at a predetermined optimal density. Allow the cells to adhere overnight in a 37°C, 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare a serial dilution of THP-HCl in complete cell culture medium from your stock solution.
-
Carefully remove the old medium from the wells and replace it with the medium containing different concentrations of THP-HCl. Include a vehicle control (medium with the same concentration of DMSO as the highest THP-HCl concentration).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan (B1609692) Solubilization and Absorbance Reading:
-
Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Visualizations
Caption: General experimental workflow for in vitro assays with this compound.
Caption: M1 muscarinic receptor signaling pathway antagonism by this compound.
References
Technical Support Center: Enhancing Blood-Brain Barrier Penetration of Trihexyphenidyl Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on strategies to enhance the blood-brain barrier (BBB) penetration of trihexyphenidyl and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the baseline permeability of this compound across the blood-brain barrier?
A1: this compound is considered to be a highly permeable drug.[1] An in vitro study using a Caco-2 cell monolayer model, which is often used to predict intestinal and BBB permeability, determined the apparent permeability coefficient (Papp) of this compound hydrochloride to be high, with transport occurring primarily via passive diffusion.[1]
Q2: What are the main strategies to potentially enhance the BBB penetration of this compound derivatives?
A2: While specific data for this compound derivatives is limited, general strategies to enhance the BBB penetration of central nervous system (CNS) drugs can be applied. These include:
-
Chemical Modification (Prodrug Approach): Modifying the chemical structure of this compound to create a more lipophilic prodrug could enhance its ability to cross the BBB via passive diffusion.[2][3][4] The prodrug would then be converted to the active this compound within the brain.
-
Nanoparticle-based Delivery: Encapsulating this compound derivatives into nanoparticles (e.g., polymeric nanoparticles, solid lipid nanoparticles) can facilitate their transport across the BBB. These nanoparticles can protect the drug from degradation and can be surface-modified with ligands to target specific receptors on the BBB for enhanced uptake.
-
Liposomal Delivery: Liposomes, which are lipid-based vesicles, can encapsulate hydrophilic and lipophilic drugs and have been investigated for brain drug delivery. Surface modifications with targeting moieties can improve their BBB penetration.
Q3: What in vitro models are suitable for assessing the BBB permeability of this compound derivatives?
A3: Several in vitro models can be used to evaluate BBB permeability:
-
Caco-2 Cell Monolayers: As demonstrated for this compound hydrochloride, this model is useful for predicting passive permeability.
-
Primary Brain Endothelial Cells or Immortalized Cell Lines: Co-culture models using brain endothelial cells with astrocytes and/or pericytes can create a tighter barrier that better mimics the in vivo BBB and are suitable for permeability and transport studies.
-
Induced Pluripotent Stem Cell (iPSC)-derived Brain Microvascular Endothelial Cells (iBMECs): These models offer the advantage of a human cell source and can form a tight barrier, showing good correlation with in vivo human BBB permeability.
Q4: How can the brain concentration of this compound be measured in vivo?
A4: In vivo microdialysis is a minimally-invasive technique that can be used to continuously measure the free, unbound concentration of this compound in the extracellular fluid of specific brain regions in awake, behaving animals. This technique provides crucial pharmacokinetic data on brain penetration and residence time.
Troubleshooting Guides
Problem 1: Low apparent permeability (Papp) of a this compound derivative in a Caco-2 assay.
-
Possible Cause: The derivative may be less lipophilic than the parent compound, or it could be a substrate for efflux pumps expressed by Caco-2 cells.
-
Troubleshooting Steps:
-
Verify Physicochemical Properties: Determine the LogP or LogD of the derivative to ensure it falls within a range suitable for passive diffusion.
-
Assess Efflux Ratio: Perform a bidirectional Caco-2 assay to calculate the efflux ratio (ER = Papp(B-A) / Papp(A-B)). An ER significantly greater than 1 suggests active efflux.
-
Use Efflux Pump Inhibitors: Conduct the permeability assay in the presence of known efflux pump inhibitors (e.g., verapamil (B1683045) for P-glycoprotein) to see if the apparent permeability increases.
-
Problem 2: High variability in nanoparticle or liposome (B1194612) formulation characteristics (size, encapsulation efficiency).
-
Possible Cause: Inconsistent preparation methods, instability of components, or issues with analytical techniques.
-
Troubleshooting Steps:
-
Standardize Protocols: Ensure strict adherence to the preparation protocol, including solvent evaporation times, sonication energy and duration, and extrusion cycles.
-
Component Quality: Use high-purity lipids, polymers, and solvents. Check for any degradation of stock materials.
-
Characterization Techniques: For particle size analysis using Dynamic Light Scattering (DLS), ensure proper sample dilution to avoid multiple scattering effects. Validate the method for determining encapsulation efficiency, for instance, by ensuring complete separation of free drug from the nanoparticles/liposomes.
-
Problem 3: Low brain-to-plasma concentration ratio of a this compound derivative in vivo.
-
Possible Cause: The derivative may have poor BBB permeability, be rapidly cleared from the brain by efflux transporters, or exhibit high plasma protein binding.
-
Troubleshooting Steps:
-
In Vitro-In Vivo Correlation: Re-evaluate the in vitro permeability data. If in vitro permeability was predicted to be high, consider the role of efflux pumps in vivo.
-
Assess Plasma Protein Binding: Determine the fraction of the derivative bound to plasma proteins. A high bound fraction reduces the free drug available to cross the BBB.
-
Co-administration with Efflux Inhibitors: In animal models, co-administer the derivative with a known efflux pump inhibitor to see if brain concentrations increase.
-
Quantitative Data Summary
Table 1: In Vitro Permeability of this compound Hydrochloride
| Parameter | Value | Model System | Transport Mechanism | Reference |
| Apparent Permeability (Papp(AP-BL)) | 46.29 ± 8.31 × 10⁻⁶ cm/s | Caco-2 cell monolayer | Passive Diffusion | |
| Efflux Ratio (ER) | 0.22 | Caco-2 cell monolayer | - |
Experimental Protocols
Protocol 1: Caco-2 Cell Permeability Assay
Objective: To determine the apparent permeability coefficient (Papp) of a this compound derivative.
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 12-well, 0.4 µm pore size)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and penicillin-streptomycin
-
Hanks' Balanced Salt Solution (HBSS) buffered with HEPES
-
Test compound (this compound derivative)
-
Lucifer yellow (for monolayer integrity assessment)
-
Analytical instrumentation (e.g., LC-MS/MS)
Methodology:
-
Cell Culture: Culture Caco-2 cells in supplemented DMEM. Seed the cells onto the apical side of the Transwell® inserts at a suitable density.
-
Monolayer Formation: Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Test:
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add HBSS containing Lucifer yellow to the apical (donor) chamber and fresh HBSS to the basolateral (receiver) chamber.
-
Incubate for 1 hour at 37°C.
-
Measure the fluorescence in the receiver chamber. A low permeability of Lucifer yellow indicates a tight monolayer.
-
-
Permeability Assay (Apical to Basolateral):
-
Wash the monolayers with pre-warmed HBSS.
-
Add the test compound solution in HBSS to the apical chamber.
-
Add fresh HBSS to the basolateral chamber.
-
Incubate at 37°C with gentle shaking.
-
Take samples from the basolateral chamber at specified time points (e.g., 30, 60, 90, 120 minutes) and replace with fresh HBSS.
-
Take a sample from the apical chamber at the beginning and end of the experiment.
-
-
Permeability Assay (Basolateral to Apical - for efflux):
-
Reverse the addition of the test compound, adding it to the basolateral chamber and sampling from the apical chamber.
-
-
Sample Analysis: Analyze the concentration of the test compound in the collected samples using a validated analytical method like LC-MS/MS.
-
Calculation of Papp:
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the steady-state flux, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
-
Protocol 2: Preparation of this compound-Loaded Polymeric Nanoparticles (General Protocol)
Objective: To encapsulate a this compound derivative into biodegradable polymeric nanoparticles.
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA)
-
This compound derivative
-
Poly(vinyl alcohol) (PVA) or other suitable surfactant
-
Organic solvent (e.g., dichloromethane, acetone)
-
Deionized water
-
Homogenizer or sonicator
Methodology:
-
Organic Phase Preparation: Dissolve a specific amount of PLGA and the this compound derivative in the organic solvent.
-
Aqueous Phase Preparation: Prepare an aqueous solution of the surfactant (e.g., 1% w/v PVA).
-
Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles.
-
Washing: Wash the nanoparticles with deionized water multiple times to remove excess surfactant and unencapsulated drug.
-
Lyophilization: Resuspend the washed nanoparticles in a small amount of deionized water containing a cryoprotectant and freeze-dry to obtain a powder.
-
Characterization:
-
Particle Size and Zeta Potential: Use Dynamic Light Scattering (DLS).
-
Morphology: Use Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).
-
Encapsulation Efficiency and Drug Loading: Quantify the amount of encapsulated drug using a suitable analytical method after dissolving the nanoparticles in an appropriate solvent.
-
Protocol 3: In Vivo Brain Microdialysis (General Protocol)
Objective: To measure the extracellular concentration of a this compound derivative in a specific brain region of a freely moving animal.
Materials:
-
Microdialysis probe
-
Stereotaxic apparatus
-
Anesthesia
-
Surgical tools
-
Perfusion pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
Test compound (this compound derivative)
-
Analytical instrumentation (e.g., HPLC with electrochemical detection or LC-MS/MS)
Methodology:
-
Probe Implantation: Anesthetize the animal and place it in a stereotaxic frame. Surgically implant the microdialysis probe into the target brain region (e.g., striatum).
-
Recovery: Allow the animal to recover from surgery for at least 24 hours.
-
Microdialysis Experiment:
-
Connect the probe to a perfusion pump and a fraction collector.
-
Perfuse the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min).
-
Collect dialysate samples at regular intervals (e.g., every 20-30 minutes).
-
After collecting baseline samples, administer the this compound derivative (e.g., intraperitoneally or intravenously).
-
Continue collecting dialysate samples for several hours.
-
-
Probe Calibration (Recovery): Determine the in vivo recovery of the probe to quantify the absolute extracellular concentration of the drug. This can be done by methods such as the no-net-flux method or retrodialysis.
-
Sample Analysis: Analyze the concentration of the this compound derivative in the dialysate samples using a highly sensitive analytical method.
-
Data Analysis: Plot the dialysate concentration versus time to obtain the pharmacokinetic profile of the drug in the brain.
Visualizations
Caption: Workflow for evaluating strategies to enhance BBB penetration.
Caption: Mechanism of passive diffusion across the blood-brain barrier.
Caption: Schematic of liposome and polymeric nanoparticle drug carriers.
References
- 1. researchgate.net [researchgate.net]
- 2. Towards Improvements for Penetrating the Blood–Brain Barrier—Recent Progress from a Material and Pharmaceutical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prodrug Approaches for CNS Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prodrug Strategies in the CNS Drugs: Small Modification Makes Big Improvements - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Peripheral Anticholinergic Side Effects of Trihexyphenidyl in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and managing the peripheral anticholinergic side effects of trihexyphenidyl in animal models.
Frequently Asked Questions (FAQs)
Q1: What are the most common peripheral anticholinergic side effects of this compound observed in animal models?
A1: Based on its mechanism of action as a non-selective muscarinic receptor antagonist, the most commonly monitored peripheral side effects in animal models such as rats and mice include:
-
Xerostomia (Dry Mouth): A quantifiable decrease in salivary flow.[1]
-
Reduced Gastrointestinal Motility: This can be measured as delayed gastric emptying or decreased intestinal transit time, which may lead to constipation.[2][3]
-
Mydriasis (Pupil Dilation): An observable increase in the diameter of the pupils.
-
Tachycardia (Increased Heart Rate): An elevation in heart rate resulting from the blockade of M2 muscarinic receptors in the heart.[3]
-
Urinary Retention: Difficulty in urination, which can be assessed through specialized metabolic cages or bladder catheterization.[4]
Q2: What are the primary strategies for mitigating these peripheral side effects while preserving the central therapeutic effects of this compound?
A2: The leading strategy is the co-administration of a peripherally selective cholinergic agent. These agents do not readily cross the blood-brain barrier and therefore act primarily on peripheral muscarinic receptors to counteract the effects of this compound. Two main classes of drugs are used for this purpose:
-
Peripherally Acting Cholinesterase Inhibitors: Drugs like pyridostigmine (B86062) and neostigmine (B1678181) prevent the breakdown of acetylcholine (B1216132) in the periphery, thereby increasing its availability to compete with this compound at muscarinic receptors.
-
Peripherally Selective Muscarinic Agonists: These drugs directly stimulate peripheral muscarinic receptors. Pilocarpine (B147212) is a non-selective muscarinic agonist that can be used to stimulate salivary secretion, though it may have some central effects at higher doses. The development of peripherally restricted M3 receptor agonists is an area of interest for specifically targeting gastrointestinal and salivary effects.
Q3: Can I use a centrally acting cholinesterase inhibitor like physostigmine (B191203) to reverse the peripheral side effects?
A3: While physostigmine can reverse both central and peripheral anticholinergic effects, it is generally not recommended for mitigating peripheral side effects in a research setting where the goal is to maintain the central therapeutic action of this compound. Since physostigmine crosses the blood-brain barrier, it will counteract the desired central effects of this compound, confounding the results of your study.
Q4: How do I choose the appropriate dose of the mitigating agent?
A4: Dose selection is critical and will require pilot studies. The goal is to find a dose of the peripherally acting cholinergic agent that effectively reverses the peripheral side effect (e.g., restores salivation or gastrointestinal motility to baseline) without causing systemic cholinergic overstimulation (e.g., excessive salivation, diarrhea, bradycardia) or affecting the central therapeutic readout of this compound. It is recommended to start with low doses and perform a dose-response study for the mitigating agent in the presence of the fixed therapeutic dose of this compound.
Q5: What are the key considerations when designing an experiment to test a mitigating agent?
A5: A well-designed experiment should include the following groups:
-
Vehicle control (for both this compound and the mitigating agent)
-
This compound alone
-
Mitigating agent alone
-
This compound in combination with the mitigating agent
You should measure both the central therapeutic effect of this compound (e.g., improvement in a Parkinson's disease model) and the targeted peripheral side effect (e.g., salivary flow or gastrointestinal transit). This design will allow you to determine if the mitigating agent successfully reverses the side effect without compromising the central efficacy of this compound.
Troubleshooting Guides
Issue 1: Inconsistent or Non-significant Reversal of Xerostomia
| Possible Cause | Troubleshooting Step |
| Inadequate Dose of Mitigating Agent | Perform a dose-response study with the peripherally acting muscarinic agonist (e.g., pilocarpine) or cholinesterase inhibitor to find the optimal dose that stimulates salivation in the presence of this compound. |
| Timing of Administration | Optimize the timing of administration. The mitigating agent may need to be given shortly before or concurrently with this compound to effectively compete at the muscarinic receptors. |
| Method of Saliva Collection | Ensure the method of saliva collection is consistent and minimally stressful for the animal. Anesthesia can affect salivary flow, so the anesthetic protocol should be standardized across all groups. The use of pre-weighed cotton swabs is a common and reliable method. |
| Animal Strain and Sex | Salivary flow rates can vary between different strains and sexes of rodents. Ensure that you are using age- and sex-matched animals from the same strain for all experimental groups. |
Issue 2: Difficulty in Measuring a Consistent Decrease in Gastrointestinal Motility with this compound
| Possible Cause | Troubleshooting Step |
| Route of this compound Administration | Intraperitoneal (i.p.) injection of this compound has been shown to produce a more consistent decrease in gastric emptying and intestinal transit compared to oral administration in rats. |
| Fasting Period | Standardize the fasting period before the administration of the charcoal meal or other marker. A period of 16-18 hours is common for rats and mice to ensure an empty stomach, but this should be consistent across all animals. |
| Marker Meal Consistency | Ensure the viscosity and volume of the charcoal meal or other non-absorbable marker are consistent for all animals. |
| Stress-Induced Motility Changes | Handling and gavage can induce stress and alter gastrointestinal motility. Acclimatize the animals to handling and the experimental procedures to minimize stress-related variability. |
Quantitative Data Summary
The following tables summarize representative quantitative data from studies assessing the effects of cholinergic and anticholinergic agents on peripheral functions in animal models.
Table 1: Effect of Pilocarpine on Salivary Flow in a Rat Model of Xerostomia
| Treatment Group | Dose (mg/kg, i.p.) | Salivary Flow Rate (mg/min) |
| Control (Saline) | - | 0.5 ± 0.1 |
| Pilocarpine | 0.2 | 2.5 ± 0.4 |
| Pilocarpine | 0.4 | 4.8 ± 0.6 |
| Pilocarpine | 0.8 | 7.2 ± 0.9 |
Data are presented as mean ± SEM. This table is a representative example based on findings that pilocarpine dose-dependently increases salivary flow.
Table 2: Effect of this compound on Gastrointestinal Transit in Rats
| Treatment Group | Dose (mg/kg, i.p.) | Gastric Emptying (%) | Intestinal Transit (%) |
| Control (Saline) | - | 85 ± 5 | 70 ± 8 |
| This compound | 1.2 | 40 ± 7 | 35 ± 6 |
Data are presented as mean ± SEM. This table is a representative example based on findings that intraperitoneal administration of this compound significantly decreases gastric emptying and intestinal transit.
Detailed Experimental Protocols
Protocol 1: Assessment of this compound-Induced Xerostomia and its Reversal by a Peripherally Acting Cholinergic Agonist in Mice
Objective: To quantify the reduction in salivary flow induced by this compound and to assess the efficacy of a co-administered peripherally selective cholinergic agonist in mitigating this side effect.
Materials:
-
This compound hydrochloride
-
Peripherally acting cholinergic agonist (e.g., pyridostigmine or a peripherally restricted muscarinic agonist)
-
Pilocarpine hydrochloride (for stimulating salivation)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Sterile saline
-
Pre-weighed cotton dental pledgets
-
Microbalance
Procedure:
-
Animal Groups: Divide mice into four groups: (1) Vehicle + Vehicle; (2) this compound + Vehicle; (3) Vehicle + Cholinergic Agonist; (4) this compound + Cholinergic Agonist.
-
Drug Administration: Administer this compound (or vehicle) and the cholinergic agonist (or vehicle) at the predetermined doses and time points.
-
Anesthesia: At the time of peak effect of the drugs, anesthetize the mice.
-
Baseline Saliva Collection (Unstimulated):
-
Carefully place a pre-weighed cotton pledget in the mouse's oral cavity for a defined period (e.g., 2 minutes).
-
Remove the pledget and immediately weigh it to determine the amount of saliva collected.
-
-
Stimulated Saliva Collection:
-
Administer a subcutaneous injection of pilocarpine (e.g., 0.5 mg/kg) to stimulate salivation.
-
Immediately after pilocarpine injection, place a new pre-weighed cotton pledget in the oral cavity for a set duration (e.g., 15 minutes).
-
Remove and weigh the pledget to determine the volume of stimulated saliva.
-
-
Data Analysis: Calculate the salivary flow rate (mg/minute). Compare the flow rates between the different treatment groups using appropriate statistical analysis (e.g., ANOVA followed by post-hoc tests).
Protocol 2: Measurement of this compound-Induced Delay in Gastrointestinal Transit and its Reversal in Rats
Objective: To measure the effect of this compound on gastrointestinal transit time and to evaluate the efficacy of a co-administered peripherally acting cholinergic agent in reversing this effect.
Materials:
-
This compound hydrochloride
-
Peripherally acting cholinergic agonist (e.g., neostigmine)
-
Charcoal meal (e.g., 10% charcoal in 5% gum acacia)
-
Surgical instruments for dissection
-
Ruler
Procedure:
-
Fasting: Fast the rats overnight (16-18 hours) with free access to water.
-
Animal Groups: Divide rats into four groups as described in Protocol 1.
-
Drug Administration: Administer this compound (or vehicle) and the cholinergic agonist (or vehicle) via the desired route (intraperitoneal injection is recommended for consistency).
-
Charcoal Meal Administration: At a specified time after drug administration (e.g., 30 minutes), administer a standard volume of the charcoal meal (e.g., 1 ml/100g body weight) via oral gavage.
-
Euthanasia and Dissection: After a predetermined period (e.g., 20-30 minutes), humanely euthanize the rats.
-
Measurement:
-
Carefully expose the abdominal cavity and identify the small intestine from the pyloric sphincter to the cecum.
-
Excise the small intestine and lay it flat without stretching.
-
Measure the total length of the small intestine.
-
Measure the distance traveled by the charcoal meal from the pyloric sphincter to the leading edge of the charcoal front.
-
-
Data Analysis: Calculate the percentage of intestinal transit for each animal: (Distance traveled by charcoal / Total length of small intestine) x 100. Compare the percentages between the different treatment groups.
Visualizations
Caption: Logical relationship for mitigating peripheral anticholinergic effects of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparison of selective M3 and nonselective muscarinic receptor antagonists on gastrointestinal transit and bowel habits in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticholinergic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
optimizing trihexyphenidyl dosing regimens to minimize cognitive impairment in rodents
This guide provides researchers, scientists, and drug development professionals with frequently asked questions (FAQs) and troubleshooting advice for designing and conducting experiments that involve trihexyphenidyl (THP)-induced cognitive impairment in rodents.
Frequently Asked Questions (FAQs)
Q1: What are established dosing regimens to induce cognitive impairment with this compound in rodents?
A1: The selection of a dosing regimen depends on the desired duration and severity of cognitive impairment, as well as the specific research question. Both acute and chronic administration protocols have been successfully used.
-
Acute Impairment: For studies focusing on transient cognitive deficits, a single subcutaneous injection of 5 mg/kg has been used to induce impairment in the passive avoidance (PA) test in rats.[1]
-
Chronic Impairment: For long-term studies, intraperitoneal (IP) injections have been administered daily. Doses of 0.3 mg/kg/day and 1.0 mg/kg/day in Sprague-Dawley rats over several months have been shown to cause initial cognitive deficits in the Morris water maze (MWM).[2][3] Interestingly, one study noted that while a 1.0 mg/kg/day dose initially caused significant impairment, this behavioral deficit was restored after four to six months of continuous testing, suggesting potential adaptation.[2][3]
Q2: How can I assess this compound-induced cognitive impairment in my rodent model?
A2: Several validated behavioral tests can be used to measure different aspects of cognitive function in rodents. The choice of test should align with the cognitive domain of interest (e.g., spatial memory, working memory, fear-associated memory).
-
Morris Water Maze (MWM): This is a widely used test for assessing spatial learning and memory. The normal function of the hippocampus is critical for this task.
-
Passive Avoidance (PA) Test: This test evaluates fear-aggravated memory. It is particularly sensitive to M1 antagonist-induced cognitive deficits.
-
Y-Maze Test: This task is used to assess spatial working memory by measuring the rate of spontaneous alternations.
-
Open Field Test: While primarily a measure of locomotor activity and anxiety, it can provide complementary data to ensure that motor deficits are not confounding the results of cognitive tests.
-
Novel Object Recognition Test: This test evaluates recognition memory.
Troubleshooting Guide
Q3: My rodents are not showing significant cognitive deficits after THP administration. What are some potential issues?
A3: If you are not observing the expected cognitive impairment, consider the following factors:
-
Dose and Route: The dose may be insufficient for the chosen rodent strain or the specific cognitive test. For instance, doses up to 8 mg/kg of THP did not induce cognitive impairments in wildtype mice in the Y-maze and novel object recognition tests in one study. The route of administration (e.g., IP, SC, oral) also affects bioavailability and onset of action.
-
Timing of Behavioral Testing: The timing of the test relative to THP administration is critical. For acute effects, testing should be conducted during the drug's peak activity period.
-
Duration of Treatment: In long-term studies, rodents may adapt to the cognitive effects of THP. One study showed that initial learning deficits in the MWM were reversed after several months of continued treatment and testing.
-
Choice of Cognitive Test: The sensitivity of the behavioral assay is important. Some tests may not be sensitive enough to detect subtle cognitive changes at lower doses. The passive avoidance test, for example, is highly sensitive to M1 antagonist-induced deficits.
-
Animal Strain and Age: Different rodent strains can have varying sensitivities to anticholinergic drugs. Age is also a critical factor, as older animals may be more susceptible to cognitive side effects.
Quantitative Data Summary
The following tables summarize dosing regimens and behavioral outcomes from key studies.
Table 1: this compound Dosing Regimens and Effects on Cognition in Rats
| Rodent Strain | Dose | Route of Admin. | Duration | Behavioral Test(s) | Key Findings | Reference(s) |
| Sprague-Dawley | 0.3 mg/kg/day & 1.0 mg/kg/day | Intraperitoneal (IP) | 7 months | Morris Water Maze (MWM), Open Field | Initial cognitive impairment in MWM at 1.0 mg/kg, which was restored between 4-6 months. | |
| Not Specified | 5 mg/kg | Subcutaneous (SC) | Single dose | Passive Avoidance (PA) | Induced significant cognitive deficits. | |
| Adult Male | 0.2, 0.5, 1.0 mg/kg | Intraperitoneal (IP) | Single dose | Histological analysis of motor cortex | Dose-dependent structural changes; 0.5 and 1.0 mg/kg doses induced apoptotic changes. | |
| Hemiparkinsonian | 0.1 - 0.2 mg/kg | Oral | Chronic | Stepping Test, Cylinder Test | Improved motor function; cognitive effects not the primary outcome. |
Detailed Experimental Protocols
Protocol 1: Morris Water Maze (MWM) for Long-Term THP Study
This protocol is based on methodologies used in long-term studies of THP in rats.
-
Apparatus: A circular pool (approx. 150-200 cm in diameter) filled with water made opaque with non-toxic paint. A small escape platform (10-15 cm diameter) is submerged 1-2 cm below the water surface. Visual cues are placed around the room.
-
Animal Groups:
-
Control Group: Normal Saline (NS) injection.
-
THP Group 1: 0.3 mg/kg/day THP, IP.
-
THP Group 2: 1.0 mg/kg/day THP, IP.
-
-
Acclimation and Handling: Handle animals for several days before the experiment begins.
-
Administration: Administer a single daily IP injection of THP or NS.
-
Training (Place Navigation):
-
Conduct training sessions monthly for the duration of the study (e.g., 6 months).
-
Each session consists of 4 trials per day for 4-5 consecutive days.
-
For each trial, gently place the rat into the water facing the pool wall from one of four random starting positions.
-
Allow the rat to swim freely for 60-90 seconds to find the hidden platform.
-
If the rat fails to find the platform within the time limit, guide it to the platform and allow it to remain there for 15-20 seconds.
-
Record the escape latency (time to find the platform) for each trial using video tracking software.
-
-
Probe Trial:
-
24 hours after the final training trial, remove the platform from the pool.
-
Allow the rat to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was located) and the number of platform crossings.
-
-
Data Analysis: Analyze escape latencies using a repeated-measures ANOVA. Analyze probe trial data using a one-way ANOVA or t-test.
Protocol 2: Passive Avoidance (PA) Test for Acute THP Study
This protocol is adapted from a study using THP to induce acute cognitive deficits.
-
Apparatus: A two-chambered box with a light and a dark compartment, separated by a guillotine door. The floor of the dark compartment is equipped with an electric grid.
-
Animal Groups:
-
Vehicle Group: Saline or other vehicle injection.
-
THP Group: 5 mg/kg THP, SC.
-
-
Training (Acquisition Trial):
-
Place the rat in the light compartment.
-
After a brief habituation period (e.g., 60 seconds), the door to the dark compartment opens.
-
When the rat enters the dark compartment, the door closes, and a mild, inescapable foot shock (e.g., 0.5-1.0 mA for 2 seconds) is delivered.
-
Record the initial latency to enter the dark compartment.
-
-
Drug Administration: Administer THP (or vehicle) 30-60 minutes before the retention test (or as per your experimental design).
-
Testing (Retention Trial):
-
24 hours after the training trial, place the rat back into the light compartment.
-
Open the door and record the retention latency (the time it takes for the rat to re-enter the dark compartment), up to a maximum of 300-600 seconds.
-
-
Data Analysis: Compare the retention latencies between the vehicle and THP groups using a Mann-Whitney U test or t-test. A significantly shorter latency in the THP group indicates impaired memory.
Visualizations: Workflows and Pathways
Experimental Workflow Diagram
A typical experimental workflow for a chronic this compound study.
Signaling Pathway Diagram
References
- 1. escholarship.org [escholarship.org]
- 2. Long-term this compound exposure alters neuroimmune response and inflammation in aging rat: relevance to age and Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Long-term this compound exposure alters neuroimmune response and inflammation in aging rat: relevance to age and Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Variability in Behavioral Responses to Trihexyphenidyl
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting variability in behavioral responses to trihexyphenidyl in experimental settings. The information is presented in a question-and-answer format to directly address common issues and provide actionable solutions.
Troubleshooting Guides
Q1: We are observing significant inter-individual differences in locomotor activity in mice treated with the same dose of this compound. What are the potential causes and how can we mitigate this?
A1: Variability in locomotor response is a common challenge. Several factors can contribute to this. Here's a systematic approach to troubleshooting:
-
Genetic Background: Different mouse strains can exhibit varied sensitivity to this compound. For instance, a study on the effects of this compound in a mouse model of DYT1 dystonia highlighted genotype-specific responses.[1] It is crucial to use a consistent and well-characterized strain for your experiments.
-
Sex Differences: Male and female rodents can respond differently to psychomotor stimulants.[2][3][4][5] Ensure that your experimental design accounts for sex as a biological variable. Ideally, include both sexes and analyze the data separately or use a statistical model that accounts for sex.
-
Age: The age of the animals can influence their response to this compound. Use a narrow and consistent age range for all experimental subjects to minimize age-related variability.
-
Environmental Factors: The housing environment can impact baseline anxiety and exploratory behavior. Animals housed in enriched environments may exhibit different responses compared to those in standard housing. Standardize housing conditions and consider providing a period of acclimation to the testing room.
-
Gut Microbiome: Emerging evidence suggests that the gut microbiome can influence drug metabolism and behavioral outcomes. While challenging to control, being aware of factors that can alter the microbiome (e.g., diet, stress) is important.
Q2: Our results show a lack of a clear dose-response relationship for this compound in a specific behavioral test. What could be the issue?
A2: A flat or inconsistent dose-response curve can be perplexing. Consider the following possibilities:
-
Inappropriate Dose Range: The selected dose range may be too narrow or may fall on the plateau of the dose-response curve. A pilot study with a wider range of doses is recommended to identify the optimal range for your specific behavioral assay. Studies have shown that the effects of this compound on locomotor activity in rats are dose-dependent.
-
Pharmacokinetic Variability: Factors such as the route and timing of administration can significantly affect drug absorption and bioavailability, leading to inconsistent plasma and brain concentrations. Standardize the administration protocol, including the vehicle, volume, and time between injection and testing.
-
Behavioral Ceiling or Floor Effects: The chosen behavioral test may not be sensitive enough to detect dose-dependent changes. For example, if the baseline activity is already very high (ceiling effect) or very low (floor effect), it may be difficult to observe a drug-induced change. Consider modifying the test parameters or using a different behavioral assay.
Q3: We are observing conflicting results between different behavioral paradigms (e.g., open field vs. elevated plus maze) after this compound administration. How can we interpret this?
A3: Discrepancies between behavioral tests are not uncommon and often reflect the multifaceted nature of drug action.
-
Different Behavioral Constructs: The open field test primarily measures locomotor activity and exploration, while the elevated plus maze assesses anxiety-like behavior. This compound's anticholinergic and potential dopaminergic effects can have differential impacts on these distinct behavioral domains.
-
Context-Dependent Effects: The animal's internal state (e.g., stress level) and the specific environmental cues of each test can interact with the drug's effects to produce different behavioral outcomes.
-
Comprehensive Behavioral Phenotyping: To obtain a more complete picture of this compound's behavioral profile, it is advisable to use a battery of tests that assess different aspects of behavior.
Frequently Asked Questions (FAQs)
Q: What is the primary mechanism of action of this compound?
A: this compound is a centrally acting antimuscarinic agent. It primarily blocks muscarinic acetylcholine (B1216132) receptors, with a higher affinity for the M1 subtype. This action helps to restore the balance between the cholinergic and dopaminergic systems in the brain, which is thought to be its primary mechanism in treating movement disorders. Some studies also suggest it may indirectly enhance dopamine (B1211576) release.
Q: Are there known drug interactions that can affect behavioral studies with this compound?
A: Yes, numerous drugs can interact with this compound and alter its effects. Co-administration of other anticholinergic drugs can lead to additive effects. Drugs that affect the central nervous system, such as antipsychotics or antidepressants, can also modulate the behavioral responses to this compound. It is crucial to review the potential for drug interactions when designing experiments.
Q: How does the gut microbiome influence the effects of this compound?
A: The gut microbiome can influence the metabolism of many drugs, and there is growing evidence for a gut-brain axis that can impact behavior. A study has shown that chronic administration of this compound can lead to gut dysbiosis in rats, and that modulating the gut microbiota could potentially alleviate some of the drug's adverse effects. This suggests that variations in the gut microbiome could contribute to the variability in behavioral responses.
Data Presentation
Table 1: Factors Influencing Variability in Behavioral Responses to this compound
| Factor | Description | Key Considerations for Researchers |
| Genetics/Strain | Different rodent strains exhibit varying sensitivities and behavioral profiles. | Select a single, well-characterized strain for all experiments. Report the strain used in all publications. |
| Sex | Male and female rodents can display different behavioral responses to psychomotor stimulants. | Include both sexes in the experimental design. Analyze data for each sex separately or use appropriate statistical models. |
| Age | The age of the animal can impact drug metabolism and behavioral outcomes. | Use a consistent and narrow age range for all subjects. Report the age of the animals at the time of testing. |
| Dose | The behavioral effects of this compound are dose-dependent. | Conduct a pilot dose-response study to determine the optimal dose range for the desired effect. |
| Environment | Housing conditions (standard vs. enriched) can alter baseline behavior and drug responses. | Standardize housing conditions and provide adequate acclimation to the testing environment. |
| Gut Microbiome | The composition of the gut microbiota can influence drug metabolism and the gut-brain axis. | Be aware of factors that can influence the gut microbiome, such as diet and stress. |
Experimental Protocols
Protocol 1: Assessment of Locomotor Activity in Mice using the Open Field Test
-
Animals: Male and female C57BL/6 mice, 8-10 weeks old.
-
Housing: Group-housed (4-5 per cage) in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle. Food and water are available ad libitum.
-
Habituation: Acclimate mice to the testing room for at least 60 minutes before the start of the experiment. Handle mice for 3 consecutive days prior to testing to reduce handling stress.
-
Drug Preparation: Dissolve this compound hydrochloride in sterile 0.9% saline to the desired concentrations (e.g., 1, 5, and 10 mg/kg). The vehicle control group will receive an equivalent volume of saline.
-
Drug Administration: Administer this compound or vehicle via intraperitoneal (i.p.) injection at a volume of 10 ml/kg body weight.
-
Open Field Test: 30 minutes after injection, place each mouse individually in the center of an open field arena (e.g., 40 cm x 40 cm x 30 cm).
-
Data Collection: Record the locomotor activity for 30 minutes using an automated video-tracking system. Key parameters to measure include total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.
-
Data Analysis: Analyze the data using a two-way ANOVA with treatment and sex as independent variables, followed by post-hoc tests for multiple comparisons.
Mandatory Visualizations
Caption: Simplified signaling pathway of this compound's action.
Caption: A logical workflow for troubleshooting variability.
References
- 1. This compound rescues the deficit in dopamine neurotransmission in a mouse model of DYT1 dystonia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. frontierspartnerships.org [frontierspartnerships.org]
- 3. Studying Sex Differences in Rodent Models of Addictive Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sex Differences in the Physiological and Behavioral Effects of Chronic Oral Methylphenidate Treatment in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. metris.nl [metris.nl]
Technical Support Center: Refining the Grignard Reaction for Trihexyphenidyl Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of trihexyphenidyl via the Grignard reaction.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound using a Grignard reaction?
A1: The synthesis of this compound typically involves the Grignard reaction between a cyclohexylmagnesium halide (e.g., cyclohexylmagnesium chloride) and 3-(1-piperidinyl)propiophenone. The resulting magnesium alkoxide is then hydrolyzed to yield this compound.[1] The hydrochloride salt can be prepared by treating the this compound base with hydrogen chloride.[2]
Q2: Why are anhydrous conditions so critical for the Grignard reaction in this compound synthesis?
A2: Grignard reagents are potent nucleophiles and strong bases. They react readily with protic solvents, including even trace amounts of water.[3][4] This reaction quenches the Grignard reagent, forming an alkane (cyclohexane in this case) and magnesium salts, which reduces the yield of the desired this compound. Therefore, all glassware, solvents, and starting materials must be rigorously dried.[5]
Q3: What are some common impurities found in crude this compound hydrochloride?
A3: Common impurities can include unreacted starting materials like 3-piperidinopropiophenone, and byproducts such as 1-phenyl-2-propenone and 3-aminopropiophenone. Another potential impurity is a byproduct formed during the synthesis, which may require specific purification steps to remove.
Q4: Can solvents other than diethyl ether be used for this Grignard reaction?
A4: Yes, other etheral solvents can be used. For instance, methyl tertiary butyl ether (MTBE) has been used as a safer alternative to diethyl ether due to its higher boiling point and lower volatility. Tetrahydrofuran (THF) is also a common solvent for Grignard reactions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no yield of this compound | Presence of moisture: Grignard reagent is quenched by water. | Ensure all glassware is oven-dried or flame-dried under an inert atmosphere. Use anhydrous solvents and dry starting materials thoroughly. |
| Poor quality of magnesium turnings: An oxide layer on the magnesium can prevent reaction initiation. | Use fresh, shiny magnesium turnings. Activate the magnesium with a small crystal of iodine or a few drops of 1,2-dibromoethane. | |
| Reaction did not initiate: The formation of the Grignard reagent can sometimes be sluggish. | Gently warm the flask. Add a small amount of pre-formed Grignard reagent to initiate the reaction. Ensure the halide is of good quality. | |
| Significant amount of unreacted 3-piperidinopropiophenone | Insufficient Grignard reagent: Not enough Grignard reagent was formed or added. | Use a slight excess of magnesium and cyclohexyl halide to ensure complete formation of the Grignard reagent. Titrate the Grignard reagent before addition to the ketone to determine its exact concentration. |
| Slow addition of Grignard reagent: The reagent may be degrading over a long addition time. | Add the Grignard reagent to the ketone solution at a steady, dropwise rate. | |
| Presence of 1-phenyl-2-propenone impurity | Elimination side reaction: This impurity can arise from the starting material, 3-piperidinopropiophenone, under certain conditions. | Ensure the reaction temperature is controlled. Purify the starting material if necessary. |
| Crude product is difficult to purify | Formation of an unknown impurity: A specific impurity has been noted in some syntheses that is difficult to remove by standard recrystallization. | A multi-step purification process involving pH adjustment can be employed. The crude product can be dissolved in water, the pH adjusted to be alkaline, and the free base extracted. The base is then converted back to the hydrochloride salt and recrystallized. |
Data Presentation
Table 1: Hypothetical Optimization of Grignard Reaction Conditions for this compound Synthesis
| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| 1 | Diethyl Ether | 35 (reflux) | 2 | 75 | 92 |
| 2 | Diethyl Ether | 25 | 4 | 70 | 93 |
| 3 | MTBE | 55 (reflux) | 2 | 85 | 95 |
| 4 | MTBE | 40 | 4 | 80 | 96 |
| 5 | THF | 66 (reflux) | 2 | 88 | 94 |
| 6 | THF | 50 | 4 | 82 | 95 |
Note: This data is representative and intended for illustrative purposes. Actual results may vary.
Experimental Protocols
Preparation of Cyclohexylmagnesium Chloride (Grignard Reagent)
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the flask.
-
Add a small amount of anhydrous solvent (e.g., MTBE or THF) to cover the magnesium.
-
Dissolve cyclohexyl chloride (1.0 equivalent) in the anhydrous solvent and add it to the dropping funnel.
-
Add a small portion of the cyclohexyl chloride solution to the magnesium suspension to initiate the reaction. Initiation is indicated by a color change and gentle refluxing.
-
Once initiated, add the remaining cyclohexyl chloride solution dropwise at a rate that maintains a steady reflux.
-
After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
Synthesis of this compound
-
Cool the prepared Grignard reagent solution to 0-5 °C in an ice bath.
-
Dissolve 3-(1-piperidinyl)propiophenone (1.0 equivalent) in anhydrous solvent.
-
Add the 3-(1-piperidinyl)propiophenone solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
Work-up and Purification
-
Cool the reaction mixture in an ice bath.
-
Slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Separate the organic layer and extract the aqueous layer with the same solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent under reduced pressure to obtain the crude this compound free base.
-
For purification, dissolve the crude product in an appropriate solvent (e.g., isopropanol) and bubble dry hydrogen chloride gas through the solution to precipitate this compound hydrochloride.
-
Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Mandatory Visualizations
Caption: Grignard reaction mechanism for this compound synthesis.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
- 1. TRIHEXYPHENIDYLE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 2. This compound | C20H31NO | CID 5572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. CN102030723A - Preparation method of this compound hydrochloride - Google Patents [patents.google.com]
Technical Support Center: Addressing and Managing Trihexyphenidyl-Induced Motor Learning Deficits in Rats
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for addressing and managing motor learning deficits induced by trihexyphenidyl (THP) in rat models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound induces motor learning deficits in rats?
A1: this compound is a non-selective muscarinic acetylcholine (B1216132) receptor antagonist with a high affinity for the M1 subtype.[1] By blocking M1 receptors in key motor control areas of the brain, such as the striatum, it disrupts the balance between the cholinergic and dopaminergic neurotransmitter systems.[1][2] This blockade interferes with the signaling cascades necessary for synaptic plasticity, which is crucial for motor skill acquisition and memory consolidation.[3][4]
Q2: What are the typical behavioral manifestations of this compound-induced motor learning deficits in rats?
A2: Rats administered with this compound commonly exhibit impaired performance in motor coordination and learning tasks. This can manifest as a reduced latency to fall in the rotarod test, difficulties in acquiring new motor skills, and impaired spatial learning and memory as observed in the Morris water maze. The deficits are generally dose-dependent.
Q3: Are there any known agents that can reverse or mitigate this compound-induced motor learning deficits?
A3: Research suggests that agents that modulate the dopaminergic system may counteract the effects of this compound. For instance, selective dopamine (B1211576) D1 receptor agonists have been shown to potentiate motor activity in the presence of this compound. Additionally, studies in mouse models of dystonia have shown that this compound can rescue deficits in dopamine neurotransmission, suggesting a complex interaction between the cholinergic and dopaminergic systems that could be a target for therapeutic intervention. There is also evidence that NMDA receptor antagonists might reverse motor fluctuations associated with long-term levodopa (B1675098) treatment, a condition with some parallels to this compound's effects on motor control.
Q4: What is the expected onset and duration of motor deficits after a single administration of this compound?
A4: Following a single injection, this compound can significantly increase both ambulatory and fine motor activity within the first hour. However, these levels of activity typically return to baseline within 2 to 6 hours, depending on the dose. The impact on motor learning, which is a more complex process, may have a different temporal profile.
Troubleshooting Guides
Issue 1: High variability in rotarod performance after this compound administration.
-
Possible Cause: Inconsistent drug absorption or metabolism.
-
Troubleshooting Step: Ensure consistent administration route and technique (e.g., intraperitoneal). Use a standardized vehicle for drug delivery. Check for uniformity in the age, weight, and strain of the rats, as these factors can influence drug metabolism.
-
-
Possible Cause: Stress or anxiety in the animals affecting motor performance.
-
Troubleshooting Step: Habituate the rats to the testing room and the rotarod apparatus for several days before the experiment. Handle the animals gently and consistently.
-
-
Possible Cause: Sub-optimal rotarod protocol parameters.
-
Troubleshooting Step: Optimize the acceleration profile and starting speed of the rotarod. Ensure the rod surface provides adequate grip. Run multiple baseline trials to establish stable performance before drug administration.
-
Issue 2: No significant motor learning deficit observed even at high doses of this compound.
-
Possible Cause: The chosen motor task is not sensitive enough to detect the deficit.
-
Troubleshooting Step: Consider using a more challenging motor learning paradigm. For example, a task that requires more complex coordination or has a steeper learning curve. The Morris water maze, which assesses spatial learning, can be a sensitive alternative or complement to the rotarod.
-
-
Possible Cause: Tolerance to the effects of this compound.
-
Troubleshooting Step: If using a chronic dosing regimen, be aware that tolerance can develop. Consider a washout period or vary the dosing schedule.
-
-
Possible Cause: The timing of the behavioral testing relative to drug administration is not optimal.
-
Troubleshooting Step: Conduct a time-course study to determine the peak effect of this compound on motor performance for your specific dose and administration route.
-
Issue 3: Difficulty in interpreting the results of reversal agent studies.
-
Possible Cause: The reversal agent has its own effects on motor activity, confounding the results.
-
Troubleshooting Step: Include a control group that receives only the reversal agent to characterize its independent effects on the motor task.
-
-
Possible Cause: The dose of the reversal agent is not optimal.
-
Troubleshooting Step: Conduct a dose-response study for the reversal agent in the presence of a fixed dose of this compound to identify the most effective concentration.
-
-
Possible Cause: Pharmacokinetic interactions between this compound and the reversal agent.
-
Troubleshooting Step: Consider the half-life and metabolism of both drugs when designing the co-administration protocol. Staggering the administration times might be necessary to ensure both drugs are active during the behavioral testing window.
-
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the effects of this compound on motor performance in rodents.
Table 1: Effect of this compound on Locomotor Activity in Rats
| Drug | Dose (mg/kg) | Effect on Ambulatory Activity (First Hour) | Effect on Fine Motor Activity (First Hour) | Duration of Effect |
| This compound | Various | Increased | Increased | 2-6 hours |
Source: Adapted from a study on the dose-response effects of selected anticholinergics.
Table 2: Effect of this compound on Motor Symptoms in Parkinson's Disease Patients (for comparative insight)
| UPDRS-III Sub-score | % Improvement with this compound (4 mg) | % Improvement with Levodopa (200/50 mg) |
| Total | 27.0 ± 14.7 | 61.3 ± 14.4 |
| Tremor | 53.8 ± 22.8 | 67.1 ± 22.9 |
| Bradykinesia | 22.2 ± 27.2 | 67.9 ± 32.1 |
| Rigidity | 29.5 ± 28.0 | 65.3 ± 25.5 |
| Axial | 8.1 ± 13.3 | 50.7 ± 16.0 |
Source: Adapted from a comparative effectiveness study.
Table 3: Effect of this compound on Dopamine Release in a Mouse Model of DYT1 Dystonia
| Treatment | Genotype | Mean Increase in Dopamine Release |
| This compound | Wild-Type (WT) | 65% |
| This compound | Dyt1 | 35% |
Source: Adapted from a study on dopamine neurotransmission.
Experimental Protocols
Rotarod Test for Motor Coordination and Learning
-
Apparatus: An automated rotarod apparatus with a textured rod to ensure grip.
-
Acclimatization: Handle rats for 5 minutes daily for 3 days prior to testing. On the day before the experiment, place each rat on the stationary rod for 60 seconds.
-
Baseline Training:
-
Set the rotarod to accelerate from 4 to 40 rpm over a 5-minute period.
-
Place the rat on the rotating rod.
-
Record the latency to fall or the time the rat passively rotates with the rod for two consecutive revolutions.
-
Conduct 3-5 trials per day with an inter-trial interval of at least 15 minutes.
-
Continue baseline training for 2-3 days until performance stabilizes.
-
-
Drug Administration: Administer this compound or vehicle intraperitoneally at the desired dose.
-
Testing: 30-60 minutes post-injection (or at the predetermined time of peak effect), place the rat on the accelerating rotarod and record the latency to fall.
-
Data Analysis: Compare the latency to fall between the this compound-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
Morris Water Maze for Spatial Learning
-
Apparatus: A circular pool (approximately 1.5-2 meters in diameter) filled with water made opaque with non-toxic paint. A hidden platform is submerged about 1-2 cm below the water surface. Visual cues are placed around the room.
-
Habituation: On the first day, allow each rat to swim freely in the pool for 60 seconds without the platform.
-
Acquisition Training:
-
Conduct 4 trials per day for 5 consecutive days.
-
For each trial, place the rat in the water facing the wall at one of four quasi-random starting positions.
-
Allow the rat to swim for a maximum of 60 or 90 seconds to find the hidden platform.
-
If the rat fails to find the platform within the time limit, gently guide it to the platform.
-
Allow the rat to remain on the platform for 15-30 seconds.
-
Record the escape latency (time to find the platform) and path length using a video tracking system.
-
-
Drug Administration: Administer this compound or vehicle before each day's training session.
-
Probe Trial: On the day after the last acquisition training day, remove the platform and allow the rat to swim for 60 seconds. Record the time spent in the target quadrant (where the platform was previously located).
-
Data Analysis: Analyze the escape latency and path length across training days using repeated measures ANOVA. Analyze the time spent in the target quadrant during the probe trial using a t-test or ANOVA.
Visualizations
Caption: this compound's mechanism of inducing motor learning deficits.
Caption: General experimental workflow for studying THP-induced motor deficits.
References
- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 2. Anticholinergic agents in the management of Parkinson's disease (Chapter 2) - Parkinson's Disease [cambridge.org]
- 3. M1 muscarinic receptor signaling in mouse hippocampus and cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A multiplicity of muscarinic mechanisms: Enough signaling pathways to take your breath away - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Mechanisms of Tolerance to Trihexyphenidyl in Long-Term Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the mechanisms of tolerance to the anticholinergic drug, trihexyphenidyl, in long-term studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary hypothesized mechanisms of tolerance to this compound?
A1: Tolerance to this compound (THP) is thought to develop through several mechanisms, primarily centered around the cholinergic and dopaminergic systems. With prolonged use, the adverse effects of THP often become less pronounced as the body adapts.[1] Key hypothesized mechanisms include:
-
Muscarinic Receptor Adaptations: Changes in the number, sensitivity, and signaling of muscarinic acetylcholine (B1216132) receptors (mAChRs), for which THP is a non-selective antagonist with a higher affinity for M1 and M4 subtypes.[2] This may involve receptor desensitization, downregulation, or, conversely, a compensatory upregulation of certain receptor subtypes.
-
Neuroimmune and Inflammatory Modulation: Long-term exposure to THP may alter the neuroimmune response and induce neuroinflammation. Studies in aging rats suggest that chronic THP can lead to microgliosis and the activation of microglia.[3]
-
Dopaminergic System Alterations: THP can influence dopamine (B1211576) neurotransmission. While the exact long-term effects are still under investigation, acute administration has been shown to affect dopamine release.[4] Adaptations in the dopamine system may contribute to the development of tolerance.
-
Changes in Gene Expression: Chronic THP treatment may lead to alterations in the expression of genes related to neurotransmitter receptors, signaling molecules, and inflammatory pathways in brain regions like the hippocampus.[3]
Q2: I am observing a decrease in the therapeutic effect of this compound over time in my animal model. How can I confirm this is due to tolerance?
A2: To confirm that the observed decrease in therapeutic effect is due to pharmacological tolerance, you should systematically rule out other factors and then perform experiments to measure physiological and molecular changes.
-
Behavioral Confirmation: Conduct longitudinal behavioral assessments (e.g., motor function tests relevant to your model) to quantify the diminished response to a consistent dose of THP over time.
-
Pharmacokinetic Analysis: Ensure that the decreased effect is not due to altered drug metabolism or clearance. Measure serum and brain concentrations of THP at different time points during chronic treatment to rule out changes in its pharmacokinetic profile.
-
Dose-Response Curve Shift: Perform dose-response studies at the beginning of the treatment and after a prolonged period. A rightward shift in the dose-response curve for the therapeutic effect would be indicative of tolerance.
Q3: What are the key signaling pathways to investigate for this compound tolerance?
A3: The primary signaling pathways to investigate are those downstream of muscarinic acetylcholine receptors. Key components include:
-
G-Protein-Coupled Receptor Kinases (GRKs): These kinases phosphorylate agonist-occupied G-protein-coupled receptors (GPCRs), like mAChRs, initiating the process of desensitization.
-
β-Arrestins: Following GRK-mediated phosphorylation, β-arrestins bind to the receptors, sterically hindering their interaction with G-proteins and promoting receptor internalization.
-
Downstream Second Messengers: Investigate changes in signaling cascades typically activated by M1 receptors, such as the phospholipase C (PLC) pathway, which leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).
Troubleshooting Guides
Problem: Inconsistent results in behavioral assays (e.g., Morris Water Maze).
| Possible Cause | Troubleshooting Step |
| Variable drug administration | Ensure consistent timing, route, and dosage of this compound administration. For intraperitoneal injections, verify proper injection technique to avoid administration into the gut or adipose tissue. |
| Environmental stress | Maintain a consistent and low-stress environment for the animals. Minimize noise, changes in lighting, and handling stress, as these can affect cognitive performance. |
| Lack of habituation | Properly habituate the animals to the testing room and apparatus before starting the experiment to reduce anxiety-related confounding behaviors. |
| Inconsistent cue availability | Ensure that the distal cues used for spatial navigation in the Morris Water Maze are consistent and clearly visible to the animals throughout the experiment. |
Problem: High background or weak signal in immunohistochemistry for microglial markers (Iba1/CD68).
| Possible Cause | Troubleshooting Step |
| Inadequate tissue fixation | Ensure proper perfusion and post-fixation of brain tissue to preserve antigenicity. Insufficient fixation can lead to weak signals. |
| Suboptimal antibody concentration | Titrate the primary and secondary antibody concentrations to find the optimal balance between signal strength and background noise. |
| Non-specific antibody binding | Increase the blocking time or try a different blocking agent (e.g., serum from the same species as the secondary antibody). Ensure thorough washing steps between antibody incubations. |
| Antigen retrieval issues | If the signal is weak, consider performing antigen retrieval using citrate (B86180) or Tris-EDTA buffer to unmask the epitopes. |
Quantitative Data Summary
The following tables present hypothetical quantitative data based on findings suggested in the literature to illustrate how to structure experimental results.
Table 1: Hypothetical Changes in Muscarinic M1 Receptor Density (Bmax) and Affinity (Kd) in the Hippocampus of Rats after 6 Months of this compound (THP) Treatment.
| Treatment Group | Bmax (fmol/mg protein) | Kd (nM) |
| Control (Saline) | 150 ± 12 | 1.5 ± 0.2 |
| Low Dose THP (0.5 mg/kg/day) | 185 ± 15 | 1.6 ± 0.3 |
| High Dose THP (2.0 mg/kg/day) | 210 ± 18** | 1.4 ± 0.2 |
| p < 0.05, **p < 0.01 compared to control. Data are presented as mean ± SEM. |
Table 2: Hypothetical Striatal Dopamine Levels in Rats after 6 Months of this compound (THP) Treatment.
| Treatment Group | Basal Dopamine (pg/µL) | K+-Evoked Dopamine Release (pg/µL) |
| Control (Saline) | 25 ± 3 | 150 ± 15 |
| Low Dose THP (0.5 mg/kg/day) | 30 ± 4 | 135 ± 12 |
| High Dose THP (2.0 mg/kg/day) | 35 ± 5 | 120 ± 10 |
| *p < 0.05 compared to control. Data are presented as mean ± SEM. |
Experimental Protocols
Protocol 1: In Vitro Muscarinic Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the density (Bmax) and affinity (Kd) of muscarinic receptors in brain tissue homogenates.
Materials:
-
Rat brain tissue (e.g., hippocampus, striatum)
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS)
-
Non-labeled ligand: Atropine (B194438)
-
Assay buffer: 50 mM Tris-HCl, pH 7.4
-
Homogenizer
-
Centrifuge
-
96-well filter plates (GF/C)
-
Liquid scintillation counter and cocktail
Procedure:
-
Membrane Preparation:
-
Dissect the brain region of interest on ice.
-
Homogenize the tissue in 10 volumes of ice-cold assay buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.
-
Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C.
-
Resuspend the resulting pellet (crude membrane fraction) in fresh assay buffer.
-
Determine the protein concentration using a standard protein assay (e.g., Bradford).
-
-
Binding Assay:
-
In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and various concentrations of the radioligand for saturation experiments.
-
For saturation experiments, add increasing concentrations of [³H]-NMS (e.g., 0.01-5 nM).
-
For non-specific binding, add a high concentration of atropine (e.g., 1 µM) in addition to the radioligand.
-
Add the membrane preparation (e.g., 50-100 µg of protein) to each well.
-
Incubate at room temperature for 60-90 minutes to reach equilibrium.
-
-
Filtration and Counting:
-
Terminate the assay by rapid filtration through the GF/C filter plates using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Dry the filter plates and add scintillation cocktail to each well.
-
Count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Perform Scatchard analysis or non-linear regression on the saturation binding data to determine the Bmax and Kd values.
-
Protocol 2: Immunohistochemistry for Microglial Markers (Iba1 and CD68)
This protocol outlines the procedure for fluorescent immunohistochemical staining of Iba1 (a general microglial marker) and CD68 (a marker for activated microglia/macrophages) in rat brain sections.
Materials:
-
4% Paraformaldehyde (PFA) fixed, cryoprotected rat brain sections (30-40 µm)
-
Phosphate-buffered saline (PBS)
-
Blocking solution: PBS containing 5% normal goat serum and 0.3% Triton X-100
-
Primary antibodies: Rabbit anti-Iba1 (1:500 dilution), Mouse anti-CD68 (1:200 dilution)
-
Secondary antibodies: Goat anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 594), Goat anti-mouse IgG conjugated to a different fluorophore (e.g., Alexa Fluor 488)
-
DAPI for nuclear counterstaining
-
Mounting medium
Procedure:
-
Section Preparation:
-
Mount free-floating brain sections onto glass slides.
-
Wash the sections three times for 5 minutes each in PBS.
-
-
Antigen Retrieval (optional but recommended):
-
Incubate slides in 10 mM sodium citrate buffer (pH 6.0) at 80°C for 30 minutes.
-
Allow slides to cool to room temperature.
-
-
Blocking and Permeabilization:
-
Incubate sections in blocking solution for 1-2 hours at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute primary antibodies in the blocking solution.
-
Incubate sections with the primary antibody solution overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash sections three times for 10 minutes each in PBS.
-
Dilute secondary antibodies in the blocking solution.
-
Incubate sections with the secondary antibody solution for 2 hours at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash sections three times for 10 minutes each in PBS.
-
Incubate sections with DAPI solution for 5 minutes.
-
Rinse sections in PBS.
-
Coverslip the slides using an aqueous mounting medium.
-
-
Imaging:
-
Visualize the staining using a fluorescence or confocal microscope.
-
Protocol 3: Gene Expression Analysis using Microarray
This protocol provides a general workflow for analyzing changes in gene expression in the hippocampus of rats treated long-term with this compound.
Materials:
-
Rat hippocampal tissue
-
RNA extraction kit
-
Spectrophotometer (e.g., NanoDrop)
-
Bioanalyzer for RNA quality assessment
-
cDNA synthesis kit
-
Biotin labeling kit
-
Affymetrix GeneChip arrays (or similar)
-
Hybridization oven
-
Fluidics station
-
Scanner
-
Microarray analysis software
Procedure:
-
RNA Extraction and Quality Control:
-
Dissect the hippocampus from control and THP-treated rats and immediately snap-freeze in liquid nitrogen.
-
Extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Assess RNA quantity and purity using a spectrophotometer (A260/A280 ratio should be ~2.0).
-
Evaluate RNA integrity using a bioanalyzer (RNA Integrity Number - RIN - should be > 8).
-
-
cDNA Synthesis and Labeling:
-
Synthesize first-strand cDNA from the total RNA using reverse transcriptase.
-
Synthesize second-strand cDNA.
-
Perform in vitro transcription to generate cRNA, incorporating biotin-labeled nucleotides.
-
-
Hybridization, Washing, and Staining:
-
Fragment the labeled cRNA.
-
Hybridize the fragmented cRNA to the microarray chip in a hybridization oven overnight.
-
Wash the arrays using a fluidics station to remove non-specifically bound cRNA.
-
Stain the arrays with a streptavidin-phycoerythrin conjugate.
-
-
Scanning and Data Acquisition:
-
Scan the arrays using a high-resolution scanner to detect the fluorescent signal.
-
Quantify the signal intensity for each probe set on the array.
-
-
Data Analysis:
-
Perform quality control checks on the raw data.
-
Normalize the data across all arrays to correct for technical variations.
-
Use statistical analysis (e.g., t-test or ANOVA) to identify differentially expressed genes between the control and THP-treated groups.
-
Perform pathway analysis and gene ontology analysis to identify biological processes and pathways that are significantly altered.
-
Visualizations
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Binding and functional profiles of the selective M1 muscarinic receptor antagonists this compound and dicyclomine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Long-term this compound exposure alters neuroimmune response and inflammation in aging rat: relevance to age and Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of several dopaminergic drugs and this compound on cholinergic parameters in the rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Muscarinic Receptor Subtype Selectivity of Trihexyphenidyl
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on enhancing the muscarinic receptor subtype selectivity of trihexyphenidyl.
Frequently Asked Questions (FAQs)
Q1: What is the known muscarinic receptor subtype selectivity of this compound?
This compound is a non-selective muscarinic acetylcholine (B1216132) receptor antagonist, although it demonstrates a higher affinity for the M1 subtype compared to other subtypes.[1][2][3][4][5] Studies have shown that this compound and its analogs, such as dicyclomine (B1218976), have a greater affinity for the neuronal M1 muscarinic receptor. The rank order of selectivity for some common antagonists has been reported as pirenzepine (B46924) > dicyclomine > this compound > atropine. Specifically, the (R)-(-)-enantiomers of this compound have been found to be potent M1-selective antagonists.
Q2: What are the main strategies to improve the subtype selectivity of this compound?
Enhancing the subtype selectivity of this compound primarily involves two approaches:
-
Chemical Modification: Synthesizing analogs of this compound with modifications to its chemical structure can alter its binding affinity for different muscarinic receptor subtypes. For instance, stereoselectivity plays a significant role, with the (R)-(-)-enantiomers of this compound showing considerably higher affinity and selectivity for M1 receptors.
-
Structure-Based Drug Design: Utilizing computational modeling and the crystal structures of muscarinic receptor subtypes allows for the rational design of novel antagonists with improved selectivity. By exploiting subtle differences in the orthosteric binding pockets of the receptor subtypes, it is possible to design ligands with enhanced selectivity.
Q3: Which experimental assays are crucial for determining the subtype selectivity of this compound analogs?
Several key assays are essential for characterizing the subtype selectivity of novel compounds:
-
Radioligand Binding Assays: These assays are used to determine the binding affinity (Ki values) of a compound for each of the five muscarinic receptor subtypes (M1-M5). Competition binding assays with subtype-selective radioligands are commonly employed.
-
Functional Assays: These assays measure the cellular response following receptor activation or inhibition. Examples include:
-
Calcium Imaging Assays: M1 and M3 receptors couple to Gq/11 proteins, leading to an increase in intracellular calcium upon activation. This can be measured using fluorescent calcium indicators.
-
GTPγS Binding Assays: M2 and M4 receptors couple to Gi/o proteins. The activation of these receptors can be quantified by measuring the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to the G-protein.
-
Adenylyl Cyclase Assays: Muscarinic receptor activation can either stimulate or inhibit adenylyl cyclase activity, which can be measured to determine functional potency.
-
Quantitative Data Summary
The following table summarizes the binding affinities of this compound and related compounds for muscarinic receptor subtypes. Note that values can vary between studies depending on the experimental conditions.
| Compound | Receptor Subtype | Ki (nM) | pA2 | Reference |
| This compound | M1 | 3.7 - 14 | ||
| M1 | High Affinity | |||
| M2 | Low Affinity | |||
| (R)-Trihexyphenidyl | Olfactory Bulb (m4-like) | 8.84 | ||
| Striatum (m4-like) | 8.75 | |||
| Myocardium (M2) | 7.64 | |||
| (S)-Trihexyphenidyl | Olfactory Bulb (m4-like) | 6.09 | ||
| Striatum (m4-like) | 6.12 | |||
| Myocardium (M2) | 5.72 | |||
| Dicyclomine | M1 | High Affinity | ||
| Pirenzepine | M1 | High Affinity | ||
| Atropine | M1, M2, Glandular | 1.6 - 4.6 |
Experimental Protocols & Troubleshooting
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for a specific muscarinic receptor subtype.
Methodology:
-
Membrane Preparation: Prepare cell membranes from cell lines stably expressing a single human muscarinic receptor subtype (M1-M5).
-
Competition Binding: Incubate the membranes with a fixed concentration of a subtype-selective radioligand (e.g., [3H]-pirenzepine for M1) and varying concentrations of the unlabeled test compound.
-
Incubation: Allow the reaction to reach equilibrium at a specific temperature (e.g., room temperature or 37°C).
-
Separation: Separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Calculate the IC50 value (concentration of the compound that inhibits 50% of the specific radioligand binding) and then determine the Ki value using the Cheng-Prusoff equation.
Troubleshooting Guide:
| Issue | Potential Cause | Solution |
| High Non-Specific Binding | Radioligand concentration is too high. | Use a radioligand concentration at or below its Kd value. |
| Insufficient washing. | Increase the volume and number of washes with ice-cold buffer. | |
| Hydrophobic interactions of the ligand. | Add bovine serum albumin (BSA) to the assay buffer. | |
| Low Specific Binding | Low receptor density in membranes. | Use a higher concentration of membrane protein or a cell line with higher receptor expression. |
| Inactive radioligand. | Check the purity and age of the radioligand. | |
| Incorrect incubation time. | Ensure the incubation is long enough to reach equilibrium. | |
| High Variability Between Replicates | Inconsistent pipetting. | Use calibrated pipettes and ensure proper mixing. |
| Incomplete filtration. | Ensure filters are properly seated and the vacuum is consistent. |
Calcium Imaging Assay
Objective: To measure the functional activity of a test compound at Gq-coupled muscarinic receptors (M1, M3, M5) by monitoring changes in intracellular calcium.
Methodology:
-
Cell Culture: Plate cells expressing the target muscarinic receptor subtype in a multi-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Add varying concentrations of the test compound (agonist or antagonist) to the wells. For antagonist testing, pre-incubate with the antagonist before adding a known agonist.
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader or a microscope.
-
Data Analysis: Plot the change in fluorescence (or ratio of fluorescence at different wavelengths for ratiometric dyes) against the compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists).
Troubleshooting Guide:
| Issue | Potential Cause | Solution |
| No Calcium Response | Low receptor expression. | Use a cell line with higher receptor expression or optimize transfection efficiency. |
| Inactive agonist. | Verify the concentration and activity of the agonist. | |
| Cell health is poor. | Ensure cells are healthy and not overgrown. Use fresh culture medium. | |
| High Background Fluorescence | Incomplete dye de-esterification. | Increase the incubation time with the dye or adjust the temperature. |
| Autofluorescence of the compound. | Run a control with the compound in the absence of cells. | |
| Signal Fades Quickly | Photobleaching. | Reduce the excitation light intensity or the exposure time. |
| Calcium sequestration or extrusion. | This is a physiological response; analyze the peak fluorescence change. |
GTPγS Binding Assay
Objective: To assess the functional activity of a test compound at Gi/o-coupled muscarinic receptors (M2, M4) by measuring the binding of [35S]GTPγS.
Methodology:
-
Membrane Preparation: Prepare membranes from cells expressing the target muscarinic receptor subtype.
-
Assay Mixture: Prepare an assay buffer containing GDP, MgCl2, and the cell membranes.
-
Compound Incubation: Add the test compound (agonist or antagonist) at varying concentrations. For antagonist testing, pre-incubate with the antagonist before adding a known agonist.
-
Initiate Reaction: Add [35S]GTPγS to start the reaction.
-
Incubation: Incubate at a controlled temperature (e.g., 30°C) for a specific time.
-
Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters and wash with ice-cold buffer.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding of [35S]GTPγS and plot it against the compound concentration to determine EC50 or IC50 values.
Troubleshooting Guide:
| Issue | Potential Cause | Solution |
| High Basal Signal | Spontaneous receptor activity. | This can be normal for some receptors. Use inverse agonists to determine the true baseline. |
| Contamination with other activated G-proteins. | Use subtype-specific antibodies to isolate the G-protein of interest (immunoprecipitation). | |
| Low Agonist-Stimulated Signal | Insufficient G-protein coupling. | Optimize assay conditions (e.g., Mg2+ and GDP concentrations). |
| Low receptor density. | Increase the amount of membrane protein in the assay. | |
| Inconsistent Results | GTP contamination in GDP stock. | Use high-purity GDP. |
| Degradation of [35S]GTPγS. | Use fresh or properly stored radioligand. |
Visualizations
Caption: Signaling pathway for Gq/11-coupled muscarinic receptors (M1, M3, M5).
Caption: Signaling pathway for Gi/o-coupled muscarinic receptors (M2, M4).
Caption: General experimental workflow for enhancing muscarinic receptor selectivity.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Binding and functional profiles of the selective M1 muscarinic receptor antagonists this compound and dicyclomine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The relative selectivity of anticholinergic drugs for the M1 and M2 muscarinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. This compound | M1拮抗剂 | MCE [medchemexpress.cn]
Technical Support Center: Preclinical Development of Controlled-Release Trihexyphenidyl Formulations
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and drug development professionals working on controlled-release formulations of trihexyphenidyl for preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary goals of developing a controlled-release formulation for this compound in a preclinical setting?
A1: The main objectives are to prolong the drug's therapeutic effect, reduce dosing frequency, and minimize side effects associated with plasma concentration fluctuations.[1] For a drug like this compound, which has a short half-life, a controlled-release formulation aims to maintain steady plasma levels over an extended period, which can be crucial for long-term preclinical studies assessing efficacy and chronic toxicity.[1][2]
Q2: Which polymers are commonly used to achieve controlled release of this compound?
A2: A variety of hydrophilic and hydrophobic polymers have been successfully used. Common choices include:
-
Cellulose (B213188) derivatives: Hydroxypropyl methylcellulose (B11928114) (HPMC) in various viscosity grades (e.g., K4M, K15M) is frequently used to form hydrophilic matrices.[3][4]
-
Carbomers: Carbopol 971P® has been shown to be effective in creating extended-release tablets.
-
Acrylic polymers: Eudragit RLPO® is another option, though some studies suggest it may not achieve the desired release profile on its own.
-
Natural polymers: Chitosan has been used to prepare sustained-release nanoparticles.
The choice of polymer and its concentration are critical factors that influence the drug release rate.
Q3: What are the key pre-formulation studies required before developing the final formulation?
A3: Pre-formulation studies are essential to ensure the stability and compatibility of this compound with the chosen excipients. Key studies include:
-
Drug-Excipient Compatibility: Techniques like Differential Scanning Calorimetry (DSC) and Fourier-Transform Infrared Spectroscopy (FTIR) are used to detect any physical or chemical interactions between this compound and the polymers or other excipients. An interaction could alter the drug's stability and bioavailability.
-
Solubility Analysis: Understanding the solubility of this compound in different pH media is crucial for predicting its release profile in the gastrointestinal tract.
-
Flowability and Compactibility: For solid dosage forms like tablets, assessing the flow and compression characteristics of the powder blend is necessary to ensure a smooth manufacturing process.
Troubleshooting Guide
Issue 1: The in-vitro drug release is too fast ("dose dumping").
-
Possible Cause 1: Inadequate polymer concentration.
-
Solution: Increase the concentration of the release-controlling polymer. The drug release from matrix systems is often dependent on the polymer concentration.
-
-
Possible Cause 2: Incorrect polymer viscosity grade.
-
Solution: For polymers like HPMC, switch to a higher viscosity grade (e.g., from K4M to K15M). Higher viscosity grades form a stronger gel barrier, slowing down drug diffusion.
-
-
Possible Cause 3: Formulation is too porous.
-
Solution: Optimize the compression force during tableting. Higher compression forces can reduce tablet porosity and slow down water penetration and drug release. However, excessive force may lead to other issues like capping.
-
-
Possible Cause 4: Use of a hydrophilic diluent.
-
Solution: Consider incorporating a hydrophobic diluent, such as talc, which can retard drug release.
-
Issue 2: The drug release is too slow or incomplete.
-
Possible Cause 1: Excessive polymer concentration or viscosity.
-
Solution: Decrease the concentration or use a lower viscosity grade of the rate-controlling polymer.
-
-
Possible Cause 2: Strong interaction between the drug and polymer.
-
Solution: Re-evaluate the drug-excipient compatibility studies. If a strong interaction is detected (e.g., significant peak shifts in DSC), consider using a different polymer.
-
-
Possible Cause 3: High tablet hardness.
-
Solution: Reduce the compression force to increase the porosity of the tablet, allowing for faster ingress of dissolution media.
-
Issue 3: High variability in drug release between batches.
-
Possible Cause 1: Poor powder blend uniformity.
-
Solution: Ensure adequate mixing time and a validated blending process. The use of a glidant like colloidal silicon dioxide can improve powder flow and uniformity.
-
-
Possible Cause 2: Inconsistent raw material properties.
-
Solution: Source excipients from reliable suppliers and perform quality control checks on incoming materials, paying close attention to properties like particle size and viscosity of polymers.
-
-
Possible Cause 3: Inconsistent manufacturing process parameters.
-
Solution: Tightly control process parameters such as compression force, turret speed (for tableting), and granulation fluid volume.
-
Issue 4: The tablets are failing friability and hardness tests.
-
Possible Cause 1: Insufficient binder or incorrect compression force.
-
Solution: Microcrystalline cellulose (MCC) is often used as a binder and can improve tablet hardness. Adjust the concentration of the binder and optimize the compression force. A typical hardness range for this compound tablets is 5.0 to 5.9 Kp, with friability between 0.09% and 0.2%.
-
-
Possible Cause 2: Sticking and picking during compression.
-
Solution: Ensure the lubricant (e.g., magnesium stearate) is adequately blended. A common recommendation is to add the lubricant in the final blending step for a short duration (e.g., 5 minutes) to avoid over-lubrication which can soften the tablets.
-
Data Presentation
Table 1: Example Formulation Components for this compound HCl Extended-Release Tablets
| Component | Function | Example Concentration (% w/w) | Reference |
| This compound HCl | Active Pharmaceutical Ingredient | Varies (e.g., 2-5 mg/tablet) | |
| Carbopol 971P® | Release-Controlling Polymer | 1.5 - 2.0% | |
| HPMC (e.g., Metalose 90SH-SR) | Release-Controlling Polymer | ~27% | |
| Microcrystalline Cellulose | Filler / Binder | q.s. to 100% | |
| Talc | Hydrophobic Diluent | ~17.5% | |
| Lactose | Filler | ~48.4% | |
| Colloidal Silicon Dioxide | Glidant | Varies | |
| Magnesium Stearate | Lubricant | Varies |
Table 2: Physical Parameters for Preclinical Tablet Formulations
| Parameter | Acceptable Range | Reference |
| Hardness | 5.0 - 5.9 Kp | |
| Friability | < 1% (typically 0.09 - 0.2%) | |
| Weight Variation | Complies with USP requirements | |
| Content Uniformity | Complies with USP requirements | |
| In-vitro Release Duration | 9 - 14 hours |
Experimental Protocols
Protocol 1: Preparation of Extended-Release Tablets by Direct Compression
-
Sieving: Pass this compound HCl, the release-controlling polymer (e.g., Carbopol 971P®), and filler (e.g., microcrystalline cellulose) through an appropriate mesh sieve to ensure particle size uniformity.
-
Blending: Blend the sieved powders in a suitable mixer (e.g., pestle and mortar for small scale, or a V-blender) for at least 15 minutes to ensure homogeneity.
-
Addition of Glidant: Add the glidant (e.g., colloidal silicon dioxide) to the blend and mix for an additional 15 minutes.
-
Lubrication: Add the lubricant (e.g., magnesium stearate) and mix for a final 5 minutes. Avoid over-mixing to prevent negative effects on tablet hardness.
-
Compression: Compress the final blend into tablets using a tablet press with appropriate tooling. Record the compression force.
-
Evaluation: Evaluate the prepared tablets for weight uniformity, hardness, thickness, friability, and drug content as per USP standards.
Protocol 2: In-Vitro Drug Release Study (Dissolution Test)
-
Apparatus: Use a USP Dissolution Apparatus I (basket) or II (paddle). For basket method, a speed of 100 rpm is common.
-
Dissolution Medium: Prepare 900 mL of a suitable dissolution medium. A pH 4.5 acetate (B1210297) buffer is a common choice for this compound HCl. Maintain the temperature at 37 ± 0.5°C.
-
Procedure: Place one tablet in each dissolution vessel.
-
Sampling: Withdraw samples (e.g., 5 mL) at predetermined time intervals (e.g., 1, 2, 4, 6, 8, 10, 12 hours). Replace the withdrawn volume with fresh, pre-warmed medium.
-
Analysis: Filter the samples through a 0.45 µm filter. Analyze the concentration of this compound in the samples using a validated analytical method, such as HPLC.
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot the release profile. Fit the data to various kinetic models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) to determine the release mechanism.
Protocol 3: Stability Testing
-
Formulation Selection: Choose the most promising formulation based on physical characteristics and in-vitro release profiles.
-
Packaging: Package the tablets in various materials to assess their protective capabilities (e.g., PVC/Aluminum blisters, PVC/PVDC/Aluminum blisters).
-
Storage Conditions: Store the packaged tablets under accelerated stability conditions (e.g., 40°C / 75% RH) and long-term conditions (e.g., 30°C / 75% RH).
-
Testing Intervals: Test the tablets for physical appearance, drug content (assay), and dissolution profile at specified time points (e.g., 0, 1, 2, 3, and 6 months).
-
Evaluation: Analyze any changes in the physical or chemical properties of the tablets over time to establish storage conditions and a preliminary shelf-life.
Visualizations
Caption: Workflow for developing controlled-release this compound tablets.
Caption: Troubleshooting logic for in-vitro release issues.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Long-term this compound exposure alters neuroimmune response and inflammation in aging rat: relevance to age and Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formulation and Evaluation of Extended Release this compound Hydrochloride Hard Gelatin Capsules | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 4. [PDF] Formulation and Evaluation of Extended Release this compound Hydrochloride Hard Gelatin Capsules | Semantic Scholar [semanticscholar.org]
Validation & Comparative
Comparative Efficacy of Trihexyphenidyl Versus Benztropine in a Primate Model of Parkinsonism: A Preclinical Comparison Guide
This guide provides a comparative analysis of the preclinical efficacy of trihexyphenidyl and benztropine (B127874), two centrally acting anticholinergic drugs, in primate models of Parkinson's disease. The information is intended for researchers, scientists, and drug development professionals engaged in the study and treatment of Parkinson's disease and drug-induced parkinsonism. While direct head-to-head comparative studies in primate models are limited in publicly available literature, this guide synthesizes available data to offer insights into their individual pharmacological profiles and efficacy.
Mechanism of Action
Both this compound and benztropine function as antagonists of muscarinic acetylcholine (B1216132) receptors, which helps to restore the dopamine (B1211576)/acetylcholine balance in the brain that is disrupted in parkinsonism.[1][2] In Parkinson's disease, the degeneration of dopaminergic neurons leads to a relative overactivity of the cholinergic system, contributing to motor symptoms like tremor and rigidity.[2]
This compound is considered a selective M1 muscarinic receptor antagonist.[3]
Benztropine , in addition to its broader affinity for various muscarinic receptor subtypes, also inhibits the dopamine transporter (DAT).[1] This dual action suggests that benztropine may not only counteract cholinergic hyperactivity but also enhance dopaminergic neurotransmission by blocking the reuptake of dopamine from the synaptic cleft.
Quantitative Data Summary
Receptor Binding Affinities
The following table summarizes the in vitro binding affinities (Ki, in nM) of benztropine and this compound for various neurotransmitter receptors. Lower Ki values indicate a higher binding affinity.
| Receptor | Benztropine (Ki, nM) | This compound (Ki, nM) | References |
| Muscarinic M1 | ~1.35 - 1.8 | ~1.35 | |
| Dopamine Transporter (DAT) | High Affinity | - |
Efficacy in Primate Models of Parkinsonism
One study in a reversible MPTP-induced parkinsonian model in marmosets demonstrated that benztropine was effective in reducing bradykinesia.
Another study in a 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-lesioned hemiparkinsonian monkey model found that This compound alone had a slight enhancing effect on contraversive circling. The study primarily focused on the interaction of this compound with dopamine agonists, showing that it potentiated the effects of a D1 agonist and reduced the effects of a D2 agonist on rotational behavior. This complex interaction makes a direct assessment of its independent anti-parkinsonian efficacy challenging from this data.
Experimental Protocols
MPTP-Induced Primate Model of Parkinsonism
The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) primate model is a widely used and valuable tool for studying Parkinson's disease as it replicates many of the core motor symptoms and anatomical changes seen in humans.
Induction of Parkinsonism:
-
Toxin Administration: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is administered systemically (intramuscularly, subcutaneously, or intravenously) or unilaterally via intracarotid injection to primates, most commonly macaque monkeys (Macaca mulatta or Macaca fascicularis).
-
Dosing Regimen: Dosing schedules can vary from acute high doses over a few days to chronic low doses over several weeks or months to induce a stable parkinsonian state.
Behavioral Assessment:
-
Clinical Rating Scales: Motor deficits are quantified using validated clinical rating scales. These scales assess a range of parkinsonian signs including tremor, bradykinesia (slowness of movement), rigidity, posture, and gait. The Kurlan scale is noted as a potentially useful basis for a standardized assessment.
-
Observation: Animals are typically observed in their home cages, either in person or via video recording, to minimize observer influence on their behavior. Observations are often conducted at standardized times to ensure consistency.
Assessment of Therapeutic Efficacy
-
Drug Administration: Test compounds (this compound or benztropine) are administered to the parkinsonian primates, typically via intramuscular or oral routes.
-
Behavioral Scoring: Following drug administration, motor performance is repeatedly assessed using the established clinical rating scales to determine any improvement in parkinsonian signs.
-
Data Analysis: Changes in the clinical scores from baseline (pre-drug administration) are statistically analyzed to evaluate the efficacy of the treatment.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the underlying signaling pathways in parkinsonism and a typical experimental workflow for evaluating drug efficacy in a primate model.
Conclusion
Both this compound and benztropine are established anticholinergic agents used to manage the symptoms of parkinsonism. Benztropine's dual mechanism of action, involving both muscarinic receptor antagonism and dopamine transporter inhibition, presents a unique pharmacological profile that may offer additional benefits in enhancing dopaminergic function.
The available preclinical data from primate models, while not providing a direct head-to-head comparison, indicates that benztropine is effective in reducing bradykinesia. The data for this compound in primates is less direct in assessing its independent anti-parkinsonian effects. The lack of direct comparative studies in the MPTP primate model highlights a knowledge gap and underscores the need for further research to definitively establish the relative efficacy of these two compounds in a highly translational model of Parkinson's disease. Such studies would be invaluable for guiding clinical decisions and the development of novel therapeutic strategies.
References
A Head-to-Head Comparison of Trihexyphenidyl and Scopolamine on Spatial Memory Tasks
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-supported comparison of the effects of two commonly used muscarinic acetylcholine (B1216132) receptor antagonists, trihexyphenidyl and scopolamine (B1681570), on spatial memory performance. The information presented is synthesized from multiple preclinical studies to aid researchers in selecting the appropriate pharmacological tool for inducing and studying cognitive deficits in animal models.
Executive Summary
This compound and scopolamine are both non-selective muscarinic acetylcholine receptor antagonists that readily cross the blood-brain barrier and are known to impair spatial learning and memory. Scopolamine is more widely characterized in the literature as a tool for inducing cognitive deficits relevant to Alzheimer's disease and other dementias. This compound, primarily used in the treatment of Parkinson's disease, also produces significant spatial memory impairments. While both drugs act on the cholinergic system, subtle differences in their receptor affinity profiles may lead to nuanced effects on behavior. This guide presents a compilation of quantitative data from Morris water maze and radial arm maze studies, details of experimental protocols, and a visualization of the underlying signaling pathway.
Mechanism of Action: Muscarinic Acetylcholine Receptor Antagonism
Both this compound and scopolamine exert their effects on spatial memory by blocking muscarinic acetylcholine receptors in the brain, particularly in regions crucial for learning and memory such as the hippocampus and cortex. Acetylcholine is a key neurotransmitter in cognitive processes, and its action at postsynaptic muscarinic receptors is essential for synaptic plasticity and the encoding of new memories. By competitively inhibiting these receptors, this compound and scopolamine disrupt normal cholinergic neurotransmission, leading to impairments in spatial navigation and memory consolidation.
Quantitative Data Comparison
The following tables summarize the effects of this compound and scopolamine on key performance metrics in the Morris water maze and radial arm maze tasks. Data has been compiled from various studies to provide a comparative overview. It is important to note that experimental conditions such as animal strain, sex, age, and specific protocol variations can influence the magnitude of the observed effects.
Morris Water Maze
The Morris water maze is a widely used behavioral task to assess spatial learning and memory. The task requires an animal to find a hidden platform in a pool of water, using distal visual cues for navigation.
| Drug | Dosage (mg/kg, i.p.) | Animal Model | Key Findings |
| This compound | 0.5 - 2 | Rats | Increased escape latency and path length to find the hidden platform.[1] |
| Reduced time spent in the target quadrant during the probe trial.[1] | |||
| Scopolamine | 0.5 - 2 | Rats/Mice | Significantly increased escape latency and path length compared to control groups.[2][3][4] |
| Significantly reduced time spent in the target quadrant during the probe trial. | |||
| Dose-dependent impairment in spatial memory acquisition. |
Radial Arm Maze
The radial arm maze is used to evaluate both working and reference memory. Animals are required to visit a set of baited arms in a maze to retrieve a food reward, and errors are recorded when an animal re-enters a previously visited arm (working memory error) or enters an arm that is never baited (reference memory error).
| Drug | Dosage (mg/kg, i.p.) | Animal Model | Key Findings |
| This compound | 1 - 5 | Rats | Dose-dependent increase in the number of working memory errors. |
| Less consistent effects on reference memory errors. | |||
| Scopolamine | 0.1 - 1.0 | Rats/Mice | Significant and dose-dependent increase in working memory errors. |
| Inconsistent or no significant increase in reference memory errors at lower doses. | |||
| Impairs both acquisition and consolidation of spatial working memory. |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are generalized protocols for the Morris water maze and radial arm maze tasks as they are typically conducted to assess the effects of this compound and scopolamine.
Morris Water Maze Protocol
Detailed Steps:
-
Apparatus: A circular tank (typically 1.2-2.0 meters in diameter) is filled with water made opaque with non-toxic paint. A small escape platform is submerged just below the water's surface in a fixed location. The pool is situated in a room with various distal visual cues.
-
Habituation: Animals are typically habituated to the pool for one or two days prior to the start of the experiment.
-
Drug Administration: this compound or scopolamine is administered intraperitoneally (i.p.) at the desired dose, typically 20-30 minutes before the first trial of the day.
-
Acquisition Training: For several consecutive days (usually 4-5), each animal undergoes a series of trials (e.g., 4 trials per day). In each trial, the animal is placed into the pool from one of four quasi-random starting positions and allowed to swim until it finds the hidden platform. If the platform is not found within a set time (e.g., 60 or 90 seconds), the animal is gently guided to it.
-
Probe Trial: Twenty-four hours after the final acquisition trial, a probe trial is conducted. The platform is removed from the pool, and the animal is allowed to swim freely for a set duration (e.g., 60 seconds).
-
Data Analysis: A video tracking system records the animal's swim path. Key measures include escape latency and path length to the platform during acquisition, and the time spent in the target quadrant during the probe trial.
Radial Arm Maze Protocol
Detailed Steps:
-
Apparatus: An elevated maze with a central platform and a number of arms (commonly 8) radiating outwards. The maze is placed in a room with consistent visual cues.
-
Food Restriction and Habituation: Animals are typically food-restricted to motivate them to search for the food reward. They are habituated to the maze and the food reward for several days before the experiment begins.
-
Baiting: For a spatial working memory task, all arms may be baited at the beginning of a trial. In a combined working and reference memory task, a subset of arms is consistently baited across all trials (for reference memory), while the animal must remember which of these baited arms it has already visited within a trial (for working memory).
-
Drug Administration: this compound or scopolamine is administered i.p. at the desired dose, typically 20-30 minutes before the trial.
-
Testing: The animal is placed on the central platform and allowed to freely explore the arms to find the food rewards. A trial ends when all the rewards have been consumed or after a predetermined amount of time has passed.
-
Data Analysis: The number of working memory errors (re-entering an already visited baited arm) and reference memory errors (entering an arm that was never baited) are recorded and analyzed.
Conclusion
Both this compound and scopolamine are effective tools for inducing spatial memory deficits in animal models. Scopolamine is more extensively documented in the literature for this purpose and demonstrates robust, dose-dependent impairments in both the Morris water maze and radial arm maze. This compound also produces significant spatial memory deficits, particularly affecting working memory. The choice between these two compounds may depend on the specific research question, the desired magnitude of impairment, and the potential relevance to specific clinical populations. The detailed protocols and comparative data provided in this guide are intended to assist researchers in making an informed decision for their preclinical studies.
References
Validating the Therapeutic Effect of Trihexyphenidyl in a Genetic Mouse Model of Tremor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of trihexyphenidyl and alternative therapeutic agents for the treatment of tremor, with a focus on their potential efficacy in a relevant genetic mouse model. Due to the lack of direct experimental data for this compound in the GABA-A receptor alpha-1 subunit knockout (Gabra1-/-) mouse model of essential tremor, this guide draws comparisons based on the known mechanisms of action, data from other tremor models, and the established effects of alternative drugs in the Gabra1-/- model.
Introduction to the Gabra1-/- Mouse Model of Essential Tremor
Essential tremor is a common movement disorder, and its pathophysiology is not fully understood. The Gabra1-/- mouse has emerged as a valuable genetic model for studying this condition.[1][2][3] These mice, lacking the alpha-1 subunit of the GABA-A receptor, exhibit a postural and kinetic tremor that shares characteristics with human essential tremor.[1] Importantly, the tremor in these mice is responsive to established anti-tremor medications such as propranolol (B1214883) and primidone (B1678105), validating its use in preclinical therapeutic testing.[1] The underlying mechanism of tremor in this model is linked to a loss of GABAergic inhibition in the cerebellum, particularly affecting Purkinje cells, which are crucial for motor coordination.
This compound: A Potential Therapeutic Agent
This compound is an anticholinergic drug that primarily functions by blocking muscarinic acetylcholine (B1216132) receptors. This action helps to restore the balance of neurotransmitters in the brain, which is thought to alleviate tremor. While clinically used for Parkinson's disease and drug-induced extrapyramidal symptoms, its efficacy in genetic models of essential tremor has not been extensively studied. One study in a mouse model of DYT1 dystonia, which can present with tremor, showed that this compound can increase striatal dopamine (B1211576) release.
Comparative Efficacy of Anti-Tremor Agents
The following table summarizes the available data on the efficacy of this compound and its alternatives in treating tremor. It is important to note the absence of direct data for this compound in the Gabra1-/- model.
| Therapeutic Agent | Drug Class | Efficacy in Gabra1-/- Mouse Model | Efficacy in Other Tremor Models/Contexts |
| This compound | Anticholinergic | Not Reported | Effective in reducing cerebellar tremor in humans (75% of patients showed a significant response). Increased striatal dopamine release in a mouse model of dystonia. |
| Propranolol | Beta-Blocker | Significantly reduces tremor amplitude by 45-70%. | Effective in the harmaline-induced tremor mouse model. First-line treatment for essential tremor in humans. |
| Primidone | Anticonvulsant | Significantly reduces tremor amplitude by 45-70%. | Effective in the harmaline-induced tremor mouse model. First-line treatment for essential tremor in humans. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are protocols for tremor quantification and drug administration relevant to the study of anti-tremor therapeutics in mouse models.
Tremor Quantification Using Accelerometry
This method provides an objective and quantitative measure of tremor frequency and amplitude.
-
Animal Acclimation: Individually house mice in the testing cages for at least 30 minutes prior to data collection to minimize stress-induced movements.
-
Sensor Placement: A lightweight tri-axial accelerometer is securely attached to the base of the animal's cage or, for more precise measurements, can be affixed to a harness on the mouse's back.
-
Data Acquisition: Record accelerometer data for a defined period, typically 5-10 minutes. Data is usually sampled at a high frequency (e.g., 100 Hz or higher).
-
Data Analysis:
-
The raw accelerometer data is filtered to remove noise and movement artifacts unrelated to tremor (e.g., grooming, sniffing).
-
A Fast Fourier Transform (FFT) analysis is performed on the filtered data to determine the power spectral density.
-
The peak frequency of the tremor and the power (amplitude) at that peak frequency are calculated.
-
Tremor severity can be expressed as the total power within the tremor frequency band (e.g., 10-25 Hz for mice).
-
Drug Administration
Systemic drug administration is typically performed via intraperitoneal (IP) injection or oral gavage.
-
Preparation of Drug Solutions:
-
This compound: Dissolve in sterile saline to the desired concentration (e.g., 0.1-0.2 mg/mL for a 1-2 mg/kg dose).
-
Propranolol: Dissolve in sterile saline.
-
Primidone: Prepare a suspension in a vehicle such as 0.5% methylcellulose (B11928114) due to its low water solubility.
-
-
Dosage and Administration:
-
This compound: Administer a dose of 1-2 mg/kg via IP injection.
-
Propranolol: Administer a dose of 10-20 mg/kg via IP injection.
-
Primidone: Administer a dose of 50-100 mg/kg via IP injection or oral gavage.
-
-
Timing of Tremor Assessment: Tremor quantification should be performed at the time of expected peak drug efficacy. This is typically 15-30 minutes post-IP injection for many small molecules.
Signaling Pathways and Mechanisms
Understanding the underlying signaling pathways is critical for interpreting therapeutic effects and developing novel treatments.
Proposed Mechanism of Tremor in Gabra1-/- Mice
The diagram below illustrates the hypothesized signaling pathway leading to tremor in the Gabra1-/- mouse model.
Caption: Hypothesized tremor genesis in Gabra1-/- mice.
Experimental Workflow for Therapeutic Validation
The following workflow outlines the key steps for validating the therapeutic effect of a compound in a genetic mouse model of tremor.
Caption: Experimental workflow for drug efficacy testing.
Conclusion and Future Directions
The Gabra1-/- mouse model provides a robust platform for investigating the pathophysiology of essential tremor and for the preclinical evaluation of novel therapeutics. While established anti-tremor drugs like propranolol and primidone have demonstrated efficacy in this model, the therapeutic potential of this compound remains to be directly validated.
Future studies should prioritize the investigation of this compound in the Gabra1-/- mouse model to provide direct evidence of its anti-tremor effects. Such studies would not only clarify the therapeutic potential of this compound for essential tremor but also provide valuable insights into the role of the cholinergic system in the generation and modulation of tremor within the context of a specific genetic deficit. A direct comparison with propranolol and primidone within the same study would be essential for a comprehensive understanding of its relative efficacy.
References
A Comparative Guide to Trihexyphenidyl-Induced Dopamine Efflux via In Vivo Microdialysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of trihexyphenidyl's effects on dopamine (B1211576) efflux as measured by in vivo microdialysis, with supporting experimental data and comparisons to other pharmacological agents. The information is intended to assist in the design and interpretation of preclinical neuropharmacology studies.
Mechanism of Action: An Overview
This compound, a non-selective muscarinic acetylcholine (B1216132) receptor antagonist, is a well-established treatment for motor symptoms in conditions like Parkinson's disease and dystonia.[1][2][3] Its mechanism of action in modulating dopamine levels is thought to involve the blockade of muscarinic receptors, which in turn influences the delicate balance between acetylcholine and dopamine in the striatum.[3][4] In Parkinson's disease, the degeneration of dopaminergic neurons leads to a relative overactivity of acetylcholine. By blocking muscarinic receptors, this compound helps to restore this balance. Interestingly, the dopamine-enhancing effects of this compound appear to also require the involvement of nicotinic acetylcholine receptors, suggesting a more complex interaction within the striatal circuitry.
Comparative Analysis of Dopamine Efflux
In vivo microdialysis is a powerful technique used to measure extracellular levels of neurotransmitters in specific brain regions of awake, behaving animals. This technique allows for the continuous sampling of the extracellular fluid, providing dynamic information about neurotransmitter release and clearance.
The following tables summarize quantitative data from various studies that have used in vivo microdialysis to investigate the effects of this compound and other compounds on dopamine efflux, primarily in the striatum and nucleus accumbens.
Table 1: Effect of this compound on Striatal Dopamine Efflux
| Treatment | Animal Model | Brain Region | Dopamine Increase (from baseline) | Study |
| This compound (reverse dialyzed) | Dyt1 Dystonia Model Mice | Striatum | Significant increase | |
| This compound (1 mM, continuous perfusion) | Normal Rats | Striatum | Significant initial increase, followed by a decrease | |
| This compound (1 mM, continuous perfusion) | Hemi-Parkinson Rats (denervated striatum) | Striatum | Less pronounced increase than in normal rats |
Table 2: Comparative Effects of this compound and Other Agents on Dopamine Efflux
| Treatment | Animal Model | Brain Region | Dopamine Increase (from baseline) | Study |
| Methamphetamine (1 mg/kg) | Mice | Nucleus Accumbens | 698% | |
| Methamphetamine (1 mg/kg) | Mice | Striatum | 367% | |
| Methamphetamine (1 mg/kg) + this compound (5 mg/kg) | Mice | Nucleus Accumbens | 293% (reduced from methamphetamine alone) | |
| Methamphetamine (1 mg/kg) + this compound (5 mg/kg) | Mice | Striatum | 207% (reduced from methamphetamine alone) | |
| Methamphetamine (1 mg/kg) + Scopolamine (3 mg/kg) | Mice | Nucleus Accumbens & Striatum | No effect on methamphetamine-induced increase | |
| Cocaine (10 mg/kg) | Mice | Nucleus Accumbens | 254% | |
| Cocaine (10 mg/kg) | Mice | Striatum | 220% | |
| Cocaine (10 mg/kg) + this compound or Scopolamine | Mice | Nucleus Accumbens & Striatum | No effect on cocaine-induced increase | |
| L-DOPA | Dyt1 Dystonia Model Mice | Striatum | No increase |
One study found that this compound can suppress the dopamine-releasing effects of methamphetamine, but not cocaine. This suggests that the modulatory role of this compound on dopamine efflux is dependent on the primary mechanism of the co-administered drug.
Experimental Protocols
The following provides a generalized methodology for in vivo microdialysis experiments aimed at assessing drug-induced changes in dopamine efflux, based on protocols described in the cited literature.
1. Animal Subjects and Surgery:
-
Species: Commonly used species include rats and mice.
-
Anesthesia: Animals are anesthetized using an appropriate agent (e.g., isoflurane, ketamine/xylazine).
-
Stereotaxic Surgery: The animal is placed in a stereotaxic frame. A guide cannula for the microdialysis probe is implanted, targeting the brain region of interest (e.g., striatum, nucleus accumbens). Coordinates are determined from a stereotaxic atlas. The cannula is secured to the skull with dental cement.
-
Recovery: Animals are allowed to recover from surgery for a specified period (typically several days) before the microdialysis experiment.
2. In Vivo Microdialysis Procedure:
-
Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.
-
Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) solution at a low flow rate (e.g., 0.3-2.0 µL/min).
-
Equilibration: The system is allowed to equilibrate for a period of time (e.g., 30 minutes) to establish a stable baseline of dopamine levels.
-
Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 10-20 minutes) into vials containing a small amount of antioxidant (e.g., ascorbic acid) to prevent dopamine degradation.
-
Drug Administration: this compound or other test compounds can be administered systemically (e.g., intraperitoneal injection) or locally via reverse dialysis, where the drug is included in the perfusion solution.
3. Dopamine Analysis:
-
Analytical Technique: The concentration of dopamine in the dialysate samples is typically measured using high-performance liquid chromatography (HPLC) coupled with electrochemical detection (ECD) or mass spectrometry (LC-MS/MS).
-
Quantification: The amount of dopamine is quantified by comparing the peak area in the sample to that of known standards.
-
Data Expression: Results are often expressed as a percentage of the baseline dopamine concentration.
4. Histological Verification:
-
Following the experiment, the animal is euthanized, and the brain is sectioned to histologically verify the correct placement of the microdialysis probe.
Visualizing the Process and Pathway
To better understand the experimental process and the underlying neurobiology, the following diagrams are provided.
Caption: Experimental workflow for in vivo microdialysis.
References
- 1. This compound rescues the deficit in dopamine neurotransmission in a mouse model of DYT1 dystonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticholinergic agents in the management of Parkinson's disease (Chapter 2) - Parkinson's Disease [cambridge.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
A Comparative Analysis of the Pharmacological Profiles of Trihexyphenidyl Enantiomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological profiles of the (R)- and (S)-enantiomers of trihexyphenidyl, a muscarinic acetylcholine (B1216132) receptor antagonist. While the racemic mixture is used clinically, understanding the distinct properties of each enantiomer is crucial for potential development of stereochemically pure agents with improved efficacy and reduced side effects. This document summarizes key experimental data on receptor binding, functional activity, and pharmacokinetics, and provides detailed experimental protocols and pathway diagrams.
Data Presentation
Receptor Binding Affinity
Table 1: Qualitative and Semi-Quantitative Binding Characteristics of this compound Enantiomers
| Enantiomer | M1 Affinity | M2 Affinity | M4 Affinity | Selectivity |
| (R)-Trihexyphenidyl | High | Low | High | M1-selective[2] |
| (S)-Trihexyphenidyl | Low | Low | Low | Non-selective |
Note: This table is a qualitative summary based on available literature. Quantitative Ki values for each enantiomer across all M1-M5 subtypes are not consistently reported.
Functional Activity
Functional assays provide a measure of the antagonistic potency of the this compound enantiomers at different muscarinic receptor subtypes. The available data, presented as pA2 values, clearly demonstrate the superior antagonistic activity of the (R)-enantiomer.
Table 2: Functional Antagonism (pA2 values) of this compound Enantiomers at Muscarinic Receptors
| Tissue/Receptor Subtype | (R)-Trihexyphenidyl (pA2) | (S)-Trihexyphenidyl (pA2) | Reference |
| Rabbit Vas Deferens (M1) | 10.1 - 10.6 | - | [2] |
| Rat Olfactory Bulb (presumed M4) | 8.84 | 6.09 | [3] |
| Rat Striatum (presumed M4) | 8.75 | 6.12 | [3] |
| Guinea-Pig Atrium (M2) | - | - | |
| Rat Myocardium (M2) | 7.64 | 5.72 |
The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
Pharmacokinetics
Detailed pharmacokinetic parameters for the individual enantiomers of this compound in humans are not well-documented. The majority of available data pertains to the racemic mixture.
Table 3: Pharmacokinetic Parameters of Racemic this compound
| Parameter | Value | Reference |
| Absorption | Well absorbed from the GI tract | |
| Onset of Action | 1 hour | |
| Peak Plasma Concentration (Tmax) | 2-3 hours | |
| Elimination Half-life | 5-10 hours | |
| Metabolism | Hydroxylation of alicyclic groups | |
| Excretion | Primarily in urine |
Note: Stereoselective differences in metabolism and excretion are likely but have not been extensively studied in humans.
Experimental Protocols
Radioligand Binding Assay (General Protocol)
This protocol outlines a general method for determining the binding affinity of this compound enantiomers to muscarinic receptors expressed in cell membranes.
Objective: To determine the equilibrium dissociation constant (Ki) of (R)- and (S)-trihexyphenidyl for M1-M5 muscarinic receptor subtypes.
Materials:
-
Cell membranes expressing a specific human muscarinic receptor subtype (M1, M2, M3, M4, or M5).
-
Radioligand, e.g., [³H]-N-methylscopolamine ([³H]-NMS).
-
(R)-Trihexyphenidyl and (S)-Trihexyphenidyl of high purity.
-
Atropine or another suitable muscarinic antagonist for determining non-specific binding.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the receptor of interest and prepare a crude membrane fraction by centrifugation.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand (typically at its Kd value), and a range of concentrations of the unlabeled competitor ((R)- or (S)-trihexyphenidyl).
-
Incubation: Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding) and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Adenylyl Cyclase Functional Assay (General Protocol)
This protocol describes a general method for assessing the functional antagonism of this compound enantiomers on muscarinic receptor-mediated modulation of adenylyl cyclase activity.
Objective: To determine the pA2 values of (R)- and (S)-trihexyphenidyl for their antagonism of agonist-induced inhibition or stimulation of adenylyl cyclase.
Materials:
-
Whole cells or cell membranes expressing the muscarinic receptor of interest (e.g., M2 or M4).
-
Adenylyl cyclase activator (e.g., forskolin).
-
Muscarinic agonist (e.g., carbachol).
-
(R)-Trihexyphenidyl and (S)-Trihexyphenidyl.
-
ATP and a regenerative system (e.g., creatine (B1669601) phosphate (B84403) and creatine kinase).
-
Lysis buffer and reagents for cAMP quantification (e.g., cAMP enzyme immunoassay kit).
Procedure:
-
Cell/Membrane Preparation: Prepare cells or cell membranes expressing the receptor of interest.
-
Pre-incubation: Pre-incubate the cells/membranes with varying concentrations of the antagonist ((R)- or (S)-trihexyphenidyl) for a defined period.
-
Agonist Stimulation: Add a fixed concentration of the muscarinic agonist (to inhibit adenylyl cyclase for M2/M4 receptors) and forskolin (B1673556) (to stimulate basal adenylyl cyclase activity).
-
Adenylyl Cyclase Reaction: Initiate the reaction by adding ATP and the regenerative system. Incubate for a specific time at 37°C.
-
Reaction Termination and Lysis: Stop the reaction and lyse the cells/membranes to release the accumulated cAMP.
-
cAMP Quantification: Measure the concentration of cAMP in the lysates using a suitable method, such as an enzyme immunoassay.
-
Data Analysis: Construct concentration-response curves for the agonist in the absence and presence of different concentrations of the antagonist. Perform a Schild analysis to determine the pA2 value, which represents the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to elicit the same response.
Mandatory Visualization
Caption: Signaling pathway of this compound at inhibitory M2/M4 muscarinic receptors.
Caption: Experimental workflow for comparing this compound enantiomers.
References
Preclinical Showdown: A Comparative Analysis of Trihexyphenidyl and Biperiden for Dystonia
For Immediate Release: A comprehensive preclinical comparison of two cornerstone anticholinergic agents, trihexyphenidyl and biperiden (B1667296), in the context of dystonia. This guide offers researchers, scientists, and drug development professionals a detailed examination of their receptor binding profiles, and efficacy in relevant preclinical models, supported by experimental data and protocols.
Dystonia, a complex neurological movement disorder characterized by involuntary muscle contractions, presents a significant therapeutic challenge. For decades, anticholinergic drugs such as this compound and biperiden have been a mainstay of treatment, believed to act by restoring the balance of neurotransmitters in the brain.[1] While clinically utilized, a direct preclinical comparative analysis to delineate their subtle yet potentially significant differences has been less explored. This guide aims to fill that gap by consolidating available preclinical data to aid in future research and development.
At the Core of the Action: Muscarinic Receptor Binding
Both this compound and biperiden exert their effects primarily by blocking muscarinic acetylcholine (B1216132) receptors, with a notable preference for the M1 subtype, which is highly expressed in the striatum, a key brain region implicated in motor control.[2][3] This M1 selectivity is thought to be crucial for their therapeutic effects in movement disorders.[4]
However, a critical preclinical study highlights a key difference in their interaction with muscarinic receptors. While both drugs exhibit similar binding affinities (Ki values), their binding kinetics differ significantly. This compound's binding to muscarinic receptors is completely reversible. In contrast, biperiden's binding is partially irreversible.[5] This distinction in receptor binding properties may underlie differences in the duration of their therapeutic and adverse effects.
Quantitative Comparison of Receptor Binding Affinity
| Compound | Muscarinic Receptor Subtype | Binding Affinity (Ki, nM) | Binding Reversibility |
| This compound | M1 | Similar to Biperiden | Completely Reversible |
| Biperiden | M1 | Similar to this compound | Partially Irreversible |
Preclinical Efficacy in Animal Models
Direct head-to-head comparisons of this compound and biperiden in animal models of dystonia are limited in published literature. However, individual studies and comparisons in other relevant models provide valuable insights.
Efficacy in a Non-Genetic Dystonia Model:
A study utilizing a rat model where dystonia-like torticollis is induced by the microinjection of sigma ligands into the red nucleus demonstrated the efficacy of biperiden. In this model, biperiden dose-dependently ameliorated the dystonic symptoms, suggesting its potential therapeutic action in non-striatal pathways as well.
Motor Activity Stimulation:
In a comparative study in mice, both this compound and biperiden were shown to stimulate motor activity. While not a direct measure of anti-dystonic efficacy, this indicates a clear central nervous system effect for both compounds.
The Haloperidol-Induced Catalepsy Model:
Insights from Human Studies:
To supplement the preclinical data, a double-blind, randomized study in healthy human volunteers compared the central and peripheral pharmacological effects of biperiden and this compound. The study found that the effects of both drugs were largely similar, with both causing decrements in memory and reducing saliva production. The only significant difference noted was that biperiden was rated as more sedating than this compound. Another clinical study in patients with neuroleptic-induced extrapyramidal symptoms found biperiden and amantadine (B194251) (a dopaminergic agent) to be equally effective.
Experimental Protocols
Radioligand Binding Assay for Muscarinic Receptors
This in vitro assay is fundamental for determining the binding affinity of a compound to specific receptor subtypes.
Objective: To determine the inhibitor constant (Ki) of this compound and biperiden for the M1 muscarinic receptor.
Materials:
-
Cell membranes expressing the human M1 muscarinic receptor.
-
Radiolabeled ligand with high affinity for the M1 receptor (e.g., [3H]-pirenzepine).
-
Unlabeled test compounds (this compound, biperiden).
-
Assay buffer.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: Cell membranes are incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating the bound from the unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Haloperidol-Induced Catalepsy in Rats
This in vivo model assesses the potential of a compound to alleviate drug-induced extrapyramidal symptoms.
Objective: To compare the efficacy of this compound and biperiden in reversing haloperidol-induced catalepsy.
Animals: Male Wistar or Sprague-Dawley rats.
Procedure:
-
Drug Administration: Haloperidol (B65202) (typically 0.5-2.5 mg/kg) is administered intraperitoneally (i.p.) or subcutaneously (s.c.). Test compounds (this compound or biperiden) are administered at various doses, typically prior to the haloperidol injection.
-
Catalepsy Assessment (Bar Test): At specific time points after haloperidol administration (e.g., 30, 60, 90 minutes), the rat's forepaws are gently placed on a horizontal bar raised approximately 9 cm from the surface.
-
Measurement: The latency for the rat to remove both forepaws from the bar is recorded. A cut-off time (e.g., 180 seconds) is predetermined.
-
Data Analysis: The mean latency to descend from the bar is calculated for each treatment group. A statistically significant reduction in latency compared to the haloperidol-only group indicates efficacy.
Visualizing the Mechanisms
Signaling Pathway of M1 Muscarinic Receptor Antagonism in Dystonia
Caption: Anticholinergic mechanism in dystonia via M1 receptor blockade.
Experimental Workflow for Preclinical Comparative Analysis
Caption: Workflow for preclinical comparison of antidystonic drugs.
Conclusion
While this compound and biperiden are often used interchangeably in clinical practice, preclinical data reveals subtle but important differences. The key distinction lies in their receptor binding kinetics, with biperiden exhibiting partially irreversible binding compared to the completely reversible binding of this compound. Although direct comparative efficacy studies in dystonia-specific animal models are lacking, both drugs demonstrate central anticholinergic activity. The development of more refined animal models of dystonia will be crucial for a more definitive head-to-head preclinical comparison. Future research should focus on elucidating how the differences in receptor binding translate to variations in efficacy and side effect profiles, ultimately paving the way for more personalized therapeutic strategies for individuals with dystonia.
References
- 1. researchgate.net [researchgate.net]
- 2. A dystonia mouse model with motor and sequencing deficits paralleling human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ETD | Muscarinic receptor antagonists as therapeutics for DYT1-TOR1A dystonia | ID: np193b30p | Emory Theses and Dissertations [etd.library.emory.edu]
- 4. No difference in the effect of biperiden and amantadine on parkinsonian- and tardive dyskinesia-type involuntary movements: a double-blind crossover, placebo-controlled study in medicated chronic schizophrenic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amnesic effects of the anticholinergic drugs, this compound and biperiden: differences in binding properties to the brain muscarinic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Translational Relevance of Trihexyphenidyl's Effects from Rodents to Non-Human Primates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of trihexyphenidyl, a muscarinic acetylcholine (B1216132) receptor antagonist, in rodent and non-human primate models. By presenting key experimental data, detailed methodologies, and relevant signaling pathways, this document aims to facilitate the assessment of the translational relevance of preclinical findings for this compound.
Executive Summary
This compound is a cornerstone therapy for certain movement disorders, including Parkinson's disease and dystonia. Preclinical research in rodent models has been instrumental in elucidating its mechanism of action and behavioral effects. However, the translation of these findings to clinical efficacy and side effect profiles necessitates evaluation in non-human primates, which possess a more complex neuroanatomy and behavioral repertoire that more closely resembles that of humans. This guide synthesizes the available data from both animal models to provide a comparative overview of this compound's effects on motor control and its underlying neurochemical pathways. While direct comparative studies are limited, this guide collates key findings to highlight species-specific responses and discuss the translational potential of rodent data to primate physiology.
Data Presentation: Quantitative Comparison of this compound's Effects
The following tables summarize quantitative data on the effects of this compound in rodents and non-human primates.
Table 1: Effects of this compound on Motor Behavior
| Species | Model | Dosage | Route of Administration | Observed Effect | Citation |
| Mouse | Normal | 2 mg/kg | Oral | Increased locomotor activity | [1] |
| Mouse | DYT1 Dystonia Model | Not specified | Not specified | Robust shifts in behavioral space structure | [2] |
| Rat | 6-OHDA Lesion | Not specified | Not specified | No antagonizing effect on decreased locomotor activity, catalepsy, or prolonged grasping time | [3] |
| Non-Human Primate (Macaca nemestrina) | MPTP-induced Hemiparkinsonism | 100, 320, 1000 µg/kg | Intramuscular (i.m.) | Slightly enhanced contraversive circling; Potentiated contraversive circling induced by a D1 agonist; Reduced contraversive circling induced by a D2 agonist | [4] |
Table 2: Neurochemical Effects of this compound
| Species | Model | Dosage | Route of Administration | Observed Effect | Citation |
| Mouse | DYT1 Dystonia Model | Not specified | Not specified | Increased striatal dopamine (B1211576) release and efflux | [5] |
| Rat | Normal | 2.5 mg/kg | Intraperitoneal (i.p.) | Increased striatal acetylcholine release | |
| Rat | Normal | 5 mg/kg | Intraperitoneal (i.p.) | Increased striatal acetylcholine release and motor activity |
Experimental Protocols
Rodent Studies
1. Locomotor Activity in Mice:
-
Animals: Adult male and female Swiss Albino mice.
-
Drug Administration: this compound (1 or 2 mg/kg) was administered orally. In some experiments, olanzapine (B1677200) was used as a pre-treatment.
-
Behavioral Assay (Open Field Test): Mice were placed in an open field arena, and their locomotor activity (distance traveled) was recorded over 60 minutes.
-
Behavioral Assay (Forced Swim Test): Mice were placed in a cylinder of water, and the immobility time was measured.
2. Neurochemical Analysis in a Mouse Model of Dystonia:
-
Animals: Tor1a+/ΔE (DYT1) knock-in mice and wild-type littermates.
-
Drug Administration: this compound was administered, though the specific dosage and route were not detailed in the abstract.
-
Neurochemical Analysis (Fast Scan Cyclic Voltammetry and in vivo Microdialysis): These techniques were used to measure striatal dopamine release and efflux.
Non-Human Primate Study
1. Rotational Behavior in MPTP-Lesioned Monkeys:
-
Animals: Five 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-lesioned hemiparkinsonian monkeys (Macaca nemestrina).
-
Drug Administration: this compound (100, 320, and 1000 µg/kg) was administered intramuscularly, both alone and in combination with selective dopamine D1 and D2 receptor agonists.
-
Behavioral Assay (Rotational Behavior): The monkeys' rotational behavior (ipsiversive and contraversive circling) was observed and quantified.
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound as a muscarinic M1 receptor antagonist.
Experimental Workflow for Assessing Motor Effects
Caption: Comparative experimental workflow for assessing this compound's motor effects.
Discussion and Translational Relevance
The available data suggest both similarities and differences in the effects of this compound between rodents and non-human primates. In mice, this compound at a dose of 2 mg/kg increases locomotor activity, suggesting a stimulant effect at the whole-body level. In contrast, in a primate model of Parkinson's disease, this compound alone had a minimal effect on rotational behavior, but significantly modulated the effects of dopamine agonists. Specifically, it potentiated the effects of a D1 agonist and attenuated the effects of a D2 agonist, indicating a more complex interaction with the dopamine system in the primate brain.
Neurochemically, this compound has been shown to increase striatal dopamine release in a mouse model of dystonia and increase acetylcholine release in the striatum of normal rats. These findings in rodents are consistent with its proposed mechanism of action involving the blockade of muscarinic acetylcholine receptors, which in turn can modulate dopamine neurotransmission. The differential effects on D1 and D2 agonist-induced behaviors in primates suggest that the interplay between the cholinergic and dopaminergic systems may be more nuanced in the primate brain compared to rodents.
A key challenge in assessing the translational relevance is the limited number of studies directly investigating this compound's effects in non-human primates. Much of the primate research has focused on the MPTP model of Parkinson's disease, which primarily recapitulates the motor symptoms of the disease. Cognitive and other non-motor effects of this compound, which are significant in clinical use, are less explored in primate models.
References
- 1. Pharmacological characterization of psychosis-like behavior in the MPTP-lesioned nonhuman primate model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Behavioral Signature of this compound in The Tor1a (DYT1) Knockin Mouse Model of Dystonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. This compound interactions with the dopamine D1-selective receptor agonist SKF-82958 and the D2-selective receptor agonist N-0923 in 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced hemiparkinsonian monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An assay of drug-induced emesis in the squirrel monkey (Saimiri sciureus) - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Trihexyphenidyl: A Guide for Laboratory Professionals
The proper disposal of Trihexyphenidyl, a synthetic antispasmodic drug, is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established disposal protocols is essential to prevent environmental contamination and ensure compliance with regulatory standards. This guide provides a procedural, step-by-step framework for the safe and effective disposal of this compound waste in a laboratory setting.
Core Principles of this compound Disposal
The primary directive for the disposal of this compound is to act in accordance with all applicable federal, state, and local regulations.[1][2] Safety Data Sheets (SDS) for this compound consistently emphasize this as the guiding principle.[1][2] It is crucial to recognize that regulations can vary significantly by jurisdiction, and what is permissible in one location may be prohibited in another.
Unused or expired this compound should be treated as chemical waste and managed through an institution's established waste management program. The Environmental Protection Agency (EPA) provides comprehensive guidelines for the management of hazardous waste pharmaceuticals, which may be applicable depending on the specific characteristics and quantity of the waste.
Step-by-Step Disposal Protocol for Laboratory Settings
This protocol outlines the recommended procedures for managing this compound waste, from initial generation to final disposal.
Step 1: Waste Identification and Segregation
-
Characterize the Waste: Determine if the this compound waste is in pure form, a component of a mixture, or present in contaminated lab materials (e.g., personal protective equipment, glassware).
-
Segregate Incompatibles: Do not mix this compound waste with incompatible materials, such as strong oxidizers.
-
Containerization: Collect waste in a designated, properly labeled, and sealed container. The container should be appropriate for chemical waste and clearly marked as containing this compound.
Step 2: On-Site Management and Storage
-
Secure Storage: Store the waste container in a designated satellite accumulation area that is secure and well-ventilated.
-
Labeling: Ensure the waste container is labeled in accordance with EPA and institutional requirements, including the contents and associated hazards.
-
Avoid Environmental Release: Take precautions to prevent the release of this compound into the environment. Do not allow it to enter sewers or surface and ground water.
Step 3: Final Disposal Options
The selection of a final disposal method should be made in consultation with your institution's Environmental Health and Safety (EHS) department and in compliance with all relevant regulations.
| Disposal Option | Description | Key Considerations |
| Licensed Hazardous Waste Contractor | Transfer the waste to a licensed company specializing in the disposal of chemical and pharmaceutical waste. | This is the most common and recommended method for laboratory-generated chemical waste. Ensure the contractor is certified and provides documentation of proper disposal. |
| Incineration | The product may be burned in a chemical incinerator equipped with an afterburner and scrubber. | This method should only be performed by a licensed facility capable of handling pharmaceutical waste and ensuring complete combustion to prevent the release of harmful byproducts. |
| Drug Take-Back Programs | For smaller quantities or unused consumer products, drug take-back programs are a viable option. | These programs are sponsored by agencies like the DEA and are available in many communities. They provide a secure and environmentally sound way to dispose of unwanted medicines. |
| Landfill (Household Waste - Not Recommended for Labs) | For household disposal, if no take-back program is available, the FDA recommends mixing the medication with an undesirable substance (e.g., coffee grounds, cat litter), placing it in a sealed container, and discarding it in the trash. | This method is generally not appropriate for the larger quantities of chemical waste generated in a laboratory setting. Laboratory waste disposal is subject to stricter regulations. |
| Sewer Disposal (Flushing) - Not Recommended | Flushing of pharmaceuticals is generally discouraged due to environmental concerns. | The FDA maintains a "flush list" for certain high-risk medications, but this compound is not typically on this list. Unless specifically instructed by regulatory guidelines, this method should be avoided. |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a research or laboratory environment.
Caption: Decision workflow for this compound disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
